molecular formula C36H46N4 B1677100 Nickel octaethylporphyrin CAS No. 2683-82-1

Nickel octaethylporphyrin

Katalognummer: B1677100
CAS-Nummer: 2683-82-1
Molekulargewicht: 534.8 g/mol
InChI-Schlüssel: XFIIGRBIXXECHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octaethylporphyrin is a member of porphyrins.

Eigenschaften

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIIGRBIXXECHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062589
Record name Octaethylporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-82-1
Record name 2,3,7,8,12,13,17,18-Octaetioporphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octaethylporphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,7,8,12,13,17,18-Octaetioporphyrin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD85YF7CEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-Comprehensive-Guide-to-the-Synthesis-and-Characterization-of-Nickel(II)-Octaethylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and detailed characterization of Nickel(II) 2,3,7,8,12,13,17,18-octaethylporphyrin (Ni-OEP), a key synthetic metalloporphyrin used in a variety of research applications, including as a model for naturally occurring heme cofactors.

Synthesis of Nickel(II) Octaethylporphyrin (Ni-OEP)

The standard synthesis of Ni-OEP involves the metalation of the free-base 2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP) with a suitable nickel(II) salt. The reaction is typically carried out in a high-boiling point solvent to facilitate the insertion of the nickel ion into the porphyrin core.

Experimental Protocol: Metalation of H₂OEP
  • Reagents & Materials:

    • 2,3,7,8,12,13,17,18-octaethylporphyrin (H₂OEP)

    • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)

    • N,N-Dimethylformamide (DMF)

    • Methanol (MeOH)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

    • Filtration apparatus (e.g., Büchner funnel)

  • Procedure:

    • In a round-bottom flask, dissolve H₂OEP (1 equivalent) in a minimal amount of DMF by heating gently.

    • In a separate container, dissolve a molar excess of Nickel(II) acetate tetrahydrate (approx. 5-10 equivalents) in DMF.

    • Add the nickel salt solution to the porphyrin solution.

    • Heat the reaction mixture to reflux (typically around 150-155 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by observing the color change from the deep purple of the free-base porphyrin to the characteristic reddish-orange of Ni-OEP. Completion can also be verified using UV-Vis spectroscopy by observing the disappearance of the four Q-bands of the free-base and the appearance of the two-band spectrum of the metalloporphyrin.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add a small amount of deionized water or methanol to the cooled solution to induce precipitation of the product.

    • Collect the crystalline product by vacuum filtration.

    • Wash the collected solid sequentially with water and then methanol to remove unreacted nickel salts and residual DMF.

    • Dry the purified Ni-OEP product under vacuum.

Synthesis_Workflow Reactants Reactants: H₂OEP Ni(OAc)₂·4H₂O Reaction Reaction Vessel Reactants->Reaction Solvent Solvent: DMF Solvent->Reaction Workup Workup Reaction->Workup  1. Reflux (150°C, 2h)  2. Cool to RT  3. Precipitate (H₂O/MeOH) Product Purified Ni-OEP Workup->Product  1. Filter  2. Wash (H₂O, MeOH)  3. Dry

Caption: Workflow for the synthesis of Nickel(II) Octaethylporphyrin (Ni-OEP).

Characterization of Ni-OEP

Comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized Ni-OEP. The following techniques are routinely employed.

Characterization_Workflow Start Synthesized Ni-OEP Product UVVis UV-Vis Spectroscopy (Electronic Transitions) Start->UVVis NMR NMR Spectroscopy (¹H & ¹³C) (Molecular Structure) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS XRD X-ray Crystallography (Solid-State Structure) Start->XRD Data Verified Data UVVis->Data NMR->Data MS->Data XRD->Data

Caption: General workflow for the analytical characterization of Ni-OEP.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to confirm the insertion of the nickel ion by observing the characteristic changes in the porphyrin's electronic absorption spectrum. The complex exhibits a hyper-intense Soret (or B) band and two less intense Q-bands, which is typical for metalloporphyrins with D₄h symmetry.[1]

Experimental Protocol: A dilute solution of Ni-OEP is prepared in a suitable UV-transparent solvent (e.g., dichloromethane, CH₂Cl₂). The absorbance spectrum is recorded over a range of 350-700 nm using a dual-beam UV-Vis spectrophotometer. The solvent is used as the blank reference.

Data Summary: UV-Vis Absorption of Ni-OEP in CH₂Cl₂

Band Designation Wavelength (λₘₐₓ)
Soret (B₀) ~395 nm
Q₁ (Vibronic) ~518 nm
Q₀ (Electronic) ~552 nm

Data sourced from reference[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the d⁸ electron configuration of Ni(II) in a square planar geometry, Ni-OEP is diamagnetic, yielding sharp, well-resolved NMR spectra. ¹H and ¹³C NMR are used to confirm the highly symmetric structure of the molecule in solution.

Experimental Protocol: The Ni-OEP sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C{¹H} spectra are acquired on a high-field NMR spectrometer.

Data Summary: ¹H and ¹³C NMR Chemical Shifts for Ni-OEP in CDCl₃

Nucleus Assignment Chemical Shift (δ) [ppm]
¹H meso-H (4H, singlet) ~9.75
-CH₂- (16H, quartet) ~3.90
-CH₃ (24H, triplet) ~1.85
¹³C C-α (pyrrole) ~142.0
C-meso ~97.0
C-β (pyrrole) Not typically resolved
-CH₂- ~19.8
-CH₃ ~18.5

Note: These are typical, approximate chemical shifts. Actual values may vary slightly based on concentration and instrument calibration.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized Ni-OEP complex, thereby verifying its elemental composition.

Experimental Protocol: A small amount of the Ni-OEP sample is dissolved in a suitable solvent and analyzed using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The instrument is operated in positive ion mode to detect the molecular ion.

Data Summary: Mass Spectrometry Data for Ni-OEP

Parameter Value
Molecular Formula C₃₆H₄₄N₄Ni[2]
Molecular Weight 591.45 g/mol [2]
Primary Ion Observed [M]⁺˙

| Expected m/z | ~590.29 (for the most abundant isotope, ⁵⁸Ni) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the planarity of the porphyrin macrocycle. Ni-OEP is known to crystallize in at least two distinct forms, a planar triclinic form and a non-planar (ruffled) tetragonal form, depending on the crystallization conditions.

Experimental Protocol: Single crystals suitable for diffraction are grown by slow evaporation or vapor diffusion of a saturated Ni-OEP solution. A selected crystal is mounted on a diffractometer, and diffraction data is collected using a monochromatic X-ray source. The structure is then solved and refined using specialized software.

Data Summary: Crystallographic Parameters for Ni-OEP Polymorphs

Parameter Triclinic Form Tetragonal Form
Crystal System Triclinic Tetragonal
Space Group P-1 I4₁/a
Macrocycle Conformation Planar Ruffled / Non-planar
Average Ni-N Bond Distance 1.958 Å 1.929 Å

Data sourced from references.

References

An In-depth Technical Guide to the Crystal Structure of Nickel(II) Octaethylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) octaethylporphyrin (Ni(OEP)) is a synthetic metalloporphyrin that has garnered significant interest in various scientific fields due to its unique electronic, catalytic, and structural properties. As a stable analogue of naturally occurring porphyrins, it serves as a valuable model compound for studying the fundamental aspects of porphyrin chemistry and biochemistry. Its rigid macrocyclic structure and the presence of a central nickel ion make it a versatile platform for applications in catalysis, materials science, and as a potential scaffold in drug design. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of Ni(OEP) is paramount for elucidating its structure-property relationships and for the rational design of novel porphyrin-based materials and therapeutics.

This technical guide provides a comprehensive overview of the crystal structure of nickel(II) octaethylporphyrin, detailing the experimental protocols for its synthesis, crystallization, and structural determination by single-crystal X-ray diffraction. All quantitative crystallographic data are presented in clearly structured tables for ease of comparison and analysis. Furthermore, this document includes visualizations of the experimental workflow to provide a clear and logical representation of the processes involved in elucidating the crystal structure.

Experimental Protocols

Synthesis of Nickel(II) Octaethylporphyrin

The synthesis of nickel(II) octaethylporphyrin is typically achieved through the metallation of the free-base octaethylporphyrin (H₂OEP). A general and effective method involves the reaction of H₂OEP with a nickel(II) salt in a suitable solvent.

Materials:

  • Octaethylporphyrin (H₂OEP)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Dimethylformamide (DMF) or Chloroform/Methanol mixture

  • Sodium acetate (if using NiCl₂)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve octaethylporphyrin (1 equivalent) in a minimal amount of a high-boiling point solvent such as dimethylformamide (DMF).

  • Addition of Nickel Salt: Add an excess of nickel(II) acetate tetrahydrate (e.g., 5-10 equivalents) to the solution. If using nickel(II) chloride, a base such as sodium acetate is often added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically around 150-160 °C for DMF) and monitor the progress of the reaction using UV-visible spectroscopy. The reaction is complete when the characteristic absorption bands of the free-base porphyrin are replaced by the sharp Soret and Q-bands of the nickel(II) porphyrin.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel. The residue is dissolved in a minimal amount of dichloromethane and loaded onto the column. The column is eluted with a suitable solvent system, such as dichloromethane or a mixture of dichloromethane and hexanes, to separate the desired nickel(II) octaethylporphyrin from any unreacted starting material and by-products.

  • Crystallization: The purified Ni(OEP) is collected, and the solvent is removed by rotary evaporation. The resulting solid can be recrystallized to obtain high-purity crystals suitable for X-ray diffraction analysis.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for accurate crystal structure determination. Slow evaporation or slow cooling are common techniques for the crystallization of Ni(OEP).

Procedure (Slow Evaporation):

  • Solvent Selection: Dissolve the purified Ni(OEP) in a suitable solvent or a mixture of solvents. Common choices include chloroform, dichloromethane, or toluene, often mixed with a more volatile co-solvent like hexane or methanol.

  • Preparation of Crystallization Vessel: Transfer the solution to a clean vial or a small beaker.

  • Slow Evaporation: Cover the vessel with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Harvesting: Once suitable crystals have formed, they can be carefully harvested from the mother liquor using a spatula or a pipette.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure of Ni(OEP) is performed using a single-crystal X-ray diffractometer.

General Procedure:

  • Crystal Mounting: A suitable single crystal of Ni(OEP) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used. The diffractometer collects a series of diffraction images as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares minimization procedure to obtain the best fit between the observed and calculated structure factors.

  • Validation: The final refined structure is validated to ensure its quality and correctness.

Data Presentation

The crystallographic data for nickel(II) octaethylporphyrin can vary depending on the crystallization conditions, leading to different crystal packing and, in some cases, different conformations of the molecule. Two common polymorphs are a tetragonal form and a triclinic form.

Crystallographic Data for Tetragonal Ni(OEP)
ParameterValue
Crystal SystemTetragonal
Space GroupI4₁/a
a, b (Å)14.93(1)
c (Å)13.84(1)
α, β, γ (°)90, 90, 90
Volume (ų)3076.5
Z4
R-factor0.077

Data obtained from a study by Meyer, E. F. (1972). Acta Crystallographica Section B, 28(7), 2162-2167.

Selected Bond Distances and Angles for Tetragonal Ni(OEP)
Bond/AngleValue (Å or °)
Ni-N1.929(3)
Pyrrole plane to Ni-N plane14.2
Crystallographic Data for Triclinic Ni(OEP)
ParameterValue
Crystal SystemTriclinic
ConformationPlanar
Ni-N (Å)1.946 - 1.958

Note: Detailed unit cell parameters for the triclinic form are not as consistently reported in the literature as for the tetragonal form.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical flow of the experimental and computational steps involved in determining the crystal structure of nickel(II) octaethylporphyrin.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Ni(OEP) purification Purification (Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation drug_development_context cluster_synthesis Molecule Synthesis building_blocks Simple Building Blocks complex_molecule Complex Drug Candidate building_blocks->complex_molecule Cross-Coupling Reaction catalyst Nickel Catalyst (e.g., Ni(OEP) derivative) catalyst->complex_molecule

Spectroscopic Properties of Nickel(II) Octaethylporphyrin (Ni(OEP)): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core spectroscopic properties of Nickel(II) Octaethylporphyrin (Ni(OEP)), a key model compound in the study of heme proteins and other porphyrin-containing systems. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of analytical workflows.

Introduction

Nickel(II) Octaethylporphyrin (Ni(OEP)) is a synthetic metalloporphyrin that serves as a valuable model for understanding the electronic structure and reactivity of more complex biological systems. Its symmetrical structure and the specific properties of the central nickel ion give rise to a distinct spectroscopic signature. This guide will delve into the key spectroscopic techniques used to characterize Ni(OEP), including UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Vibrational (Infrared and Raman) Spectroscopy.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins, which exhibit intense absorption bands in the ultraviolet and visible regions. These bands arise from π-π* electronic transitions within the porphyrin macrocycle. The spectrum is dominated by an intense Soret band (or B band) near 400 nm and weaker Q bands in the 500-600 nm region.

Data Presentation: UV-Vis Absorption Data for Ni(OEP)

SolventSoret Band (λmax, nm)Q Bands (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Dichloromethane (CH₂Cl₂)392518, 552Soret: ~1.75 x 10⁵ (estimated)[1]
Chloroform (CHCl₃)393518, 553Not Reported
Benzene394519, 555Not Reported

Note: Molar extinction coefficients for porphyrins can be very high, particularly for the Soret band, and are often in the range of 10⁵ M⁻¹cm⁻¹.

Experimental Protocol: UV-Vis Absorption Spectroscopy

  • Sample Preparation: Prepare a stock solution of Ni(OEP) in a suitable UV-Vis grade solvent (e.g., dichloromethane, chloroform) at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a matching quartz cuvette with the Ni(OEP) solution.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of at least 300-700 nm. The baseline should be corrected using the blank solvent.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. To determine the molar extinction coefficient (ε), measure the absorbance of a series of solutions of known concentrations and apply the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

While many porphyrins are highly fluorescent, the introduction of certain metal ions can lead to quenching of the fluorescence through various non-radiative decay pathways.

Data Presentation: Fluorescence Properties of Ni(OEP)

PropertyValueReference
FluorescenceQuenched[2]
Quantum Yield (Φf)Near zero[2]

The d⁸ electronic configuration of the Ni(II) ion in a square planar geometry provides low-lying d-d excited states that facilitate efficient non-radiative decay of the porphyrin's excited singlet state, thus quenching the fluorescence.[2]

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution of Ni(OEP) in a fluorescence-grade solvent (e.g., degassed dichloromethane or toluene) at a concentration similar to that used for UV-Vis analysis.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and an emission detector.

  • Excitation: Excite the sample at the wavelength of one of its absorption maxima, typically the Soret band or a Q band.

  • Emission Scan: Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Observation: For Ni(OEP), no significant fluorescence emission is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of the nuclei within a molecule. For Ni(OEP), both ¹H and ¹³C NMR are valuable. As a d⁸ square planar complex, Ni(OEP) is diamagnetic, resulting in sharp NMR signals.

Data Presentation: ¹³C NMR Chemical Shifts for Solid Ni(OEP)

Carbon AtomChemical Shift (δ, ppm)Reference
α-pyrrole142.1[3]
β-pyrrole140.9[3]
meso-carbon96.5[3]
Methylene (-CH₂-)19.8[3]
Methyl (-CH₃)18.0[3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation (¹H and ¹³C NMR): Dissolve approximately 5-10 mg of Ni(OEP) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse sequence. The spectral width may need to be adjusted depending on the specific chemical shifts.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. For solid-state NMR, Cross-Polarization Magic Angle Spinning (CP-MAS) is employed to enhance signal and resolution.[3]

  • Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons. The electronic configuration of the central metal ion in a metalloporphyrin determines its EPR activity.

Data Presentation: EPR Properties of Ni(OEP)

PropertyValueReference
Spin State (S)0 (Diamagnetic)
EPR SignalSilent

In its stable Ni(II) state, Ni(OEP) has a d⁸ electron configuration in a square planar geometry. This results in a low-spin state with all electrons paired (S=0), making the complex diamagnetic and therefore EPR silent. EPR signals for nickel porphyrins may be observed if the nickel center is oxidized to Ni(III) (d⁷, S=1/2) or reduced to Ni(I) (d⁹, S=1/2), or if the porphyrin ligand itself is a radical.

Experimental Protocol: EPR Spectroscopy

  • Sample Preparation: For a typical analysis of Ni(II)(OEP), the sample would be prepared as a frozen solution in a suitable solvent (e.g., toluene or dichloromethane) in a quartz EPR tube.

  • Instrumentation: An X-band EPR spectrometer is commonly used.

  • Measurement Conditions: Measurements are typically carried out at cryogenic temperatures (e.g., liquid nitrogen, 77 K) to observe sharp signals if a paramagnetic species were present.

  • Observation: For a pure, unoxidized sample of Ni(II)(OEP), no EPR signal is expected.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the bonding and structure of a molecule through its characteristic vibrational modes. Both Infrared (IR) and Raman spectroscopy are powerful tools for studying the porphyrin macrocycle and its substituents.

Data Presentation: Selected Vibrational Frequencies for Ni(OEP)

Wavenumber (cm⁻¹)Spectroscopic TechniqueTentative AssignmentReference
~1600RamanCα-Cm stretching
~1570RamanCβ-Cβ stretching
~1490RamanCα-Cβ stretching
~1380RamanPyrrole breathing
~1310IR/RamanCH₂ deformation
~1150IR/RamanC-N stretching
~1015IR/RamanPyrrole breathing
~955IR/RamanPyrrole deformation
~750IR/RamanPyrrole tilting

Note: This is a selection of characteristic bands. The full vibrational spectrum is complex. Detailed assignments can be found in specialized literature.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of Ni(OEP) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5]

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[5]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Background Measurement: Record a background spectrum of the empty sample compartment.

  • Sample Measurement: Place the KBr pellet in a sample holder in the IR beam path and record the spectrum.

  • Data Analysis: Identify the wavenumbers of the absorption bands and compare them to literature values for assignment.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: The sample can be a solid powder or a solution in a suitable solvent.

  • Instrumentation: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm).

  • Data Acquisition: Focus the laser on the sample and collect the scattered light. The data is typically plotted as intensity versus Raman shift (in cm⁻¹).

Workflow for Spectroscopic Characterization

The comprehensive spectroscopic characterization of a metalloporphyrin like Ni(OEP) typically follows a structured workflow to elucidate its structural and electronic properties.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of Ni(OEP) cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Ni(OEP) Solution Preparation of Solution (e.g., in CH2Cl2) Synthesis->Solution Solid Preparation of Solid Sample (e.g., KBr pellet) Synthesis->Solid UV_Vis UV-Vis Spectroscopy Solution->UV_Vis Fluorescence Fluorescence Spectroscopy Solution->Fluorescence NMR NMR Spectroscopy (1H, 13C) Solution->NMR EPR EPR Spectroscopy Solution->EPR Vibrational Vibrational Spectroscopy (IR, Raman) Solution->Vibrational Solid->Vibrational Electronic Electronic Properties (λmax, ε, Fluorescence) UV_Vis->Electronic Fluorescence->Electronic Structure Structural Information (Chemical Shifts, Coupling Constants) NMR->Structure Spin Magnetic Properties (Spin State, g-values) EPR->Spin Vib_Modes Vibrational Modes (Functional Groups, Bonding) Vibrational->Vib_Modes

Caption: General workflow for the spectroscopic characterization of Ni(OEP).

Conclusion

The spectroscopic properties of Ni(OEP) are well-defined and provide a clear example of the structure-property relationships in metalloporphyrins. Its characteristic UV-Vis absorption spectrum, quenched fluorescence, sharp NMR signals due to its diamagnetic nature, and distinct vibrational modes make it an ideal compound for study and for use as a standard in various spectroscopic applications. This guide provides the foundational data and methodologies for researchers to effectively utilize these spectroscopic techniques in their work with Ni(OEP) and related porphyrin systems.

References

An In-Depth Technical Guide to the Electronic Absorption Spectra of Nickel Octaethylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic absorption spectra of nickel octaethylporphyrin (NiOEP), a key molecule in various scientific and biomedical research fields. This document details the theoretical underpinnings of its spectral properties, provides structured quantitative data, outlines experimental protocols for spectral acquisition, and visualizes the fundamental electronic transitions.

Introduction

This compound (NiOEP) is a synthetic metalloporphyrin characterized by a nickel ion coordinated within the central cavity of an octaethylporphyrin macrocycle. Its unique electronic structure gives rise to a characteristic and intense absorption spectrum in the ultraviolet-visible (UV-Vis) region. Understanding these spectral properties is crucial for a wide range of applications, including catalysis, sensor development, photodynamic therapy, and as a model compound for studying the electronic structure of more complex biological systems like heme proteins.

The electronic absorption spectrum of NiOEP is dominated by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q bands in the visible region. The positions and intensities of these bands are sensitive to the molecular environment, including the solvent and the presence of axial ligands.

Theoretical Framework: Gouterman's Four-Orbital Model

The electronic absorption spectra of porphyrins and metalloporphyrins are elegantly explained by Gouterman's four-orbital model.[1][2][3][4][5] This model considers the electronic transitions between the two highest occupied molecular orbitals (HOMOs), designated as a1u and a2u, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair labeled eg.

The transitions from the two HOMOs to the two LUMOs result in two excited state configurations that are close in energy. The interaction (configuration interaction) between these two excited states gives rise to two new excited states. The transition to the higher energy state is strongly allowed and corresponds to the intense Soret band. The transition to the lower energy state is nearly forbidden and gives rise to the much weaker Q bands. The characteristic spectrum of NiOEP, with a very strong Soret band and weaker Q bands, is a classic example of this model.

Gouterman_Four_Orbital_Model Gouterman's Four-Orbital Model for Metalloporphyrins cluster_ground_state Ground State Orbitals cluster_excited_state Excited State Orbitals HOMOs Highest Occupied Molecular Orbitals a1u a1u (π) eg eg (π*) a1u->eg Transition 1 a2u a2u (π) a2u->eg Transition 2 LUMOs Lowest Unoccupied Molecular Orbitals Configuration\nInteraction Configuration Interaction eg->Configuration\nInteraction Soret Soret Band (B) Q Q Bands Configuration\nInteraction->Soret Configuration\nInteraction->Q

Gouterman's Four-Orbital Model

Quantitative Spectral Data

The electronic absorption spectrum of this compound is characterized by a prominent Soret band and two weaker Q bands. The precise peak positions (λmax) and their corresponding molar absorptivity (ε) are dependent on the solvent. The following table summarizes the spectral data for NiOEP in chloroform (CHCl3), a common solvent for these measurements.

BandWavelength (λmax) [nm]Molar Absorptivity (ε) [M-1cm-1]
Soret (B)394186,000
Q(β)5189,100
Q(α)55231,600

Note: These values are representative and may vary slightly depending on the specific experimental conditions and the purity of the sample and solvent.

Experimental Protocol: UV-Vis Absorption Spectroscopy of this compound

This section provides a detailed methodology for obtaining the electronic absorption spectrum of NiOEP.

4.1. Materials and Equipment

  • This compound (NiOEP), high purity

  • Spectroscopic grade chloroform (CHCl3) or other suitable solvent (e.g., dichloromethane, toluene)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

4.2. Experimental Workflow

Experimental_Workflow Experimental Workflow for NiOEP UV-Vis Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10^-4 M in CHCl3) dilute Prepare Working Solutions (e.g., 10^-6 M to 10^-5 M) stock->dilute baseline Record Baseline (Solvent-filled cuvette) dilute->baseline measure Measure Sample Absorbance (Working solution) baseline->measure plot Plot Absorbance vs. Wavelength measure->plot identify Identify λmax for Soret and Q bands plot->identify calculate Calculate Molar Absorptivity (ε) using Beer-Lambert Law identify->calculate

Workflow for UV-Vis Spectroscopy of NiOEP

4.3. Detailed Procedure

  • Preparation of Stock Solution: Accurately weigh a small amount of NiOEP and dissolve it in a known volume of spectroscopic grade chloroform in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10-4 M). Ensure the solid is completely dissolved.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution with the same solvent to obtain a series of working solutions with concentrations in the range where absorbance is linear with concentration (typically in the micromolar range, e.g., 1 x 10-6 M to 1 x 10-5 M).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stability. Set the desired wavelength range for the scan (e.g., 300 nm to 700 nm).

  • Baseline Correction: Fill a clean quartz cuvette with the pure solvent (chloroform). Place the cuvette in both the sample and reference holders of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder of the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum of the NiOEP solution. The instrument will plot absorbance as a function of wavelength.

  • Data Analysis:

    • From the plotted spectrum, identify the wavelengths of maximum absorbance (λmax) for the Soret band and the Q bands.

    • Using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε) for each band. For accurate determination of ε, it is recommended to measure the absorbance of several solutions of different concentrations and plot A versus c. The slope of the resulting straight line will be ε.

Conclusion

The electronic absorption spectrum of this compound is a powerful tool for its characterization and for studying its interactions in various chemical and biological systems. The distinct Soret and Q bands, well-explained by Gouterman's four-orbital model, provide a spectroscopic signature that is sensitive to the molecule's environment. The quantitative data and detailed experimental protocol provided in this guide serve as a valuable resource for researchers and professionals working with this important metalloporphyrin. Accurate and reproducible spectral measurements are essential for advancing research in fields where NiOEP and related compounds play a critical role.

References

Nickel Octaethylporphyrin: A Comprehensive Guide to its Molecular Geometry and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) Octaethylporphyrin (Ni(OEP)) is a synthetic porphyrin that serves as a crucial model compound for understanding the complex structural dynamics of naturally occurring heme systems. Its relatively simple, yet conformationally flexible, structure provides a unique platform for investigating the interplay of electronic effects, steric strain, and crystal packing forces that dictate the geometry of the porphyrin macrocycle. This in-depth technical guide synthesizes crystallographic data, spectroscopic findings, and computational studies to provide a comprehensive overview of the molecular geometry and conformational landscape of Ni(OEP). Particular emphasis is placed on the co-existence of planar and non-planar (ruffled and saddled) conformations, with detailed quantitative data, experimental methodologies, and visual representations to facilitate a deeper understanding for researchers in chemistry, biology, and drug development.

Introduction

Porphyrins and their metallo-derivatives are fundamental to a vast array of biological functions, including oxygen transport (hemoglobin), electron transfer (cytochromes), and photosynthesis (chlorophylls). The precise biological activity of these molecules is intimately linked to the three-dimensional structure of the porphyrin macrocycle. Nickel(II) octaethylporphyrin (Ni(OEP)), a synthetic analogue, has emerged as an invaluable tool for probing the subtle structural variations of the porphyrin core.[1] Its D₄h symmetric substitution pattern simplifies spectroscopic analysis, while the electronic nature of the central nickel(II) ion promotes a rich conformational diversity.[2] This guide delves into the core principles governing the molecular geometry and conformational states of Ni(OEP).

Molecular Geometry of Nickel Octaethylporphyrin

The molecular geometry of Ni(OEP) is primarily defined by the coordination of the central nickel(II) ion with the four nitrogen atoms of the porphyrin macrocycle. The ideal, strain-free geometry is planar (D₄h symmetry). However, the small ionic radius of the Ni(II) ion often induces a distortion from planarity to achieve more favorable Ni-N bond lengths.[3][4] This results in a variety of non-planar conformations.

Bond Lengths and Angles

The precise bond lengths and angles within the Ni(OEP) molecule are highly dependent on its conformational state and the surrounding environment (e.g., crystal lattice). X-ray crystallography has been the primary tool for elucidating these parameters in the solid state.

Table 1: Selected Bond Lengths and Angles for Tetragonal Crystal Form of Ni(OEP) [5]

ParameterValue (Å or °)
Ni-N Bond Length1.929 (3) Å
Cα-N Bond Length1.383 (5) Å
Cα-Cβ Bond Length1.442 (6) Å
Cβ-Cβ Bond Length1.355 (7) Å
Cα-Cm Bond Length1.381 (6) Å
N-Ni-N (adjacent) Angle90.0 °
N-Ni-N (opposite) Angle180.0 °
Cα-N-Cα Angle106.8 (3) °
Ni-N-Cα Angle126.6 (3) °

Note: Cα refers to the pyrrolic carbon atoms bonded to nitrogen, Cβ to the pyrrolic carbon atoms bonded to ethyl groups, and Cm to the methine bridge carbon atoms.

Conformational Analysis of this compound

Ni(OEP) is known to exist in multiple conformations, with the most significant being the planar, ruffled, and saddled forms. The energy landscape connecting these conformers is relatively shallow, allowing for interconversion in solution.

Planar vs. Non-Planar Conformations

In the solid state, the conformation of Ni(OEP) is heavily influenced by crystal packing forces. A planar conformation has been observed in a triclinic crystal lattice, with Ni-N distances in the range of 1.946–1.958 Å.[3][4] In contrast, a distorted, ruffled structure is found in the tetragonal crystal lattice, featuring a shorter Ni-N bond length of 1.929 Å.[3][4][5] The driving force for this distortion is the optimization of the Ni-N bond strength, as the small Ni(II) ion fits snugly into the porphyrin core, causing out-of-plane deviations of the pyrrole rings.[3][4]

Ruffled and Saddled Conformations

The two primary non-planar distortions observed for metalloporphyrins are ruffling and saddling.

  • Ruffling: In a ruffled conformation (D₂d symmetry), the meso-carbons are displaced alternately above and below the mean porphyrin plane. This type of distortion is common for metalloporphyrins with small central metal ions like Ni(II).[6]

  • Saddling: A saddled conformation (also D₂d symmetry) involves the tilting of adjacent pyrrole rings in opposite directions, with two opposite pyrroles tilted up and the other two tilted down relative to the mean plane.

Quantum chemical calculations have shown that for Ni(OEP), various conformers with different arrangements of the peripheral ethyl groups exhibit some degree of ruffling.[3][4] The energy difference between saddled and ruffled conformations can be small, and for some highly substituted porphyrins, these conformations can be nearly equienergetic.[6][7]

Planar Planar Conformation (D4h symmetry) Ruffled Ruffled Conformation (D2d symmetry) Planar->Ruffled Distortion Saddled Saddled Conformation (D2d symmetry) Planar->Saddled Distortion Ruffled->Saddled Interconversion

Conformational landscape of Ni(OEP).

Experimental Protocols

The characterization of the molecular geometry and conformation of Ni(OEP) relies on a combination of experimental techniques.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the overall conformation of the porphyrin macrocycle.

Methodology:

  • Crystal Growth: Single crystals of Ni(OEP) suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent (e.g., dichloromethane, chloroform, or toluene).

  • Data Collection: A selected single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to minimize the difference between the observed and calculated structure factors, yielding the final, high-resolution crystal structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the solution-state structure and dynamics of Ni(OEP). The chemical shifts of the protons on the porphyrin ring are highly sensitive to the macrocycle's conformation.

Methodology:

  • Sample Preparation: A solution of Ni(OEP) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The large ring current of the porphyrin macrocycle results in a characteristic spread of proton resonances, with the inner NH protons (in free-base porphyrins) appearing at very high field (negative ppm values) and the peripheral meso and β-pyrrolic protons appearing at low field (8-10 ppm).[8]

  • Advanced NMR Techniques: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine through-space proximities between protons, providing valuable information about the relative orientation of the ethyl groups and the overall conformation in solution.[8]

Resonance Raman Spectroscopy

Objective: To identify and characterize specific vibrational modes that are sensitive to the conformation of the porphyrin core.

Methodology:

  • Sample Preparation: A solution of Ni(OEP) is prepared in a suitable solvent.

  • Data Acquisition: The sample is irradiated with a laser at a wavelength that coincides with an electronic absorption band of the porphyrin (e.g., the Soret or Q-bands). The scattered light is collected and analyzed by a spectrometer.

  • Spectral Analysis: The resonance Raman spectrum will show enhanced intensities for vibrational modes that are coupled to the electronic transition. Certain low-frequency modes are known to be sensitive to out-of-plane distortions of the porphyrin macrocycle, providing a fingerprint for different conformations.[9]

cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_computational Computational Modeling XRay X-ray Crystallography SolidData Bond Lengths Bond Angles Crystal Packing Conformation XRay->SolidData NMR NMR Spectroscopy SolutionData Conformational Dynamics Solution Structure NMR->SolutionData Raman Resonance Raman Raman->SolutionData DFT DFT Calculations CompData Energetics Optimized Geometries Conformational Interconversion DFT->CompData MM Molecular Mechanics MM->CompData

References

Solubility Profile of Nickel (II) Octaethylporphyrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nickel (II) Octaethylporphyrin (Ni(OEP)), a key metalloporphyrin utilized in various scientific and pharmaceutical applications. Understanding the solubility of Ni(OEP) in different solvents is critical for its effective use in synthesis, purification, and formulation development. This document presents solubility data, detailed experimental protocols for its determination, and logical workflows to guide researchers in their handling and application of this compound.

Core Executive Summary

Nickel (II) octaethylporphyrin is a synthetic metalloporphyrin that is generally characterized as being soluble in a range of organic solvents.[1] Qualitative assessments consistently indicate its solubility in chlorinated hydrocarbons and aromatic solvents.[2] However, a comprehensive compilation of quantitative solubility data has been lacking in readily available literature. This guide addresses this gap by presenting a consolidated, albeit partially hypothetical, solubility profile and furnishing detailed methodologies for its empirical determination. The subsequent sections provide a quantitative overview of Ni(OEP) solubility, step-by-step experimental protocols for solubility measurement, and visual diagrams illustrating the experimental workflows.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for Nickel (II) Octaethylporphyrin is not extensively documented in publicly accessible literature. To facilitate comparative analysis and provide a practical reference, the following table summarizes expected solubility ranges based on qualitative descriptions and the known behavior of similar metalloporphyrins. These values should be considered as estimates and are intended to guide solvent selection for experimental purposes. Empirical verification using the protocols outlined in this guide is strongly recommended for any application requiring precise solubility values.

SolventChemical FormulaMolar Mass ( g/mol )Expected Solubility at 25°C (mg/mL)Expected Molar Solubility at 25°C (mol/L)
ChloroformCHCl₃119.38> 10> 0.017
DichloromethaneCH₂Cl₂84.93> 10> 0.017
TolueneC₇H₈92.145 - 100.008 - 0.017
BenzeneC₆H₆78.115 - 100.008 - 0.017
Tetrahydrofuran (THF)C₄H₈O72.111 - 50.0017 - 0.008
PyridineC₅H₅N79.101 - 50.0017 - 0.008
AcetoneC₃H₆O58.08< 1< 0.0017
EthanolC₂H₅OH46.07< 0.1< 0.00017
MethanolCH₃OH32.04< 0.1< 0.00017
WaterH₂O18.02InsolubleInsoluble

Note: The molecular weight of Nickel (II) Octaethylporphyrin (C₃₆H₄₄N₄Ni) is 591.45 g/mol .[3]

Experimental Protocols for Solubility Determination

Accurate determination of Ni(OEP) solubility is crucial for various research and development activities. The following are detailed protocols for two common and effective methods: Gravimetric Analysis and UV-Vis Spectrophotometry.

Gravimetric Analysis for Solubility Determination

This method directly measures the mass of the solute dissolved in a known volume of solvent and is considered a primary method for solubility determination.

Materials:

  • Nickel (II) Octaethylporphyrin (solid)

  • Selected solvent of interest

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm)

  • Pre-weighed glass vials for drying

  • Vacuum oven or desiccator

Procedure:

  • Sample Preparation: Add an excess amount of solid Ni(OEP) to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Gentle agitation should be maintained throughout this period.

  • Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant (e.g., 2 mL) using a syringe and immediately pass it through a 0.22 µm syringe filter into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the Ni(OEP). Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen).

  • Drying and Weighing: Once the solvent is completely evaporated, dry the vial containing the solid Ni(OEP) residue to a constant weight in a vacuum oven or desiccator.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Mass of vial with dried Ni(OEP) - Mass of empty vial) / Volume of the filtered solution

UV-Vis Spectrophotometry for Solubility Determination

This method is an indirect technique that relies on the relationship between the absorbance of a solution and the concentration of the solute, as defined by the Beer-Lambert Law. It is particularly useful for colored compounds like porphyrins.

Materials:

  • Nickel (II) Octaethylporphyrin (solid)

  • Selected solvent of interest

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

Procedure:

  • Preparation of a Standard Calibration Curve:

    • Prepare a stock solution of Ni(OEP) of known concentration in the chosen solvent.

    • Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Ni(OEP) in that solvent. The Soret band, typically around 400 nm, is often used for porphyrins.[4]

    • Plot a calibration curve of absorbance versus concentration. The resulting linear plot should have a high correlation coefficient (R² > 0.99). The slope of this line is the molar absorptivity (ε).

  • Preparation of a Saturated Solution:

    • Follow steps 1 and 2 from the Gravimetric Analysis protocol to prepare a saturated solution of Ni(OEP) at a constant temperature.

  • Sample Measurement:

    • Follow step 3 from the Gravimetric Analysis protocol to obtain a clear, particle-free saturated solution.

    • Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    Solubility (mol/L) = Concentration of diluted solution (mol/L) x Dilution factor

    Solubility (mg/mL) = Solubility (mol/L) x Molecular Weight of Ni(OEP) ( g/mol ) / 1000

Visualized Workflows and Relationships

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

Experimental_Workflow_Gravimetric cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation prep1 Add excess Ni(OEP) to known volume of solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 meas1 Filter supernatant (0.22 µm filter) prep2->meas1 meas2 Evaporate solvent from a known volume of filtrate meas1->meas2 meas3 Dry residue to constant weight meas2->meas3 meas4 Weigh dried Ni(OEP) meas3->meas4 calc1 Calculate Solubility (mg/mL) meas4->calc1

Figure 1: Workflow for Gravimetric Solubility Determination.

Experimental_Workflow_UV_Vis cluster_calib Calibration Curve Preparation cluster_sat_sol Saturated Solution Preparation cluster_meas_calc Measurement and Calculation calib1 Prepare stock solution of known concentration calib2 Create series of diluted standards calib1->calib2 calib3 Measure absorbance of each standard at λmax calib2->calib3 calib4 Plot Absorbance vs. Concentration calib3->calib4 calc1 Calculate concentration using calibration curve calib4->calc1 Use curve equation sat1 Add excess Ni(OEP) to solvent sat2 Equilibrate at constant temperature sat1->sat2 meas1 Filter saturated solution sat2->meas1 meas2 Dilute filtrate to within calibration range meas1->meas2 meas3 Measure absorbance of diluted sample meas2->meas3 meas3->calc1 calc2 Calculate original solubility with dilution factor calc1->calc2

Figure 2: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Logical_Relationship substance Ni(OEP) Properties solubility Solubility substance->solubility influences solvent Solvent Properties (Polarity, H-bonding, etc.) solvent->solubility influences temperature Temperature temperature->solubility influences application Application (Synthesis, Formulation, etc.) solubility->application is critical for

Figure 3: Factors Influencing the Solubility and Application of Ni(OEP).

Conclusion

The solubility of Nickel (II) Octaethylporphyrin is a fundamental parameter that dictates its utility across a spectrum of scientific disciplines. While precise quantitative data remains sparse in the literature, this guide provides a practical framework for researchers, including estimated solubility values and robust, detailed experimental protocols for its determination. By employing the gravimetric or UV-Vis spectrophotometric methods described, scientists and drug development professionals can obtain reliable solubility data tailored to their specific experimental conditions, thereby facilitating the successful application of Ni(OEP) in their work. The provided workflows offer a clear visual guide to these experimental processes, ensuring they can be implemented effectively and efficiently.

References

In-depth Technical Guide to the Redox Properties of Nickel Octaethylporphyrin (NiOEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of nickel octaethylporphyrin (NiOEP), a synthetic porphyrin that serves as a crucial model compound for understanding electron transfer processes in various biological and chemical systems. The unique electronic structure of NiOEP allows it to undergo multiple, well-defined redox reactions, making it a subject of significant interest in fields ranging from catalysis to the development of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying electrochemical processes.

Core Redox Properties of this compound

This compound exhibits a rich electrochemistry, undergoing both oxidation and reduction reactions centered on the porphyrin macrocycle and, in some cases, the central nickel ion. These electron transfer processes are typically reversible one-electron steps, leading to the formation of various charged species, including π-cation radicals, dications, and anions.

The precise redox potentials are highly dependent on the experimental conditions, particularly the solvent and the supporting electrolyte used. Dichloromethane (CH₂Cl₂) and benzonitrile (PhCN) are common non-aqueous solvents for these studies, providing a stable medium for the charged species.

Quantitative Redox Data

The following table summarizes the half-wave potentials (E₁/₂) for the key redox processes of NiOEP in non-aqueous solvents. These values are crucial for predicting the molecule's behavior in different chemical environments and for designing electrochemical experiments. In nickel(II) porphyrins, the redox processes are generally localized on the porphyrin π-system, with the nickel(II) ion maintaining its +2 oxidation state[1]. Typically, two reduction and two oxidation states are observed, with the occasional appearance of a third oxidation step[1].

Redox ProcessE₁/₂ (V vs. Ag/AgCl) in 1,2-C₂H₄Cl₂[2]E₁/₂ (V vs. SCE) in CH₂Cl₂ (Representative)[3]Description
First Oxidation (Ni(II)OEP → [Ni(II)OEP]⁺) 1.15~ +0.5 to +0.8Formation of a porphyrin π-cation radical.
Second Oxidation ([Ni(II)OEP]⁺ → [Ni(II)OEP]²⁺) 1.56~ +1.0 to +1.4Formation of a porphyrin dication.
First Reduction (Ni(II)OEP → [Ni(II)OEP]⁻) -0.397~ -1.0 to -1.2Formation of a porphyrin π-anion radical.
Second Reduction ([Ni(II)OEP]⁻ → [Ni(II)OEP]²⁻) -0.813~ -1.5 to -1.7Formation of a porphyrin dianion.

Note: The values from the first data column were obtained during an electropolymerization study and may not perfectly represent the monomeric species in solution[2]. The representative values in the second data column are based on typical ranges for similar nickel porphyrins in dichloromethane[3][4].

Experimental Protocols

Precise and reproducible electrochemical data rely on meticulous experimental procedures. The following sections detail the methodologies for cyclic voltammetry and spectroelectrochemistry, two key techniques for characterizing the redox properties of NiOEP.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species in solution. A triangular potential waveform is applied to a working electrode, and the resulting current is measured.

Experimental Setup:

  • Potentiostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

  • Electrochemical Cell: A three-electrode cell is typically used, consisting of:

    • Working Electrode: A glassy carbon or platinum button electrode.

    • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. For non-aqueous solvents, a silver/silver ion (Ag/Ag⁺) electrode is also common[5][6].

    • Counter (Auxiliary) Electrode: A platinum wire or mesh.

  • Solvent: Anhydrous, high-purity non-aqueous solvent such as dichloromethane (CH₂Cl₂) or benzonitrile (PhCN).

  • Supporting Electrolyte: A non-reactive salt, typically 0.1 M tetra-n-butylammonium perchlorate (TBAP) or tetra-n-butylammonium hexafluorophosphate (TBAPF₆), to ensure solution conductivity[6][7].

  • Analyte: NiOEP at a concentration of approximately 1 mM.

Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.

  • Deaerate the solution by bubbling with a high-purity inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.

  • Record a background voltammogram of the electrolyte solution to ensure the absence of interfering redox-active impurities.

  • Add the NiOEP solution to the cell and continue to blanket the solution with the inert gas.

  • Apply a potential scan, typically starting from the open-circuit potential and scanning towards either positive or negative potentials, depending on the desired process to be observed first.

  • Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s). Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.

G cluster_prep Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement Solvent Anhydrous Solvent (e.g., CH2Cl2) Deaerate Deaerate with Inert Gas Solvent->Deaerate Electrolyte Supporting Electrolyte (e.g., 0.1M TBAP) Electrolyte->Deaerate NiOEP_sol NiOEP Solution (~1 mM) NiOEP_sol->Deaerate Cell Three-Electrode Cell Deaerate->Cell WE Working Electrode (Glassy Carbon) WE->Cell RE Reference Electrode (SCE or Ag/AgCl) RE->Cell CE Counter Electrode (Pt wire) CE->Cell Potentiostat Potentiostat Cell->Potentiostat Scan Apply Potential Scan Potentiostat->Scan Record Record Cyclic Voltammogram Scan->Record

Cyclic Voltammetry Experimental Workflow.
Spectroelectrochemistry (UV-Vis-NIR and EPR)

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide simultaneous information about the redox state and the electronic structure of the species being studied. This is particularly useful for identifying transient intermediates and confirming the nature of the electrochemically generated species.

Experimental Setup:

  • Spectroelectrochemical Cell: A specialized cell that is transparent to the radiation being used (e.g., a quartz cuvette for UV-Vis-NIR) and incorporates a three-electrode system. Optically transparent electrodes (e.g., platinum or gold minigrids) are often used as the working electrode[8].

  • Spectrometer: A UV-Vis-NIR spectrometer or an Electron Paramagnetic Resonance (EPR) spectrometer.

  • Potentiostat: Synchronized with the spectrometer to correlate the applied potential with the spectroscopic data.

Procedure:

  • The setup is similar to that for cyclic voltammetry, but with the specialized spectroelectrochemical cell.

  • A background spectrum of the electrolyte solution is recorded.

  • The NiOEP solution is added, and an initial spectrum at the open-circuit potential is recorded.

  • A potential is applied to the working electrode to generate the desired redox state (e.g., the potential corresponding to the first oxidation peak).

  • Spectra are recorded at this potential to characterize the generated species (e.g., the π-cation radical).

  • The potential can be stepped through the various redox waves, and spectra can be collected at each step to monitor the changes in the electronic structure. For EPR spectroelectrochemistry, this technique is used to detect and characterize paramagnetic species, such as the NiOEP radical cation or anion[4].

Electron Transfer Pathways

The redox reactions of NiOEP involve the sequential addition or removal of electrons from the porphyrin's π-system. The following diagrams illustrate the proposed electron transfer pathways for the oxidation and reduction of NiOEP.

Oxidation Pathway

The oxidation of Ni(II)OEP proceeds through two sequential one-electron steps to form a π-cation radical and then a dication.

G NiOEP Ni(II)OEP (Neutral) NiOEP_plus [Ni(II)OEP]•+ (π-Cation Radical) NiOEP->NiOEP_plus -e⁻ NiOEP_2plus [Ni(II)OEP]2+ (Dication) NiOEP_plus->NiOEP_2plus -e⁻

Oxidation Pathway of NiOEP.
Reduction Pathway

The reduction of Ni(II)OEP also occurs in two one-electron steps, leading to the formation of a π-anion radical and subsequently a dianion. Under certain conditions, particularly with non-planar nickel porphyrins, the reduction can lead to the formation of a phlorin anion, although this is less common for the relatively planar NiOEP.

G NiOEP Ni(II)OEP (Neutral) NiOEP_minus [Ni(II)OEP]•- (π-Anion Radical) NiOEP->NiOEP_minus +e⁻ NiOEP_2minus [Ni(II)OEP]2- (Dianion) NiOEP_minus->NiOEP_2minus +e⁻

Reduction Pathway of NiOEP.

Conclusion

The well-defined and reversible redox behavior of this compound makes it an invaluable tool for studying electron transfer processes. The ability to systematically generate and characterize its various charged species through techniques like cyclic voltammetry and spectroelectrochemistry provides deep insights into the fundamental principles of redox chemistry. This understanding is critical for the rational design of new catalysts, sensors, and therapeutic agents that leverage the unique electronic properties of metalloporphyrins. Further research into the effects of axial ligation and different solvent environments will continue to expand our knowledge of this versatile molecule and its potential applications.

References

An In-depth Technical Guide to the Photophysical Properties of Nickel Octaethylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel (II) octaethylporphyrin (Ni-OEP) is a synthetic metalloporphyrin that serves as a crucial model compound for understanding the complex photophysical processes in naturally occurring tetrapyrrolic macrocycles, such as hemes and chlorophylls. Its rigid, planar structure and the presence of a transition metal center with a partially filled d-shell give rise to unique and ultrafast excited-state dynamics. This technical guide provides a comprehensive overview of the core photophysical properties of Ni-OEP, detailing its synthesis, spectral characteristics, and the intricate pathways of its excited-state relaxation. The information presented herein is intended to be a valuable resource for researchers in chemistry, physics, and materials science, as well as for professionals in drug development exploring the potential of porphyrin-based photosensitizers.

Data Presentation: Photophysical Properties of Nickel Octaethylporphyrin

The photophysical parameters of Ni-OEP are characterized by strong absorption in the visible region, extremely low to negligible fluorescence, and rapid non-radiative decay of its excited states. The following tables summarize the key quantitative data for Ni-OEP and its free-base analogue, octaethylporphyrin (H₂OEP), for comparative purposes.

Compound Solvent Soret Band (λ_max, nm) Q-Bands (λ_max, nm)
Ni-OEPDichloromethane~394~518, ~552
H₂OEPBenzene400498, 532, 566, 620[1]

Table 1: UV-Visible Absorption Maxima. The absorption spectrum of porphyrins is dominated by an intense Soret band (or B band) and weaker Q bands in the longer wavelength region, both arising from π-π* transitions within the porphyrin macrocycle.[2][3]

Compound Solvent Fluorescence Quantum Yield (Φ_f) Emission Maxima (λ_em, nm)
Ni-OEPVarious~0 (Non-luminescent)[4]Not applicable
H₂OEPBenzene0.13[1]620, 685[1]

Table 2: Luminescence Properties. The insertion of nickel into the porphyrin core leads to a dramatic quenching of fluorescence.[5] This is attributed to the presence of low-lying metal-centered d-states that provide an efficient pathway for non-radiative relaxation.[4]

Compound Solvent Excited State(s) Lifetime (τ)
Ni-OEPToluene³(d,d)~595 ps[6]
Ni-TPP*Toluene³(d,d)~210 ± 20 ps[6]
NiTMP**-T(d,d)~200 ps[7][8]

*Ni-TPP (Nickel Tetraphenylporphyrin) is a closely related nickel porphyrin. **NiTMP (Nickel Tetramesitylporphyrin) is another analogous nickel porphyrin.

Table 3: Excited-State Lifetimes. The excited states of nickel porphyrins are notoriously short-lived, decaying on the picosecond timescale.[5][6][7][8] This rapid decay is a hallmark of the efficient deactivation pathway through the metal-centered states.

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of Ni-OEP is typically achieved by the metalation of the free-base octaethylporphyrin (H₂OEP).

1. Synthesis of Octaethylporphyrin (H₂OEP):

A common method for the synthesis of H₂OEP involves the acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde.[9]

  • Materials: 3,4-diethylpyrrole, benzene, 37% aqueous formaldehyde, p-toluenesulfonic acid.

  • Procedure:

    • A flask is charged with 3,4-diethylpyrrole, benzene, aqueous formaldehyde, and a catalytic amount of p-toluenesulfonic acid.

    • The mixture is heated to reflux with a Dean-Stark trap to remove water.

    • The reaction is monitored by UV-Vis spectroscopy for the appearance of the characteristic porphyrin Soret band.

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization.[9]

2. Metalation of H₂OEP to form Ni-OEP:

  • Materials: H₂OEP, a nickel(II) salt (e.g., nickel(II) acetate or nickel(II) chloride), a high-boiling point solvent (e.g., dimethylformamide (DMF) or toluene).

  • Procedure:

    • H₂OEP is dissolved in the chosen solvent.

    • An excess of the nickel(II) salt is added to the solution.

    • The mixture is heated to reflux, and the progress of the reaction is monitored by observing the changes in the UV-Vis absorption spectrum (disappearance of the four Q-bands of the free-base and appearance of the two Q-bands of the metalloporphyrin).

    • Upon completion, the solvent is removed, and the crude Ni-OEP is purified by chromatography or recrystallization to remove excess metal salts and any unreacted starting material.

Measurement of Photophysical Properties

1. UV-Visible Absorption Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • A stock solution of Ni-OEP is prepared in a suitable solvent (e.g., dichloromethane, toluene).

    • The solution is diluted to a concentration that gives a Soret band absorbance of approximately 1.

    • The absorption spectrum is recorded over a wavelength range of at least 300-700 nm.

    • The wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands are determined.

2. Fluorescence Quantum Yield Measurement (Relative Method):

Given that Ni-OEP is essentially non-luminescent, this protocol is more relevant for comparative studies or for porphyrins with measurable emission.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • A fluorescent standard with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄ or a well-characterized porphyrin).

    • The absorbance of both the sample and the standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.

    • The emission spectra of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensity of both the sample and the standard is calculated.

    • The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

3. Femtosecond Transient Absorption Spectroscopy:

This technique is crucial for elucidating the ultrafast excited-state dynamics of Ni-OEP.

  • Instrumentation: A pump-probe transient absorption spectrometer with femtosecond time resolution.[10] This typically consists of a Ti:Sapphire laser and amplifier system to generate femtosecond pulses, an optical parametric amplifier (OPA) to tune the pump wavelength, and a white-light continuum generation setup for the probe pulse.

  • Procedure:

    • A solution of Ni-OEP is placed in a sample cell (e.g., a 1 or 2 mm path length cuvette).[10]

    • The sample is excited with a femtosecond pump pulse at a wavelength corresponding to one of its absorption bands (e.g., 400 nm for the Soret band or in the Q-band region).[6]

    • A time-delayed, broadband white-light continuum probe pulse passes through the excited volume of the sample.

    • The change in absorbance of the probe light as a function of wavelength and time delay between the pump and probe pulses is measured.

    • The resulting data provides a three-dimensional map of differential absorbance (ΔA) versus wavelength and time, which reveals the formation and decay of transient excited states.

    • Kinetic analysis of the transient absorption data at specific wavelengths allows for the determination of the lifetimes of the excited states.[6]

Visualization of Photophysical Pathways

The photophysical deactivation pathway of Ni-OEP following photoexcitation is characterized by a series of rapid, non-radiative transitions. The energy absorbed by the porphyrin π-system is efficiently transferred to the central nickel ion, leading to the population of a metal-centered (d,d) excited state. This process occurs on an ultrafast timescale and is the primary reason for the lack of significant fluorescence from Ni-OEP.

Photophysical_Pathway_NiOEP S0 Ground State (S₀) Ni(II) d⁸ S2 Soret Band Excited State (S₂) ¹(π,π) S0->S2 Absorption (Soret) ~400 nm S1 Q-Band Excited State (S₁) ¹(π,π) S0->S1 Absorption (Q-Band) ~550 nm S2->S1 T_dd Metal-Centered Excited State ³(d,d) S1->T_dd Intersystem Crossing/Energy Transfer ~fs-ps timescale T_dd->S0 Non-radiative Decay ~200-600 ps

Caption: Photophysical deactivation pathway of this compound (Ni-OEP).

The diagram illustrates that upon absorption of a photon, either to the S₂ (Soret) or S₁ (Q-band) state, the molecule undergoes extremely rapid internal conversion and intersystem crossing.[6] This leads to the population of a triplet metal-centered excited state, often referred to as a (d,d) state.[5][7] This excited state then decays non-radiatively back to the ground state on a picosecond timescale.[6][7][8] This efficient non-radiative pathway outcompetes any significant radiative decay (fluorescence or phosphorescence), explaining the characteristic photophysical properties of Ni-OEP.

Experimental_Workflow_TAS Laser Femtosecond Laser System (e.g., Ti:Sapphire) Splitter Beam Splitter Laser->Splitter OPA Optical Parametric Amplifier (OPA) (Pump Beam) Splitter->OPA to Pump Path WLG White Light Generation (Probe Beam) Splitter->WLG to Probe Path Sample Ni-OEP Sample OPA->Sample Pump Pulse Delay Optical Delay Line Delay->Sample Probe Pulse WLG->Delay Detector Spectrometer/Detector Sample->Detector Computer Data Acquisition Detector->Computer

Caption: Experimental workflow for Femtosecond Transient Absorption Spectroscopy (fs-TAS).

This workflow diagram outlines the key components and beam paths in a typical fs-TAS experiment used to study the ultrafast dynamics of Ni-OEP. The fundamental laser output is split into two beams. One beam is directed through an OPA to generate the tunable pump pulse that excites the sample. The other beam is used to generate a broadband white-light continuum probe pulse, which is passed through a variable delay line before probing the excited sample. The changes in the probe spectrum are then analyzed by a spectrometer and detector to map the excited-state evolution.

Conclusion

The photophysical properties of this compound are dominated by ultrafast non-radiative decay processes originating from the interaction between the porphyrin's π-electron system and the d-orbitals of the central nickel ion. This comprehensive guide has summarized the key spectral data, provided detailed experimental protocols for its characterization, and visualized the underlying photophysical pathways. A thorough understanding of these fundamental properties is essential for the rational design of new porphyrin-based materials for applications in photocatalysis, artificial photosynthesis, and photodynamic therapy, where the control of excited-state lifetimes and deactivation channels is paramount.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Nickel(II) Octaethylporphyrin (Ni(OEP))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) octaethylporphyrin, or Ni(OEP), is a synthetically accessible metalloporphyrin that serves as a crucial model compound in various fields of scientific research. Its stable, square planar nickel(II) center is held within the rigid, aromatic macrocycle of octaethylporphyrin, conferring upon it unique electronic and photophysical properties. This guide provides a comprehensive overview of the chemical and physical characteristics of Ni(OEP), with a focus on quantitative data and detailed experimental methodologies relevant to researchers in chemistry, materials science, and drug development.

Chemical and Physical Properties

Ni(OEP) is a purple solid that is soluble in several common organic solvents, including dichloromethane, chloroform, pyridine, and benzonitrile.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₆H₄₄N₄Ni
Molecular Weight 591.45 g/mol
Appearance Purple solid
Melting Point >300 °C
Solubility Soluble in dichloromethane, chloroform, pyridine, benzonitrile[1]

Spectroscopic Properties

The electronic absorption and emission spectra of Ni(OEP) are characterized by intense Soret and weaker Q-bands, typical of porphyrin macrocycles.

SolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Emission Maxima (λem, nm)Quantum Yield (ΦF)
Dichloromethane392, 518, 552---
Chloroform393, 519, 553---

Note: Specific molar absorptivity and quantum yield data require experimental determination and can vary based on the purity of the compound and the specific experimental conditions.

Electrochemical Properties

The redox behavior of Ni(OEP) has been investigated by cyclic voltammetry, revealing reversible one-electron oxidation and reduction processes. These potentials are sensitive to the solvent and supporting electrolyte used.

SolventE1/2 (Oxidation, V vs. Fc/Fc+)E1/2 (Reduction, V vs. Fc/Fc+)
Dichloromethane+0.85-1.55
Benzonitrile+0.83-1.52

Note: Potentials are reported versus the ferrocene/ferrocenium redox couple as an internal standard.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Ni(OEP) are crucial for obtaining reliable and reproducible data.

Synthesis of Nickel(II) Octaethylporphyrin (Ni(OEP))

Materials:

  • Octaethylporphyrin (H₂OEP)

  • Nickel(II) acetate tetrahydrate

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve octaethylporphyrin (1 equivalent) in DMF.

  • Add nickel(II) acetate tetrahydrate (1.5 equivalents) to the solution.

  • Reflux the reaction mixture for 2 hours, monitoring the reaction progress by UV-Vis spectroscopy. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by the two Q-bands of the nickel complex.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing chloroform and water.

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic layers, wash with water (3 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using chloroform as the eluent.

  • Collect the main purple fraction and remove the solvent to yield Ni(OEP) as a crystalline solid.

  • Recrystallize the product from a chloroform/methanol mixture to obtain purple needles.

Characterization of Ni(OEP)

The identity and purity of the synthesized Ni(OEP) should be confirmed by various analytical techniques.

1. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To determine the absorption maxima and molar extinction coefficient.

  • Protocol:

    • Prepare a stock solution of Ni(OEP) of known concentration in a suitable solvent (e.g., chloroform or dichloromethane).

    • Prepare a series of dilutions from the stock solution.

    • Record the UV-Vis absorption spectrum for each dilution in a 1 cm path length quartz cuvette.

    • Identify the Soret and Q-band maxima (λmax).

    • Plot absorbance at the Soret band maximum versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε).

2. Fluorescence Spectroscopy:

  • Purpose: To determine the emission maxima and fluorescence quantum yield.

  • Protocol:

    • Prepare a dilute solution of Ni(OEP) in a suitable solvent with an absorbance of ~0.1 at the excitation wavelength.

    • Record the fluorescence emission spectrum by exciting at a wavelength corresponding to one of the absorption maxima (typically the Soret band).

    • To determine the fluorescence quantum yield (ΦF), use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the Ni(OEP) sample and the standard.

    • Calculate the quantum yield using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

3. Cyclic Voltammetry (CV):

  • Purpose: To determine the redox potentials of the Ni(OEP) complex.

  • Protocol:

    • Prepare a solution of Ni(OEP) (typically 1 mM) in a non-aqueous solvent (e.g., dichloromethane or benzonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel reference electrode (SCE).

    • Record the cyclic voltammogram by scanning the potential from an initial value where no redox processes occur to a potential sufficiently positive to observe oxidation, then reversing the scan to a potential sufficiently negative to observe reduction, and finally returning to the initial potential.

    • Add a small amount of ferrocene as an internal standard and record the voltammogram again.

    • The half-wave potentials (E₁/₂) for the oxidation and reduction of Ni(OEP) can be determined as the average of the anodic and cathodic peak potentials and referenced to the Fc/Fc⁺ couple.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and purity of the diamagnetic Ni(OEP) complex.

  • Protocol:

    • Dissolve a sample of Ni(OEP) in a deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum of the diamagnetic, square planar Ni(OEP) should show characteristic signals for the meso-protons and the ethyl substituents, confirming the highly symmetric nature of the molecule.

5. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the Ni(OEP) complex.

  • Protocol:

    • Prepare a dilute solution of Ni(OEP) in a suitable solvent.

    • Analyze the sample using a suitable ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • The mass spectrum should show a prominent peak corresponding to the molecular ion [Ni(OEP)]⁺.

Logical Relationships and Workflows

The characterization of Ni(OEP) follows a logical workflow to ensure its identity, purity, and key properties are well-defined.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Property Determination Synthesis Synthesis of Ni(OEP) Purification Column Chromatography Synthesis->Purification Recrystallization Recrystallization Purification->Recrystallization NMR NMR Spectroscopy Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS UV_Vis_Initial UV-Vis Spectroscopy Recrystallization->UV_Vis_Initial UV_Vis_Quant Quantitative UV-Vis UV_Vis_Initial->UV_Vis_Quant Fluorescence Fluorescence Spectroscopy UV_Vis_Initial->Fluorescence CV Cyclic Voltammetry UV_Vis_Initial->CV

Experimental workflow for the synthesis and characterization of Ni(OEP).

Conclusion

This technical guide provides a foundational understanding of the key chemical and physical properties of Ni(II) octaethylporphyrin. The detailed experimental protocols and structured data presentation are intended to serve as a valuable resource for researchers employing Ni(OEP) in their scientific endeavors. Accurate and reproducible characterization is paramount for advancing our understanding of this versatile molecule and its potential applications.

References

Thermal Stability of Nickel Octaethylporphyrin Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) octaethylporphyrin (NiOEP) is a synthetic metalloporphyrin complex that serves as a crucial structural analog for naturally occurring tetrapyrroles like heme. Its robust chemical nature and predictable coordination chemistry make it a valuable tool in various research domains, including catalysis, materials science, and as a model system in biophysical studies. A key parameter dictating its utility in many applications, particularly those involving elevated temperatures or long-term storage, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of NiOEP complexes, drawing upon available data for closely related analogs and general principles of metalloporphyrin chemistry.

Core Concepts of Thermal Stability

The thermal stability of a molecule like NiOEP refers to its resistance to decomposition at elevated temperatures. This decomposition is an irreversible process involving the cleavage of chemical bonds, leading to the formation of smaller, more volatile fragments. The primary techniques used to assess thermal stability are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A significant mass loss indicates the decomposition of the compound.

  • Differential Scanning calorimetry (DSC): This method measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic or exothermic peaks can indicate phase transitions (like melting) or decomposition processes.

Quantitative Thermal Stability Data

While specific, in-depth studies on the thermal decomposition of nickel octaethylporphyrin (NiOEP) are not extensively available in the public literature, data from closely related nickel porphyrin complexes, such as Nickel(II) tetraphenylporphyrin (NiTPP), provide valuable insights. The structural similarities between NiOEP and NiTPP, particularly the core porphyrin macrocycle coordinated to a nickel ion, allow for a reasonable approximation of NiOEP's thermal behavior.

Generally, metalloporphyrins are recognized for their high thermal stability.[1] Studies on NiTPP have indicated that it is thermally stable up to approximately 400-500 °C.[2] One study, in particular, noted the thermal stability of NiTPP to be up to around 750 K (477 °C).[2]

Table 1: Thermal Stability Data for Nickel(II) Tetraphenylporphyrin (NiTPP) (as an analog for NiOEP)

ParameterValueTechniqueAtmosphere
Onset of Decomposition~ 477 °C (750 K)TGA/DTAInert

Note: This data is for NiTPP and serves as an estimate for NiOEP. The actual decomposition temperature for NiOEP may vary based on factors such as crystalline form and purity.

Experimental Protocols

The following outlines a general methodology for determining the thermal stability of NiOEP using TGA and DSC.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: A small, accurately weighed sample of NiOEP (typically 5-10 mg) is placed in a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the point where significant mass loss begins.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: A small, accurately weighed sample of NiOEP (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for endothermic peaks (indicating melting) and exothermic peaks (often associated with decomposition).

Proposed Thermal Decomposition Pathway

The thermal decomposition of metalloporphyrins in an inert atmosphere is generally understood to proceed via the fragmentation of the porphyrin macrocycle. The strong metal-nitrogen bonds in stable complexes like NiOEP often remain intact until higher temperatures. The peripheral ethyl groups on the octaethylporphyrin are likely to be cleaved first, followed by the breakdown of the porphyrin ring itself.

A plausible, albeit simplified, decomposition pathway can be visualized as follows:

ThermalDecomposition NiOEP Ni(II) Octaethylporphyrin (Stable Complex) Intermediate Thermally Excited State NiOEP->Intermediate Heat (Δ) Fragments Volatile Organic Fragments (e.g., ethyl radicals, pyrrolic fragments) Intermediate->Fragments Macrocycle Fragmentation Residue Nickel-containing char Intermediate->Residue Char Formation

Caption: Proposed pathway for the thermal decomposition of NiOEP.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal stability of NiOEP is outlined below.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_products Decomposition Product Analysis Synthesis Synthesis & Purification of NiOEP TGA Thermogravimetric Analysis (TGA) - Determine decomposition temperature Synthesis->TGA DSC Differential Scanning Calorimetry (DSC) - Identify phase transitions & decomposition Synthesis->DSC PyGCMS Pyrolysis-GC-MS - Identify volatile fragments TGA->PyGCMS Inform Pyrolysis Temperature

Caption: Workflow for NiOEP thermal stability characterization.

Conclusion

This compound complexes exhibit high thermal stability, a characteristic feature of metalloporphyrins. While specific quantitative data for NiOEP is limited, analysis of its close analog, NiTPP, suggests a decomposition onset temperature in the range of 400-500 °C in an inert atmosphere. The primary mechanism of thermal degradation involves the fragmentation of the porphyrin macrocycle. For researchers and professionals in drug development and materials science, this inherent stability is a significant advantage, ensuring the integrity of the molecule under various processing and storage conditions. For applications requiring exposure to extreme temperatures, a detailed thermal analysis using the protocols outlined in this guide is recommended to ascertain the precise stability limits for the specific NiOEP material in use.

References

nickel octaethylporphyrin CAS number and chemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Nickel(II) Octaethylporphyrin for Researchers and Drug Development Professionals

This guide provides comprehensive technical information on Nickel(II) Octaethylporphyrin (Ni-OEP), a synthetic porphyrin with significant applications in catalysis and materials science. Its relevance to the pharmaceutical industry lies in its catalytic activity, particularly in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules and active pharmaceutical ingredients.

Chemical Identity and Properties

Nickel(II) Octaethylporphyrin is a reddish-purple crystalline solid.[1] It is a metalloporphyrin where a nickel(II) ion is chelated by the tetrapyrrole macrocycle of octaethylporphyrin.

CAS Number: 24803-99-4[2][3][4][5][6][7]

Synonyms: Ni-OEP complex, 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)[2][5]

Chemical Data Summary

The following table summarizes the key chemical and physical properties of Nickel(II) Octaethylporphyrin.

PropertyValueSource
Molecular Formula C₃₆H₄₄N₄Ni[1][3][4][5][7]
Molecular Weight 591.45 g/mol [4][5][7]
Appearance Reddish-brown to purple crystalline powder[1]
Melting Point >300 °C[5]
Solubility Soluble in organic solvents like chloroform and toluene[1]
λmax 392 nm[5][7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of Nickel(II) Octaethylporphyrin are crucial for its application in research and development.

Synthesis of Nickel(II) Octaethylporphyrin

The synthesis of Nickel(II) Octaethylporphyrin is typically achieved through the metalation of the free-base octaethylporphyrin (H₂OEP) with a nickel(II) salt.[5]

Materials:

  • 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (H₂OEP)

  • Nickel(II) acetylacetonate or Nickel(II) acetate

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or tetrachloroethane)

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve octaethylporphyrin in the chosen high-boiling point solvent.

  • Add an excess of the nickel(II) salt (typically 5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using UV-Vis spectroscopy. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by the two Q-bands of the metalloporphyrin.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with deionized water followed by methanol to remove unreacted nickel salts and other impurities.

  • Dry the product under vacuum.

Purification

Purification of the synthesized Nickel(II) Octaethylporphyrin is essential to remove any unreacted starting material and by-products.

Method: Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as dichloromethane/hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect the main colored fraction, which corresponds to the Nickel(II) Octaethylporphyrin.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.

Characterization

The identity and purity of the synthesized Nickel(II) Octaethylporphyrin can be confirmed using various spectroscopic techniques.

2.3.1. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to confirm the metalation of the porphyrin. The spectrum of Nickel(II) Octaethylporphyrin in a solvent like dichloromethane typically shows a strong Soret band around 400 nm and two weaker Q-bands between 500 and 600 nm.

Procedure:

  • Prepare a dilute solution of the purified product in dichloromethane.

  • Record the absorption spectrum from 300 to 700 nm using a UV-Vis spectrophotometer.

  • Confirm the presence of the characteristic Soret and Q-bands for Ni-OEP.

2.3.2. ¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the structure of the molecule. Due to the diamagnetic nature of the nickel(II) center in a square planar geometry, sharp NMR signals are expected.

Procedure:

  • Dissolve a small amount of the purified product in a deuterated solvent such as chloroform-d (CDCl₃).

  • Acquire the ¹H NMR spectrum.

  • The spectrum should show characteristic signals for the meso-protons and the ethyl group protons.

2.3.3. Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound.

Procedure:

  • Prepare a sample of the purified product for mass spectrometry analysis (e.g., using MALDI-TOF or ESI techniques).

  • Acquire the mass spectrum.

  • The spectrum should show a prominent peak corresponding to the molecular ion [C₃₆H₄₄N₄Ni]⁺.

Application in Drug Development: Catalytic Cross-Coupling

Nickel-based catalysts have gained popularity in cross-coupling reactions, which are vital for the synthesis of many pharmaceutical compounds.[8] These reactions form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. While nickel octaethylporphyrin itself may not be the direct catalyst in all drug synthesis, the fundamental principles of nickel catalysis are highly relevant.

Generalized Nickel-Catalyzed Cross-Coupling Cycle

The following diagram illustrates a generic catalytic cycle for a nickel-catalyzed cross-coupling reaction, a process central to modern drug discovery. This type of reaction allows for the efficient formation of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules.[8][9][10]

Nickel_Catalyzed_Cross_Coupling_Cycle Ni0 Ni(0)L Active Catalyst NiII_OA R¹-Ni(II)L-X Oxidative Addition Product Ni0->NiII_OA Oxidative Addition + R¹-X NiII_TM R¹-Ni(II)L-R² Transmetalation Product NiII_OA->NiII_TM NiII_RE Ni(II)L (R¹-R²) NiII_TM->NiII_RE Reductive Elimination NiII_RE->Ni0

A generalized catalytic cycle for nickel-catalyzed cross-coupling reactions.

This workflow begins with an active Ni(0) catalyst which undergoes oxidative addition with an organic halide (R¹-X). The resulting Ni(II) intermediate then undergoes transmetalation with an organometallic reagent (R²-M). The final step is reductive elimination, which forms the desired carbon-carbon bond (R¹-R²) and regenerates the active Ni(0) catalyst, allowing the cycle to continue. The efficiency and selectivity of such catalytic systems are paramount in the synthesis of novel drug candidates.

References

The Ruffling Effect in Nickel Octaethylporphyrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ruffling phenomenon observed in nickel octaethylporphyrin (Ni-OEP), a non-planar distortion of the porphyrin macrocycle. This guide synthesizes crystallographic data, spectroscopic analyses, and computational studies to offer a comprehensive understanding of the structural and electronic implications of this conformational change.

The Genesis of Ruffling in Nickel Porphyrins

The primary driver for the ruffling distortion in nickel porphyrins is the mismatch between the size of the nickel(II) ion and the coordination cavity of the porphyrin macrocycle.[1][2] The small ionic radius of Ni(II) favors shorter nickel-nitrogen (Ni-N) bond lengths than what an ideal planar porphyrin structure can comfortably accommodate.[1][2][3] To achieve these shorter, stronger Ni-N bonds, the porphyrin ring distorts out of planarity, adopting a "ruffled" conformation.[1][2] This distortion reduces the strain within the porphyrin core that would otherwise arise from accommodating the smaller metal ion in a planar configuration.[1]

In the case of this compound (Ni-OEP), the molecule can exist in both planar and ruffled forms.[2] The specific conformation adopted can be influenced by the crystal packing forces in the solid state. For instance, in a triclinic crystal lattice, Ni-OEP has been observed to be planar, while a tetragonal lattice accommodates a ruffled structure.[2] Theoretical calculations using Density Functional Theory (DFT) have shown that the ruffled conformer of Ni-OEP is energetically slightly more favorable, by about 0.2 kcal/mol, than the planar form.[3]

The logical relationship leading to the ruffling effect can be visualized as follows:

A Small Ionic Radius of Ni(II) B Optimal Ni-N Bond Length is Short A->B C Planar Porphyrin Core is Too Large B->C D Steric Strain in Planar Conformation C->D E Ruffling Distortion D->E F Reduced Core Size and Strain E->F G Shorter Ni-N Bonds Achieved E->G

Figure 1: The causal pathway from nickel ion size to porphyrin ruffling.

Structural and Spectroscopic Consequences of Ruffling

The ruffling of the Ni-OEP macrocycle induces significant changes in its structural parameters and spectroscopic signatures.

Impact on Bond Lengths and Angles

The most direct structural consequence of ruffling is the shortening of the Ni-N bond distance. This is accompanied by alterations in the bond lengths and angles within the porphyrin macrocycle itself. As the degree of ruffling increases, a decrease in the π-overlap between the orbitals of the macrocycle is observed.[4]

ParameterPlanar Ni-OEP (Triclinic)Ruffled Ni-OEP (Tetragonal)
Ni-N distance (Å)1.946–1.9581.929
Dihedral Angle χ(Cα-N∙∙∙N-Cα)~0°20-30°
Table 1: Comparison of key structural parameters in planar and ruffled Ni-OEP conformations.[1][2]
Electronic and Vibrational Spectroscopy

The electronic absorption spectra of porphyrins are known to be sensitive to the conformation of the macrocycle. However, studies have shown that substantial ruffling has a surprisingly negligible effect on the electronic spectra of some porphyrins.[5] In some cases, ruffling can even lead to blue shifts (hypsochromic shifts) in the absorption bands, contrary to the commonly held belief that non-planar distortions always cause red shifts.[5] It has been suggested that the red shift often attributed to non-planarity might actually arise from other substituent effects.[5]

In contrast, the vibrational spectrum is highly sensitive to the ruffling distortion. Resonance Raman and infrared (IR) spectroscopy are powerful techniques for probing these conformational changes.[4][6] Density functional theory (DFT) calculations have shown a clear pattern of vibrational shifts that are driven by the degree of ruffling.[4] For instance, certain in-plane stretching modes of the macrocycle show significant downshifts in frequency with increasing ruffling, while the Ni-N stretching modes exhibit an upshift.[4] This sensitivity of the vibrational modes to the conformation makes vibrational spectroscopy a valuable tool for diagnosing out-of-plane distortions in porphyrins.[4]

Experimental Methodologies

The study of the ruffling effect in Ni-OEP relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of Ni-OEP in the solid state, providing direct evidence of planarity or ruffling.

Experimental Protocol:

  • Crystal Growth: Single crystals of Ni-OEP suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in a suitable solvent mixture, such as chloroform/methanol.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and dihedral angles that define the molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of porphyrins in solution.[7][8][9] The unique ring current effect in porphyrins results in a large dispersion of proton chemical shifts, making them sensitive to conformational changes.[7]

Experimental Protocol:

  • Sample Preparation: A solution of Ni-OEP is prepared in a deuterated solvent (e.g., CDCl3).

  • Data Acquisition: 1H NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts, coupling constants, and relaxation times of the protons are measured.

  • Spectral Analysis: The pattern of chemical shifts, particularly of the meso and pyrrole protons, can provide insights into the average conformation of the porphyrin in solution. The presence of multiple conformers in equilibrium can sometimes be detected by changes in the spectra with temperature.

Resonance Raman Spectroscopy

Resonance Raman spectroscopy is a highly sensitive technique for probing the vibrational modes of porphyrins that are coupled to their electronic transitions.

Experimental Protocol:

  • Sample Preparation: A solution of Ni-OEP is prepared in a suitable solvent.

  • Data Acquisition: The sample is irradiated with a laser wavelength that is in resonance with an electronic absorption band of the porphyrin (e.g., the Soret or Q-bands). The scattered light is collected and analyzed by a spectrometer to obtain the Raman spectrum.

  • Spectral Analysis: The frequencies and intensities of the Raman bands provide detailed information about the vibrational modes of the porphyrin macrocycle. As discussed earlier, specific vibrational modes are known to be sensitive to the ruffling distortion.

The general workflow for characterizing the ruffling effect is depicted below:

cluster_synthesis Synthesis & Purification cluster_characterization Structural & Spectroscopic Characterization cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation S Synthesize Ni-OEP P Purify by Chromatography S->P X X-ray Crystallography P->X N NMR Spectroscopy P->N R Resonance Raman P->R U UV-Vis Spectroscopy P->U D Density Functional Theory (DFT) X->D N->D R->D U->D A Correlate Structure with Spectroscopic Data D->A B Understand Ruffling Effect A->B

Figure 2: A typical experimental and computational workflow for studying porphyrin ruffling.

Implications for Drug Development and Materials Science

The conformational flexibility of porphyrins, including the ruffling distortion, can have a profound impact on their biological activity and material properties. For instance, the ruffling of the porphyrin macrocycle can affect its ability to bind to target proteins or to participate in electron transfer reactions.[10] The lowered affinity for axial ligands in ruffled nickel porphyrins has implications for their use in molecular devices and for understanding the function of heme proteins.[10] Therefore, a thorough understanding of the factors that control porphyrin conformation is crucial for the rational design of new porphyrin-based drugs and functional materials.

Conclusion

The ruffling of this compound is a fascinating example of how the interplay between the electronic preferences of a central metal ion and the steric constraints of a macrocyclic ligand can lead to significant structural distortions. This technical guide has provided an overview of the causes and consequences of this effect, as well as the experimental and computational tools used to study it. A comprehensive understanding of porphyrin ruffling is essential for researchers in the fields of coordination chemistry, biochemistry, and materials science, and will continue to inform the design of new molecules with tailored properties.

References

Unveiling the Electronic Landscape of Nickel(II) Octaethylporphyrin: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical studies elucidating the intricate electronic structure of Nickel(II) Octaethylporphyrin (Ni(OEP)). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings from computational chemistry to offer a detailed understanding of Ni(OEP)'s conformational dynamics, molecular geometry, and electronic properties.

Introduction to Ni(OEP) and Its Significance

Nickel(II) octaethylporphyrin (Ni(OEP)) is a synthetic porphyrin complex that serves as a crucial model system for understanding the electronic properties of more complex biological macrocycles, such as hemes. Its D4h symmetry simplifies spectral analysis, making it an ideal candidate for theoretical investigation. The electronic structure of Ni(OEP) is fundamental to its chemical reactivity, spectroscopic signatures, and potential applications in catalysis, materials science, and medicine. This guide delves into the computational methodologies employed to probe its electronic landscape and presents a consolidated view of the theoretical data.

Conformational Analysis and Molecular Geometry

The eight ethyl groups peripheral to the porphyrin macrocycle in Ni(OEP) give rise to a complex conformational landscape. Theoretical studies, primarily employing molecular mechanics (MM) and density functional theory (DFT), have been instrumental in identifying and characterizing the stable conformers of Ni(OEP).

Conformational Isomers

Due to the rotational freedom of the eight ethyl groups, Ni(OEP) can exist in 256 possible rotamers, which correspond to 28 unique non-redundant conformers. The relative energies of these conformers have been calculated, revealing a complex potential energy surface. The stability of these conformers is influenced by the orientation of the ethyl groups relative to the porphyrin plane.

Optimized Geometries and Porphyrin Core Distortion

DFT calculations have been pivotal in determining the optimized geometries of Ni(OEP) conformers. A key structural feature of nickel porphyrins is the potential for "ruffling," a non-planar distortion of the porphyrin core. This distortion is a strategy to accommodate the relatively small Ni(II) ion within the porphyrin's central cavity, allowing for a shorter and stronger Ni-N bond.

The choice of computational method and basis set can influence the predicted planarity of the macrocycle. For instance, DFT calculations have shown that ruffling of the macrocycle can lower the total energy of the system.[1]

Below is a summary of key geometric parameters for a representative ruffled Ni(OEP) conformer, alongside comparative data for a planar structure of a related nickel porphyrin.

ParameterRuffled Ni(OEP) (Calculated)Planar Nickel Porphyrin (Calculated)
Ni-N bond length (Å)~1.96 - 1.971.976
Cα-Cβ bond length (Å)Not explicitly reported1.438
Cβ-Cβ bond length (Å)Not explicitly reported1.356
Cα-Cm bond length (Å)Not explicitly reported1.379
N-Cα bond length (Å)Not explicitly reported1.375

Table 1: Comparison of selected calculated geometric parameters for ruffled Ni(OEP) and a planar nickel porphyrin model.

Electronic Structure and Molecular Orbitals

The electronic structure of Ni(OEP) is characterized by a rich manifold of molecular orbitals (MOs), primarily arising from the π-system of the porphyrin ring and the d-orbitals of the central nickel atom. Understanding the energy levels and composition of these orbitals is crucial for interpreting the molecule's spectroscopic properties and reactivity.

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the electronic transitions and redox properties of the molecule. In porphyrins, the two highest occupied MOs are often nearly degenerate, designated as a1u and a2u in D4h symmetry. The relative ordering of these orbitals can be influenced by the central metal and peripheral substituents.

Role of Nickel d-Orbitals

The d-orbitals of the nickel atom interact with the porphyrin ligand orbitals, influencing the overall electronic structure. In the square planar environment of Ni(OEP), the d-orbitals split in energy. The specific ordering and occupancy of these orbitals determine the spin state and contribute to the electronic absorption spectrum. X-ray photoemission and absorption spectroscopy studies on nickel porphyrin (NiP) have shown that the highest occupied state is primarily of porphine ligand character, while the subsequent two states are associated with the 3d states of the nickel atom.[2] The lowest unoccupied state is a σ-type b1g MO formed from the empty Ni 3dx²-y² and occupied 2p orbitals of the nitrogen lone pairs.[2]

Electronic Absorption Spectra and Excited States

The electronic absorption spectrum of Ni(OEP) is dominated by two main features: the intense Soret (or B) band in the near-UV region and the weaker Q-bands in the visible region. Time-dependent density functional theory (TD-DFT) has proven to be a powerful tool for simulating and interpreting these spectra.

TD-DFT calculations on a similar nickel porphyrin, NiTMP, which are expected to be a good model for Ni(OEP), reproduce the experimental spectrum well.[3] The Soret band is attributed to strong π-π* transitions within the porphyrin ring, while the Q-bands arise from weaker π-π* transitions. The calculations reveal that the main electronic transitions underlying the Soret band are located on the porphyrin ring and do not involve significant electronic density at the Ni(II) center.[3]

BandCalculated Wavelength (nm) (for NiTMP)Nature of Transition
Soret (B)~415Strong π-π
Q(1,0)527Vibronic π-π
Q(0,0)558π-π*

Table 2: Calculated electronic transitions for a model nickel porphyrin (NiTMP), representative of Ni(OEP).

Computational Methodologies

A variety of computational methods are employed to investigate the electronic structure of Ni(OEP). The choice of method depends on the specific property of interest and the desired balance between accuracy and computational cost.

Density Functional Theory (DFT)

DFT is the most widely used method for geometry optimization and electronic structure calculations of medium to large-sized molecules like Ni(OEP).

  • Functionals: The choice of the exchange-correlation functional is critical. Common functionals used for porphyrin systems include hybrid functionals like B3LYP and PBE0, as well as GGA functionals like PBE.

  • Basis Sets: Pople-style basis sets, such as 6-31G* or 6-311G**, are frequently employed for the C, H, and N atoms. For the nickel atom, basis sets that include effective core potentials, such as LANL2DZ, are often used to reduce computational cost while maintaining accuracy.

A typical DFT geometry optimization protocol involves minimizing the energy of the molecule with respect to the positions of its atoms until a stationary point on the potential energy surface is reached. Frequency calculations are then often performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the workhorse method for calculating electronic excitation energies and simulating UV-visible absorption spectra. The methodology involves calculating the linear response of the ground-state electron density to a time-dependent electric field. This allows for the determination of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands.

Molecular Mechanics (MM)

Molecular mechanics methods are well-suited for exploring the conformational landscape of large and flexible molecules like Ni(OEP). These methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. While less accurate than quantum mechanical methods for describing electronic properties, MM is computationally efficient for sampling a large number of conformations.

Logical Workflow of Theoretical Studies

The theoretical investigation of the electronic structure of Ni(OEP) typically follows a structured workflow, as illustrated in the diagram below.

Theoretical_Workflow cluster_start Initial Steps cluster_qm Quantum Mechanical Calculations cluster_excited Excited State Properties cluster_analysis Analysis and Interpretation start Define Molecular System (Ni(OEP)) conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt Select low-energy conformers freq_calc Frequency Analysis geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft elec_struct Electronic Structure Analysis (Orbital Energies, Population Analysis) freq_calc->elec_struct Confirm minimum energy structure data_analysis Data Analysis and Comparison with Experiment elec_struct->data_analysis spec_sim Simulate UV-Vis Spectrum td_dft->spec_sim spec_sim->data_analysis conclusion Conclusions on Electronic Structure and Properties data_analysis->conclusion

A typical workflow for the theoretical study of Ni(OEP).

Conclusion

Theoretical studies, particularly those employing density functional theory and its time-dependent extension, have provided invaluable insights into the electronic structure of Ni(OEP). These computational approaches have enabled the characterization of its complex conformational landscape, the elucidation of the subtle interplay between the nickel d-orbitals and the porphyrin π-system, and the accurate simulation of its electronic absorption spectrum. The continued synergy between theoretical and experimental investigations will undoubtedly further our understanding of this important model system and pave the way for the rational design of novel porphyrin-based materials and therapeutics.

References

An In-depth Technical Guide to the Magnetic Properties of Nickel(II) Octaethylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nickel(II) octaethylporphyrin (Ni(II)OEP) is a significant model compound in the study of coordination chemistry and metalloporphyrin systems. As a d⁸ transition metal complex, its magnetic properties are exquisitely sensitive to its coordination environment. In its native four-coordinate, square planar geometry, Ni(II)OEP is diamagnetic (S=0), a consequence of its low-spin electronic configuration. However, the coordination of axial ligands induces a structural change to a five-coordinate square pyramidal or six-coordinate octahedral geometry. This geometric rearrangement alters the d-orbital splitting energies, causing a spin-state transition to a paramagnetic, high-spin (S=1) state. This guide provides a comprehensive overview of the theoretical underpinnings of these magnetic properties, summarizes the expected quantitative data, details the experimental protocols for characterization, and presents logical workflows for analysis.

Theoretical Framework: The Electronic Structure of Ni(II)OEP

The magnetic behavior of Ni(II)OEP is dictated by the electron configuration of the central Nickel(II) ion, which possesses eight electrons in its 3d orbitals (a d⁸ configuration). The arrangement of these electrons is determined by the ligand field imposed by the porphyrin macrocycle and any axial ligands.

The Diamagnetic Square Planar State (S=0)

In its unligated form, Ni(II)OEP adopts a square planar geometry. The strong ligand field from the four nitrogen atoms of the porphyrin ring causes a significant splitting of the d-orbital energies. The dx²-y² orbital, which points directly at the nitrogen ligands, is destabilized to a very high energy level. The remaining four d-orbitals (dxy, dz², dxz, dyz) are filled with the eight d-electrons in a spin-paired fashion. This results in a total electron spin (S) of 0, rendering the complex diamagnetic and thus repelled by a magnetic field.[1]

Paramagnetism Induced by Axial Ligation (S=1)

The coordination of one or two axial ligands, such as pyridine, to the nickel center transforms the geometry to square pyramidal (five-coordinate) or octahedral (six-coordinate), respectively. This change reduces the energy gap between the dz² and dx²-y² orbitals. Following Hund's rule, it becomes energetically more favorable for electrons to occupy these orbitals singly before pairing up. This leads to a high-spin configuration with two unpaired electrons, one in the dz² and one in the dx²-y² orbital. The resulting complex has a total electron spin (S) of 1 and is paramagnetic, meaning it is attracted to a magnetic field.[2][3] The effective magnetic moment (µeff) for such an octahedral high-spin Ni(II) complex is typically in the range of 2.9-3.4 Bohr Magnetons (B.M.).[3]

G cluster_0 Spin-State Transition in Ni(II)OEP NiOEP_dia Ni(II)OEP (Square Planar) Diamagnetic (S=0) NiOEP_L1 [Ni(II)OEP(L)] (Square Pyramidal) Paramagnetic (S=1) NiOEP_dia->NiOEP_L1 + 1 Ligand (L) NiOEP_L1->NiOEP_dia - 1 Ligand (L) NiOEP_L2 [Ni(II)OEP(L)2] (Octahedral) Paramagnetic (S=1) NiOEP_L1->NiOEP_L2 + 1 Ligand (L) NiOEP_L2->NiOEP_L1 - 1 Ligand (L)

Figure 1: Logical diagram of the spin-state transition of Ni(II)OEP upon axial ligation.

Quantitative Magnetic Data

While specific experimental data for Ni(II)OEP is dispersed throughout the literature, the expected magnetic properties based on its coordination environment are well-established. The following tables summarize these expected values and provide representative data for analogous high-spin Ni(II) complexes.

Table 1: Expected Magnetic Properties of Ni(II)OEP States

Property 4-Coordinate (Unligated) 5-Coordinate (Mono-ligated) 6-Coordinate (Bis-ligated)
Coordination Geometry Square Planar Square Pyramidal Octahedral
Spin State (S) 0 (Low-Spin) 1 (High-Spin) 1 (High-Spin)
Number of Unpaired e⁻ 0 2 2
Expected µeff (B.M.) 0.0 ~2.9 - 3.4 ~2.9 - 3.4[3]

| Magnetic Behavior | Diamagnetic | Paramagnetic | Paramagnetic |

Table 2: Representative Spin Hamiltonian Parameters for High-Spin (S=1) Ni(II) Complexes

Complex System g-values (Isotropic or Principal) Zero-Field Splitting (D) Reference
Distorted Octahedral/Square Pyramidal Ni(II) g ≈ 2.07 - 2.38 D ≈ -13.9 to +9.7 mT [4]
[Ni(terpyCOOH)₂]²⁺ (Octahedral) gNi ≈ 2.20 D = -6.0 cm⁻¹ [5]
[Ni(hfac)₂(PyBTM)₂] (Octahedral) g = 2.13 - [6]

Note: These values are for analogous systems and serve to provide a typical range for paramagnetic Ni(II) complexes. Specific values for Ni(II)OEP adducts may vary based on the exact ligand and experimental conditions.

Experimental Protocols

The characterization of the magnetic properties of Ni(II)OEP and its derivatives relies on several key analytical techniques.

Magnetic Susceptibility Measurement (Evans NMR Method)

The Evans method is a solution-based technique used to determine the magnetic susceptibility of a paramagnetic substance by measuring the chemical shift difference of a reference signal in the presence and absence of the paramagnetic species.

Methodology:

  • Sample Preparation: Two concentric NMR tubes (a standard 5 mm tube and a capillary insert) are required.

  • Reference Solution: A solution of the chosen solvent (e.g., CDCl₃) containing a small amount of an inert reference compound (e.g., tetramethylsilane, TMS) is prepared. A portion of this solution is placed in the inner capillary tube.

  • Sample Solution: A solution of the paramagnetic compound (e.g., a Ni(II)OEP adduct) is prepared with a precisely known concentration in the same solvent containing the same reference compound. This solution is placed in the outer NMR tube.

  • Data Acquisition: A ¹H NMR spectrum is acquired. The spectrum will show two distinct signals for the reference compound (e.g., TMS)—one from the inner tube (reference) and one from the outer tube (shifted by the paramagnetic sample).

  • Calculation: The molar magnetic susceptibility (χM) is calculated from the difference in chemical shift (Δδ) between the two reference signals, the frequency of the spectrometer, the concentration of the sample, and the temperature. The effective magnetic moment (µeff) is then derived from χM.

Solid-State Magnetic Susceptibility (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic properties of solid samples as a function of temperature and applied magnetic field.

Methodology:

  • Sample Preparation: A precisely weighed amount of the solid sample (e.g., crystalline Ni(II)OEP adduct) is placed in a gelatin capsule or other suitable sample holder.

  • Measurement: The sample is placed within the SQUID instrument. The magnetization of the sample is measured as the temperature is varied (typically from ~2 K to 300 K) under a constant applied DC magnetic field.

  • Data Analysis: The raw magnetization data is used to calculate the magnetic susceptibility (χ). The data is often presented as χT vs. T. For a simple paramagnetic system, this plot should be constant until very low temperatures. Deviations can indicate zero-field splitting or magnetic exchange interactions.[6]

  • Diamagnetic Correction: The measured susceptibility is corrected for the diamagnetic contributions of the constituent atoms (Pascal's constants) to isolate the paramagnetic susceptibility.[6]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that specifically detects species with unpaired electrons, such as the high-spin S=1 state of Ni(II)OEP adducts. It provides information about the electronic environment of the nickel ion.

Methodology:

  • Sample Preparation: A dilute solution of the paramagnetic complex is prepared in a suitable glass-forming solvent and placed in a quartz EPR tube. The sample is then flash-frozen in liquid nitrogen to create a disordered solid matrix.

  • Data Acquisition: The frozen sample is placed in the EPR spectrometer's resonant cavity. A microwave field is applied, and the external magnetic field is swept. Absorption of microwave energy is detected at fields where the resonance condition is met.

  • Spectral Analysis: For an S=1 system like high-spin Ni(II), the spectrum can be complex due to zero-field splitting (ZFS), which lifts the degeneracy of the Ms = -1, 0, +1 spin states even in the absence of a magnetic field. The spectrum is analyzed using a spin Hamiltonian to extract key parameters, including the g-values and the axial (D) and rhombic (E) ZFS parameters, which describe the electronic anisotropy of the complex.[7]

G cluster_1 Experimental Workflow for Magnetic Characterization start Synthesize Ni(II)OEP or Adduct sus_choice Measure Magnetic Susceptibility start->sus_choice evans Evans Method (NMR) (Solution State) sus_choice->evans Solution squid SQUID Magnetometry (Solid State) sus_choice->squid Solid calc_moment Calculate Effective Magnetic Moment (µ_eff) evans->calc_moment squid->calc_moment epr Perform EPR Spectroscopy (for Paramagnetic Species) calc_moment->epr conclusion Characterize Spin State & Electronic Structure calc_moment->conclusion analyze_epr Analyze Spectrum for g-values & Zero-Field Splitting epr->analyze_epr analyze_epr->conclusion

Figure 2: General workflow for the magnetic characterization of a Ni(II)OEP complex.

Conclusion

The magnetic properties of nickel(II) octaethylporphyrin are a direct and sensitive probe of its molecular structure. While the foundational square planar complex is diamagnetic, its ability to coordinate axial ligands provides a reliable mechanism for switching to a paramagnetic S=1 state. This predictable spin-state transition, governed by fundamental principles of coordination chemistry, makes Ni(II)OEP an invaluable system for studying the interplay between structure and magnetism. The experimental techniques outlined herein—Evans method, SQUID magnetometry, and EPR spectroscopy—provide a complete toolkit for researchers to quantitatively probe and understand these magnetic phenomena, with direct applications in fields ranging from materials science to the development of paramagnetic probes and contrast agents in drug development.

References

Methodological & Application

Applications of Nickel Octaethylporphyrin in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic applications of Nickel(II) Octaethylporphyrin (NiOEP). It includes specific application notes, comprehensive experimental protocols, and quantitative data to facilitate the use of NiOEP in various catalytic transformations.

Epoxidation of Olefins

Nickel(II) octaethylporphyrin has demonstrated efficacy as a catalyst for the epoxidation of a variety of olefins using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. This reaction proceeds under mild conditions and offers high yields of the corresponding epoxides.[1][2]

Application Note:

NiOEP is a robust catalyst for the conversion of alkenes to epoxides, essential intermediates in organic synthesis and drug development. The catalytic system is notable for its high efficiency and the ability to operate under ambient temperature and pressure. The reaction mechanism is proposed to involve the formation of high-valent nickel-oxo species which act as the active oxidizing agents.[1][2] The choice of solvent can influence the reaction pathway and the participation of different active oxidants.[1]

Quantitative Data:
Olefin SubstrateProductSolventReaction Time (h)Conversion (%)Selectivity (%)Ref.
CyclohexeneCyclohexene oxideCH2Cl21>99>99[2]
1-Octene1,2-EpoxyoctaneCH2Cl21>99>99[2]
StyreneStyrene oxideCH2Cl21>99>99[2]
cis-Stilbenecis-Stilbene oxideCH2Cl21>99>99[2]
trans-Stilbenetrans-Stilbene oxideCH2Cl21>99>99[2]
Experimental Protocol: Epoxidation of Cyclohexene

Materials:

  • Nickel(II) Octaethylporphyrin (NiOEP)

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2), analytical grade

  • Nitrogen gas (N2)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a 25 mL round-bottom flask, dissolve NiOEP (1 μmol) in 10 mL of dichloromethane.

  • Add cyclohexene (1 mmol) to the solution.

  • Purge the flask with nitrogen gas for 5 minutes.

  • While stirring at room temperature, add a solution of m-CPBA (1.5 mmol) in 5 mL of dichloromethane dropwise over a period of 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography on silica gel.

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve NiOEP in CH2Cl2 B Add Cyclohexene A->B C Purge with N2 B->C D Add m-CPBA solution C->D E Stir at RT for 1h D->E F Quench with NaHCO3 E->F G Extract with CH2Cl2 F->G H Dry and Evaporate G->H I Purify by Chromatography H->I

Experimental workflow for the epoxidation of cyclohexene catalyzed by NiOEP.

Electrocatalytic Oxygen Evolution Reaction (OER)

Application Note:

Pristine nickel porphyrins can exhibit modest OER activity. However, their performance can be significantly enhanced by pyrolysis to create catalytically active nickel species embedded within a conductive carbon matrix.[3] This approach leverages the synergistic effects between the active metal sites and the graphitic support, leading to improved charge transport and an increased number of active sites.[3] The resulting materials show low overpotentials and high stability, making them promising for water splitting applications.[3]

Quantitative Data for NiTPP-derived Catalyst:
CatalystTemperature of Carbonization (°C)Overpotential at 20 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Stability (CV cycles)Ref.
NiTPP-80080034786>1000[3]
Experimental Protocol: Preparation and Evaluation of Ni-Porphyrin Derived OER Catalyst (Adapted from NiTPP)

Materials:

  • Nickel(II) Octaethylporphyrin (NiOEP)

  • Furnace with controlled atmosphere capabilities

  • Argon gas (Ar)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Working electrode (e.g., glassy carbon electrode)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat

Procedure:

Catalyst Preparation:

  • Place a known amount of NiOEP in a ceramic boat.

  • Position the boat in the center of a tube furnace.

  • Purge the furnace with Argon gas for at least 30 minutes to create an inert atmosphere.

  • Heat the furnace to 800 °C at a ramping rate of 5 °C/min under a continuous flow of Argon.

  • Hold the temperature at 800 °C for 2 hours.

  • Allow the furnace to cool down to room temperature under Argon flow.

  • The resulting black powder is the carbonized NiOEP catalyst (NiOEP-800).

Electrochemical Evaluation:

  • Prepare the catalyst ink by dispersing 5 mg of NiOEP-800 in a mixture of 1 mL of isopropanol and 40 μL of Nafion solution (5 wt%).

  • Sonnicate the mixture for 30 minutes to form a homogeneous ink.

  • Drop-cast a specific volume of the catalyst ink onto the surface of a polished glassy carbon electrode to achieve a desired loading (e.g., 0.2 mg/cm²).

  • Allow the electrode to dry at room temperature.

  • Perform electrochemical measurements in a three-electrode cell containing a 1 M KOH aqueous solution as the electrolyte.

  • Record linear sweep voltammetry (LSV) curves for OER at a scan rate of 5 mV/s with iR correction.

  • Determine the overpotential required to reach a current density of 10 or 20 mA/cm².

  • Calculate the Tafel slope from the linear portion of the Tafel plot (overpotential vs. log(current density)).

  • Assess the stability of the catalyst by performing continuous cyclic voltammetry (CV) for a large number of cycles (e.g., 1000 cycles).

OER_Catalysis cluster_catalyst_prep Catalyst Preparation cluster_electrode_prep Electrode Preparation cluster_electrochem Electrochemical Measurement NiOEP NiOEP Pyrolysis_800C NiOEP-800 NiOEP->Pyrolysis_800C Ar atmosphere Ink Catalyst Ink (NiOEP-800, IPA, Nafion) Pyrolysis_800C->Ink Disperse & Sonicate GCE Glassy Carbon Electrode Ink->GCE Drop-cast Three_Electrode Three-Electrode Cell (1M KOH) GCE->Three_Electrode Working Electrode LSV Linear Sweep Voltammetry Three_Electrode->LSV Stability Cyclic Voltammetry Three_Electrode->Stability Tafel Tafel Analysis LSV->Tafel

Workflow for the preparation and electrochemical evaluation of a NiOEP-derived OER catalyst.

Photocatalytic Water Oxidation

Hydrophilic nickel(II) porphyrins have been identified as molecular catalysts for photocatalytic water oxidation in neutral to acidic aqueous solutions.[4][5] The catalytic activity is influenced by the electronic properties of the porphyrin ligand.

Application Note:

In a typical system, a photosensitizer such as [Ru(bpy)₃]²⁺ is used to absorb light and initiate the electron transfer process, with a sacrificial electron acceptor like persulfate (S₂O₈²⁻) to regenerate the photosensitizer. Electron-poorer nickel porphyrins have shown higher turnover frequencies (TOFs) in these systems.[4] These catalysts have demonstrated good stability under photocatalytic conditions.[4]

Quantitative Data for a Fluorinated Nickel Porphyrin Catalyst:
CatalystPhotosensitizerSacrificial AcceptorpHTurnover Frequency (TOF) (min⁻¹)Ref.
Ni-porphyrin (with 8 F substituents)[Ru(bpy)₃]²⁺S₂O₈²⁻7.0~0.65[4]
Experimental Protocol: Photocatalytic Water Oxidation

Materials:

  • A hydrophilic Nickel(II) Porphyrin (e.g., a sulfonated or fluorinated derivative of NiOEP)

  • Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)₃]Cl₂)

  • Sodium persulfate (Na₂S₂O₈)

  • Phosphate buffer (pH 7.0)

  • Schlenk flask or similar gastight reaction vessel

  • Light source (e.g., a 300 W Xenon lamp with a cutoff filter for λ > 420 nm)

  • Gas chromatograph (GC) for O₂ detection

Procedure:

  • In a gastight reaction vessel, prepare a solution containing the nickel porphyrin catalyst (e.g., 10 μM), [Ru(bpy)₃]Cl₂ (1 mM), and Na₂S₂O₈ (50 mM) in a phosphate buffer (0.1 M, pH 7.0).

  • Seal the vessel and degas the solution by bubbling with argon for 30 minutes.

  • Place the reaction vessel in a thermostated water bath (e.g., at 25 °C).

  • Irradiate the solution with the light source while stirring.

  • Periodically, take aliquots of the headspace gas using a gastight syringe and analyze the oxygen content by gas chromatography.

  • Calculate the turnover number (TON) and turnover frequency (TOF) based on the amount of evolved oxygen relative to the amount of catalyst.

Photocatalytic_Water_Oxidation cluster_setup Reaction Setup cluster_reaction Photocatalysis cluster_analysis Data Analysis A Prepare solution: Ni-Porphyrin, [Ru(bpy)3]2+, Na2S2O8 in buffer B Degas with Argon A->B C Irradiate with visible light B->C D Monitor O2 evolution by GC C->D E Calculate TON and TOF D->E

Logical relationship in photocatalytic water oxidation using a nickel porphyrin catalyst.

C-H Bond Functionalization

While specific protocols detailing the use of NiOEP for C-H activation are not extensively documented, the broader field of nickel-catalyzed C-H functionalization provides a framework for its potential application.[6][7][8] These reactions often involve the use of a directing group to achieve regioselectivity.

Application Note:

Nickel catalysts are attractive for C-H activation due to their lower cost compared to precious metals and their ability to access multiple oxidation states, enabling unique reactivity.[8] C-H alkylation and arylation are important transformations for the synthesis of complex organic molecules. The development of specific ligand systems is often crucial for successful nickel-catalyzed C-H functionalization.

Given the lack of specific protocols for NiOEP in this area, researchers are encouraged to screen NiOEP as a potential catalyst in established nickel-catalyzed C-H activation reactions, potentially in combination with various ligands and oxidants.

Disclaimer: The provided protocols are based on available literature for NiOEP and closely related nickel porphyrin complexes. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions for their specific substrates and equipment.

References

Application Notes and Protocols for Nickel(II) Octaethylporphyrin (Ni(OEP)) in Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) octaethylporphyrin (Ni(OEP)) is a synthetic metalloporphyrin that has garnered interest in various chemical applications due to its unique electronic and catalytic properties. While the broader class of nickel-based materials, such as nanoparticles and oxides, has been extensively studied for electrochemical sensing, the specific use of Ni(OEP) as a primary sensing element is a more specialized area of research. This document provides an overview of the potential applications of Ni(OEP) in electrochemical sensors, with a focus on a detailed protocol for the detection of hydrazine, drawing parallels from studies on analogous nickel porphyrin structures. The inherent electrocatalytic capabilities of the Ni(II) center within the porphyrin ring make Ni(OEP) a promising candidate for the development of sensitive and selective electrochemical sensors.

Principle of Detection: Electrocatalytic Oxidation

The primary mechanism behind the function of Ni(OEP)-based electrochemical sensors is the electrocatalytic oxidation of the target analyte at the surface of a modified electrode. The Ni(II) center in the OEP complex can act as a redox mediator, facilitating the transfer of electrons between the analyte and the electrode at a lower overpotential than on a bare electrode. This results in an enhanced electrochemical signal, which can be measured using techniques such as cyclic voltammetry, differential pulse voltammetry, or amperometry. The magnitude of the resulting current is proportional to the concentration of the analyte in the sample.

For instance, in the detection of hydrazine (N₂H₄), the Ni(II) in the Ni(OEP) complex can be oxidized to Ni(III), which in turn oxidizes hydrazine to nitrogen gas. The Ni(III) is then reduced back to Ni(II), completing the catalytic cycle.

Application: Electrochemical Detection of Hydrazine

Based on analogous nickel porphyrin systems, a significant potential application of Ni(OEP) is in the sensitive and selective detection of hydrazine, a highly toxic and carcinogenic compound used in various industrial processes.

Quantitative Data Summary

The following table summarizes the hypothetical performance of a Ni(OEP)-modified electrochemical sensor for the detection of hydrazine. These values are based on typical performance characteristics of similar metalloporphyrin-based sensors.

ParameterValue
Analyte Hydrazine (N₂H₄)
Linear Range 0.5 µM - 500 µM
Limit of Detection (LOD) 0.1 µM (S/N = 3)
Sensitivity 0.8 µA µM⁻¹ cm⁻²
Response Time < 5 seconds
Operating Potential +0.45 V (vs. Ag/AgCl)
Interference Minimal interference from common ions such as Na⁺, K⁺, Cl⁻, and SO₄²⁻. Potential interference from other reducing agents.

Experimental Protocols

Fabrication of Ni(OEP)-Modified Glassy Carbon Electrode (GCE)

This protocol details the preparation of a Ni(OEP)-modified GCE, a common platform for electrochemical sensors.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Nickel(II) octaethylporphyrin (Ni(OEP))

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.3 µm and 0.05 µm)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

Procedure:

  • GCE Pre-treatment:

    • Polish the bare GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with DI water.

    • Sonicate the polished GCE in a 1:1 (v/v) mixture of ethanol and DI water for 5 minutes to remove any adsorbed alumina particles.

    • Dry the electrode under a gentle stream of nitrogen gas.

  • Preparation of Ni(OEP) Solution:

    • Prepare a 1 mM solution of Ni(OEP) by dissolving the appropriate amount of Ni(OEP) powder in high-purity DMF.

  • Electrode Modification:

    • Cast a small, precise volume (e.g., 5 µL) of the 1 mM Ni(OEP)/DMF solution onto the clean, dry surface of the GCE.

    • Allow the solvent to evaporate completely in a dust-free environment at room temperature, or under a gentle stream of nitrogen. This will result in a thin film of Ni(OEP) on the GCE surface.

    • The modified electrode (Ni(OEP)/GCE) is now ready for use.

Electrochemical Detection of Hydrazine

This protocol describes the use of the prepared Ni(OEP)/GCE for the quantitative analysis of hydrazine using differential pulse voltammetry (DPV).

Materials and Equipment:

  • Ni(OEP)/GCE (Working Electrode)

  • Ag/AgCl (3 M KCl) (Reference Electrode)

  • Platinum wire (Counter Electrode)

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.4)

  • Hydrazine standard solutions of varying concentrations

Procedure:

  • Electrochemical Cell Setup:

    • Assemble the three-electrode system in the electrochemical cell containing a known volume of 0.1 M PBS (pH 7.4).

  • Electrochemical Measurements:

    • Connect the electrodes to the potentiostat.

    • Record a background DPV scan in the PBS solution over a potential range of 0.0 V to +0.8 V.

    • Add a known concentration of hydrazine standard solution to the electrochemical cell.

    • Record the DPV scan under the same conditions. An oxidation peak corresponding to the electrocatalytic oxidation of hydrazine should be observed.

    • Repeat the measurement for a series of hydrazine concentrations to construct a calibration curve.

  • Data Analysis:

    • Plot the peak current from the DPV scans against the corresponding hydrazine concentration.

    • Determine the linear range, sensitivity (slope of the calibration curve), and limit of detection from the calibration plot.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_detection Electrochemical Detection GCE Glassy Carbon Electrode Polish Polish with Alumina GCE->Polish Clean Sonicate & Dry Polish->Clean Cast Drop-cast Ni(OEP) on GCE Clean->Cast NiOEP_sol Prepare Ni(OEP) Solution NiOEP_sol->Cast Dry Evaporate Solvent Cast->Dry Setup Assemble 3-Electrode Cell Dry->Setup Background Record Background DPV Setup->Background Add_Analyte Add Hydrazine Background->Add_Analyte Measure Record Sample DPV Add_Analyte->Measure Analyze Data Analysis Measure->Analyze

Caption: Workflow for the fabrication and use of a Ni(OEP)-modified electrode.

Proposed Sensing Mechanism

sensing_mechanism cluster_electrode Ni(OEP) Modified Electrode Surface NiOEP_II Ni(II)(OEP) NiOEP_III Ni(III)(OEP) NiOEP_II->NiOEP_III -e⁻ (Oxidation at Electrode) NiOEP_III->NiOEP_II +e⁻ (Reduction) Product Nitrogen (N₂) + 4H⁺ Analyte Hydrazine (N₂H₄) Analyte->NiOEP_III Chemical Oxidation

Caption: Electrocatalytic cycle for hydrazine detection at a Ni(OEP) electrode.

Application Notes and Protocols for Nickel Octaethylporphyrin in Organic Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of nickel octaethylporphyrin (NiOEP) in the fabrication of various organic electronic devices. NiOEP, a metalloporphyrin, exhibits promising semiconducting properties, making it a material of interest for organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The following sections detail the fabrication procedures for each device type, present key performance metrics, and visualize the experimental workflows.

This compound in Organic Solar Cells (OSCs)

Organic solar cells offer a lightweight and flexible alternative to traditional silicon-based photovoltaics. Porphyrin-based materials are attractive for OSCs due to their strong absorption in the visible spectrum. While specific performance data for NiOEP in OSCs is limited, related nickel-porphyrin core small molecules have demonstrated significant power conversion efficiencies.

Experimental Protocol: Fabrication of a NiOEP-based Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell with the following architecture: ITO / PEDOT:PSS / NiOEP:PC₇₁BM / Ca / Al.

Materials and Reagents:

  • Indium tin oxide (ITO)-coated glass substrates

  • Nickel(II) octaethylporphyrin (NiOEP)

  • [1][1]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Chlorobenzene (anhydrous)

  • Deionized water

  • Detergent (e.g., Hellmanex™ III)

  • Acetone (ACS grade)

  • Isopropyl alcohol (ACS grade)

  • Calcium (Ca) evaporation slugs

  • Aluminum (Al) evaporation pellets

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Hotplate

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • High-vacuum thermal evaporator (< 10⁻⁶ mbar)

  • Solar simulator (AM 1.5G)

  • Source measure unit (SMU)

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

  • Hole Transport Layer (HTL) Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF syringe filter.

    • Spin-coat the filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.

    • Anneal the substrates on a hotplate at 150°C for 15 minutes to remove residual water.

  • Active Layer Deposition:

    • Prepare a blend solution of NiOEP and PC₇₁BM in a 1:2 weight ratio in chlorobenzene. The total concentration can be optimized, but a starting point of 30 mg/mL is recommended.

    • Stir the solution overnight on a hotplate at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

    • Filter the active layer solution through a 0.45 µm PTFE syringe filter.

    • Spin-coat the NiOEP:PC₇₁BM blend solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.

    • Anneal the substrates at 80°C for 10 minutes to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator.

    • Deposit a 20 nm thick layer of Calcium (Ca) at a rate of 0.2 Å/s.

    • Deposit a 100 nm thick layer of Aluminum (Al) at a rate of 1-2 Å/s as the top electrode.

  • Device Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to prevent degradation from moisture and oxygen.

Performance Data
ParameterValue
Power Conversion Efficiency (PCE) 9.14%
Open-Circuit Voltage (V_oc) 1.08 V
Short-Circuit Current Density (J_sc) 13.87 mA/cm²
Fill Factor (FF) 61%
Note: Data is for a Ni-porphyrin core small molecule (MV143) with PC₇₁BM as the acceptor.[2]

Experimental Workflow

OSC_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Final Steps ITO_Substrate ITO Substrate Cleaning Sonication in DI Water, Acetone, IPA ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone PEDOT_PSS Spin-coat PEDOT:PSS (HTL) UV_Ozone->PEDOT_PSS Active_Layer Spin-coat NiOEP:PC71BM Blend PEDOT_PSS->Active_Layer Thermal_Evaporation Thermal Evaporation of Ca/Al (Cathode) Active_Layer->Thermal_Evaporation Encapsulation Encapsulation Thermal_Evaporation->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Figure 1. Workflow for the fabrication of a NiOEP-based organic solar cell.

This compound in Organic Light-Emitting Diodes (OLEDs)

Porphyrins are known for their sharp emission spectra, making them suitable as emitters in OLEDs, particularly for red light emission. By doping NiOEP into a suitable host material, efficient electroluminescence can be achieved.

Experimental Protocol: Fabrication of a NiOEP-based Phosphorescent OLED

This protocol describes the fabrication of a multilayer phosphorescent OLED with NiOEP as the emissive dopant. The device architecture is as follows: ITO / TAPC / TCTA:NiOEP (x%) / B3PYMPM / LiF / Al.

Materials and Reagents:

  • Indium tin oxide (ITO)-coated glass substrates

  • Nickel(II) octaethylporphyrin (NiOEP)

  • Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC)

  • Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)

  • 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PYMPM)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Deionized water, Detergent, Acetone, Isopropyl alcohol

  • Nitrogen gas (high purity)

Equipment:

  • As listed for OSC fabrication, with the addition of a co-evaporation setup in the thermal evaporator.

Procedure:

  • Substrate Cleaning:

    • Follow the same procedure as described in the OSC protocol (Section 1.1).

  • Layer Deposition by Thermal Evaporation:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporator.

    • Deposit a 40 nm thick layer of TAPC as the hole transport layer (HTL) at a rate of 1 Å/s.

    • Co-evaporate TCTA and NiOEP to form the emissive layer (EML). The thickness of this layer should be around 20 nm. The doping concentration of NiOEP can be varied (e.g., 6-12 wt%) by controlling the relative deposition rates of the two materials.

    • Deposit a 60 nm thick layer of B3PYMPM as the electron transport layer (ETL) and hole blocking layer at a rate of 1 Å/s.

    • Deposit a 1 nm thick layer of LiF as the electron injection layer at a rate of 0.1 Å/s.

    • Deposit a 100 nm thick layer of Al as the cathode at a rate of 1-2 Å/s.

  • Device Encapsulation:

    • Encapsulate the devices as described in the OSC protocol (Section 1.1).

Performance Data

Specific performance metrics for NiOEP-based OLEDs are not widely reported. However, porphyrin-based OLEDs, particularly those utilizing phosphorescence, have shown high efficiencies. The data below is representative of high-efficiency phosphorescent OLEDs and serves as a target for NiOEP-based devices.

ParameterRepresentative Value
External Quantum Efficiency (EQE) > 20%
Luminance > 1000 cd/m²
Turn-on Voltage < 3 V
Emission Color Red
Note: These are target values based on the performance of other high-efficiency phosphorescent OLEDs.

Experimental Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) cluster_final Final Steps ITO_Substrate ITO Substrate Cleaning Sonication in DI Water, Acetone, IPA ITO_Substrate->Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL Deposit TAPC (HTL) UV_Ozone->HTL EML Co-evaporate TCTA:NiOEP (EML) HTL->EML ETL Deposit B3PYMPM (ETL) EML->ETL EIL Deposit LiF (EIL) ETL->EIL Cathode Deposit Al (Cathode) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Figure 2. Workflow for the fabrication of a NiOEP-based organic light-emitting diode.

This compound in Organic Field-Effect Transistors (OFETs)

The planar structure and π-conjugated macrocycle of NiOEP make it a candidate for the active semiconductor layer in OFETs. The performance of such devices is highly dependent on the morphology and crystallinity of the NiOEP thin film.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact NiOEP OFET

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a heavily doped silicon wafer as the gate electrode and thermally grown silicon dioxide as the gate dielectric.

Materials and Reagents:

  • Heavily doped n-type silicon wafers with a 300 nm thermally grown SiO₂ layer

  • Nickel(II) octaethylporphyrin (NiOEP)

  • Octadecyltrichlorosilane (OTS)

  • Toluene (anhydrous)

  • Chloroform (anhydrous)

  • Gold (Au) evaporation pellets

  • Deionized water, Acetone, Isopropyl alcohol

  • Nitrogen gas (high purity)

Equipment:

  • As listed for OSC fabrication.

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafers into desired substrate sizes.

    • Sonicate the substrates in acetone and then isopropyl alcohol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Surface Modification:

    • Immediately after plasma treatment, immerse the substrates in a 10 mM solution of OTS in anhydrous toluene for 20 minutes to form a self-assembled monolayer.

    • Rinse the substrates with fresh toluene to remove excess OTS.

    • Anneal the substrates at 120°C for 20 minutes.

  • Active Layer Deposition:

    • Prepare a solution of NiOEP in chloroform (e.g., 5 mg/mL).

    • Spin-coat the NiOEP solution onto the OTS-treated SiO₂ surface at 2000 rpm for 60 seconds.

    • Anneal the substrates at 100°C for 30 minutes to improve film crystallinity.

  • Source and Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the NiOEP film.

    • Transfer to a high-vacuum thermal evaporator.

    • Deposit a 50 nm thick layer of Gold (Au) to define the source and drain electrodes.

  • Device Characterization:

    • Characterize the OFET using a semiconductor parameter analyzer in a probe station.

Performance Data

Specific charge carrier mobility and on/off ratio for NiOEP-based OFETs are not extensively documented. The following table provides typical performance ranges for p-type small molecule organic semiconductors.

ParameterRepresentative Value
Hole Mobility (μ_h) 0.1 - 1.0 cm²/Vs
On/Off Current Ratio 10⁵ - 10⁸
Threshold Voltage (V_th) -10 to -30 V
Note: These are target values based on the performance of other p-type small molecule OFETs.

Experimental Workflow

OFET_Fabrication cluster_prep Substrate Preparation cluster_deposition Device Fabrication cluster_final Final Step Si_Substrate Si/SiO2 Substrate Cleaning Sonication in Acetone, IPA Si_Substrate->Cleaning Plasma Oxygen Plasma Treatment Cleaning->Plasma OTS OTS Surface Treatment Plasma->OTS Active_Layer Spin-coat NiOEP (Active Layer) OTS->Active_Layer Electrodes Thermal Evaporation of Au Source/Drain Active_Layer->Electrodes Characterization Device Characterization Electrodes->Characterization

Figure 3. Workflow for the fabrication of a NiOEP-based organic field-effect transistor.

Disclaimer: The provided protocols are intended as a starting point for research and development. Optimal device performance will require further optimization of parameters such as solution concentrations, spin speeds, annealing temperatures, and layer thicknesses. The performance data for analogous compounds should be considered as a guideline for what may be achievable with NiOEP-based devices.

References

Application Notes and Protocols for the Electropolymerization of Nickel Octaethylporphyrin (NiOEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electropolymerization is a versatile technique for the controlled deposition of thin polymer films onto conductive substrates. This method offers precise control over film thickness, morphology, and properties, making it highly valuable in the development of sensors, catalysts, and functional coatings. Nickel octaethylporphyrin (NiOEP) is a metalloporphyrin that can be electropolymerized to form conductive, electroactive films. These films have potential applications in various fields, including electrochemical sensing and catalysis, due to the unique electronic and catalytic properties of the porphyrin macrocycle and the central nickel ion.[1][2] This document provides detailed protocols and application notes for the electropolymerization of NiOEP.

Mechanism of Electropolymerization

The electropolymerization of NiOEP, particularly in the presence of a bridging ligand like 4,4'-bipyridine, is understood to proceed through a nucleophilic substitution mechanism.[1][2] The process is initiated by the electrochemical oxidation of the porphyrin ring to form a radical cation. This reactive species can then be attacked by a nucleophile, such as 4,4'-bipyridine, leading to the formation of a polymer chain.[1][2] The potential range applied during electropolymerization can significantly influence the structure and properties of the resulting polymer film.[1]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the electropolymerization of NiOEP onto an indium tin oxide (ITO) electrode.

Reagents and Equipment
Reagent/EquipmentSpecifications
This compound (NiOEP)Monomer
4,4'-Bipyridine (bpy)Bridging nucleophile
1,2-Dichloroethane (C₂H₄Cl₂)Solvent
Tetraethylammonium hexafluorophosphate (TEAHFP)Supporting electrolyte
Indium Tin Oxide (ITO) coated glassWorking Electrode
Platinum wire or foilCounter Electrode
Ag/AgClReference Electrode
Potentiostat/GalvanostatElectrochemical workstation
Electrochemical CellThree-electrode setup
Nitrogen Gas (N₂)For deaeration
Deionized WaterFor rinsing

Experimental Workflow Diagram

G cluster_prep Preparation cluster_electro Electropolymerization cluster_post Post-Treatment cluster_char Characterization prep_solution Prepare Electrolyte Solution: 0.25 mM NiOEP 4 mM 4,4'-bipyridine 0.1 M TEAHFP in 1,2-Dichloroethane setup_cell Assemble 3-Electrode Cell: ITO (Working) Pt (Counter) Ag/AgCl (Reference) prep_solution->setup_cell deaerate Deaerate with N₂ setup_cell->deaerate cv_scan Perform Cyclic Voltammetry: 25 cycles Scan rate: 0.1 V/s deaerate->cv_scan rinse Rinse Electrode with Deionized Water cv_scan->rinse dry Dry Electrode rinse->dry uv_vis UV-Vis Spectroscopy dry->uv_vis raman Raman Spectroscopy dry->raman

Caption: Experimental workflow for NiOEP electropolymerization.

Step-by-Step Protocol
  • Solution Preparation:

    • Prepare an electrochemical solution in 1,2-dichloroethane containing 0.25 mM NiOEP, 4 mM 4,4'-bipyridine, and 0.1 M tetraethylammonium hexafluorophosphate.[1][3]

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell.

    • Use an indium tin oxide (ITO) coated glass slide as the working electrode.

    • Use a platinum wire or foil as the counter electrode.

    • Use a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

  • Deaeration:

    • Purge the electrochemical solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.[1][3]

  • Electropolymerization:

    • Immerse the electrodes in the solution.

    • Perform cyclic voltammetry for 25 cycles at a scan rate of 0.1 V/s.[1][3]

    • The potential can be scanned within different ranges to obtain polymers with distinct properties. Recommended potential ranges are:

      • -1.0 V to 1.7 V vs. Ag/AgCl

      • 0 V to 1.6 V vs. Ag/AgCl

      • 0 V to 2.2 V vs. Ag/AgCl[1][3]

  • Post-Treatment:

    • After electropolymerization, carefully remove the working electrode from the cell.

    • Rinse the electrode thoroughly with deionized water to remove any residual electrolyte and unreacted monomer.[1][3]

    • Allow the electrode to air dry or dry it under a gentle stream of nitrogen.

Data Presentation

The following table summarizes the experimental parameters and key findings from the electropolymerization of NiOEP under different potential ranges.

ParameterPotential Range 1Potential Range 2Potential Range 3
Potential Range -1.0 V to 1.7 V0 V to 1.6 V0 V to 2.2 V
Number of Cycles 252525
Scan Rate 0.1 V/s0.1 V/s0.1 V/s
Resulting Polymer Distinct polymer formation observedDistinct polymer formation observedBetter coverage of the ITO electrode surface indicated by the minimum response current[1][3]
UV-Vis Soret Band Red-shifted and broadened compared to the monomerSimilar to range 1, with a broader Soret band half-line widthNot explicitly detailed, but expected to show characteristics of polymerization

Characterization of Poly(NiOEP) Films

The successful formation and properties of the poly(NiOEP) films can be confirmed using various analytical techniques.

  • UV-Visible Spectroscopy: The UV-Vis spectrum of the polymer film will show a red-shift and broadening of the Soret band compared to the NiOEP monomer, which is indicative of electronic interactions between the porphyrin units in the polymer chain.[1]

  • Raman Spectroscopy: This technique can be used to evaluate the vibrational behavior of the electropolymerized films and assess the degree of polymerization.[1][3]

  • Cyclic Voltammetry: The electrochemical behavior of the deposited film can be studied in a monomer-free electrolyte solution to confirm the presence of the electroactive polymer on the electrode surface.

Proposed Electropolymerization Mechanism

G Monomer NiOEP Monomer Radical NiOEP Radical Cation (NiOEP.+) Monomer->Radical -e⁻ (Oxidation) Dimer Dimer Formation Radical->Dimer Nucleophile 4,4'-Bipyridine (Nucleophile) Nucleophile->Dimer Nucleophilic Attack Polymer Poly(NiOEP) Film Dimer->Polymer Further Oxidation & Propagation

Caption: Proposed mechanism of NiOEP electropolymerization.

Applications

The resulting poly(NiOEP) films on conductive substrates have potential applications as:

  • Electrochemical Sensors: Modified electrodes can be used for the determination of various analytes. For instance, metalloporphyrin-modified ITO electrodes have been evaluated for the determination of phenobarbital in aqueous solutions.[1][3]

  • Electrocatalysts: The immobilized nickel porphyrin units can act as catalytic sites for various electrochemical reactions.

  • Electrochromic Devices: The change in the electronic structure of the porphyrin upon oxidation and reduction can lead to changes in its optical properties.

References

Application Notes and Protocols for Ni(OEP) in Gas Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) octaethylporphyrin (Ni(OEP)) has emerged as a promising material for the development of highly sensitive and selective gas sensors. Its unique molecular structure, featuring a central nickel ion coordinated to a porphyrin ring, allows for specific interactions with a variety of gas molecules. This document provides a comprehensive overview of the application of Ni(OEP) in gas sensing, including detailed experimental protocols for sensor fabrication and characterization, as well as an exploration of the underlying sensing mechanisms. The information presented here is intended to guide researchers in the design and implementation of Ni(OEP)-based gas sensing platforms for applications ranging from environmental monitoring to medical diagnostics.

Gas Sensing Performance of Ni(OEP)

While extensive quantitative data for Ni(OEP) across a wide range of gases is still an active area of research, existing studies on metalloporphyrins and related nickel oxide materials provide valuable insights into its potential performance. The sensitivity, selectivity, and response/recovery times are key metrics for evaluating gas sensor performance.

Table 1: Indicative Gas Sensing Properties of Metalloporphyrin-Based Sensors

Target GasSensing MaterialTypical Concentration RangeTypical Response TimeTypical Recovery TimeNotes
Nitrogen Dioxide (NO₂) Metalloporphyrin-MOFs4 - 20 ppbFastFastPCN-222-Ni showed the fastest recovery among the tested metalloporphyrin MOFs.[1][2]
Ammonia (NH₃) PANI/NiTSPc composite5 - 2500 ppm~10 sFastThe sensor showed good reproducibility and long-term stability.[3]
Carbon Monoxide (CO) NiO-based sensors10 - 100 ppm--The presence of humidity can influence the sensing mechanism.[4]
Hydrogen Sulfide (H₂S) NiO-In₂O₃ composites---NiO composites have shown selectivity towards H₂S.[5]
Volatile Organic Compounds (VOCs) NiO-In₂O₃ composites---Selectivity towards different VOCs can be achieved through material engineering.[5]

Note: This table provides indicative data based on related materials. Performance of a specific Ni(OEP) sensor will depend on the fabrication method, film morphology, and operating conditions.

Experimental Protocols

Protocol 1: Fabrication of Ni(OEP) Thin Film Gas Sensor via Spin Coating

This protocol details the fabrication of a Ni(OEP) thin film on a substrate with pre-patterned electrodes using the spin coating technique.

Materials and Equipment:

  • Nickel(II) octaethylporphyrin (Ni(OEP)) powder

  • High-purity solvent (e.g., chloroform, toluene)

  • Substrate with interdigitated electrodes (e.g., alumina, silicon with a SiO₂ layer)

  • Spin coater

  • Hotplate

  • Ultrasonic bath

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate under a stream of high-purity nitrogen gas.

    • Optional: Treat the substrate with oxygen plasma to enhance the hydrophilicity of the surface for better film adhesion.

  • Solution Preparation:

    • Prepare a solution of Ni(OEP) in a suitable solvent (e.g., 1 mg/mL in chloroform). The concentration can be varied to control the film thickness.

    • Ensure the Ni(OEP) is fully dissolved by sonicating the solution for 10-15 minutes.

  • Spin Coating:

    • Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the Ni(OEP) solution onto the center of the substrate.

    • Start the spin coating program. A typical two-step program might be:

      • Step 1: 500 rpm for 10 seconds (for spreading the solution).

      • Step 2: 2000-4000 rpm for 30-60 seconds (to achieve the desired thickness).

    • The spin speed and time are critical parameters that control the film thickness and uniformity.[6]

  • Annealing:

    • Carefully remove the coated substrate from the spin coater.

    • Place the substrate on a hotplate and anneal at a specific temperature (e.g., 80-150°C) for a defined period (e.g., 30-60 minutes) to remove residual solvent and improve film stability. The annealing temperature should be below the decomposition temperature of Ni(OEP).

  • Characterization (Optional but Recommended):

    • Characterize the deposited Ni(OEP) thin film using techniques such as UV-Vis spectroscopy, Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD) to confirm its presence, morphology, and crystallinity.

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization & Testing Substrate_Cleaning Substrate Cleaning Spin_Coating Spin Coating Substrate_Cleaning->Spin_Coating Cleaned Substrate Solution_Prep Ni(OEP) Solution Preparation Solution_Prep->Spin_Coating Ni(OEP) Solution Annealing Annealing Spin_Coating->Annealing Coated Substrate Characterization Film Characterization (AFM, UV-Vis, XRD) Annealing->Characterization Annealed Film Gas_Sensing_Test Gas Sensing Test Characterization->Gas_Sensing_Test Characterized Sensor

Protocol 2: Gas Sensing Measurement Setup and Procedure

This protocol describes a typical setup for testing the gas sensing performance of the fabricated Ni(OEP) sensor.

Materials and Equipment:

  • Fabricated Ni(OEP) gas sensor

  • Gas testing chamber with electrical feedthroughs

  • Mass flow controllers (MFCs) for precise gas mixing

  • Target gas cylinders (e.g., NH₃, NO₂, CO, H₂S, VOCs)

  • Carrier gas cylinder (e.g., dry air, N₂)

  • Source measure unit (SMU) or a sensitive multimeter

  • Data acquisition system (computer with appropriate software)

  • Temperature and humidity controlled environment (optional but recommended)

Procedure:

  • Sensor Placement:

    • Mount the Ni(OEP) sensor inside the gas testing chamber and connect its electrodes to the electrical feedthroughs.

  • System Purging:

    • Purge the chamber with the carrier gas (e.g., dry air) at a constant flow rate to establish a stable baseline resistance (R_a).

  • Gas Exposure:

    • Introduce a specific concentration of the target gas mixed with the carrier gas into the chamber using the MFCs.

    • Continuously monitor and record the change in the sensor's resistance until it reaches a stable value (R_g).

  • Recovery:

    • Switch off the target gas flow and purge the chamber again with the carrier gas.

    • Continue to record the resistance as it returns to its original baseline value.

  • Data Analysis:

    • Sensor Response: Calculate the sensor response (S) using the formula:

      • For reducing gases (e.g., NH₃, H₂S, CO, VOCs), where resistance decreases: S = (R_a - R_g) / R_g

      • For oxidizing gases (e.g., NO₂), where resistance increases: S = (R_g - R_a) / R_a

    • Response Time: Determine the time taken for the sensor to reach 90% of its final response upon gas exposure.

    • Recovery Time: Determine the time taken for the sensor's resistance to return to 90% of its original baseline value after the gas is removed.

  • Selectivity Testing:

    • Repeat the procedure with various interfering gases at the same concentration to evaluate the sensor's selectivity.

G Start Start Place_Sensor Place Sensor in Test Chamber Start->Place_Sensor Purge_Air Purge with Carrier Gas Place_Sensor->Purge_Air Measure_Baseline Measure Baseline Resistance (Ra) Purge_Air->Measure_Baseline Expose_Gas Expose to Target Gas Measure_Baseline->Expose_Gas Measure_Response Measure Response Resistance (Rg) Expose_Gas->Measure_Response Purge_Air2 Purge with Carrier Gas Measure_Response->Purge_Air2 Measure_Recovery Measure Recovery Purge_Air2->Measure_Recovery End End Measure_Recovery->End

Signaling and Interaction Mechanism

The gas sensing mechanism of Ni(OEP) is primarily based on the change in its electrical conductivity upon interaction with gas molecules. Ni(OEP) is a p-type semiconductor, meaning its majority charge carriers are holes. The interaction with gas molecules can modulate the concentration of these charge carriers, leading to a measurable change in resistance.

Interaction with Oxidizing Gases (e.g., NO₂):

  • Nitrogen dioxide is an oxidizing gas and acts as an electron acceptor.

  • When NO₂ molecules adsorb on the surface of the Ni(OEP) film, they can withdraw electrons from the porphyrin ring.

  • This electron withdrawal increases the concentration of holes (majority charge carriers) in the p-type Ni(OEP).

  • The increased hole concentration leads to a decrease in the material's resistance.

Interaction with Reducing Gases (e.g., NH₃):

  • Ammonia is a reducing gas and acts as an electron donor.

  • Upon adsorption on the Ni(OEP) surface, NH₃ molecules can donate electrons to the material.

  • These donated electrons recombine with the holes in the p-type semiconductor, thereby decreasing the concentration of majority charge carriers.

  • The decrease in hole concentration results in an increase in the material's resistance.

The interaction is often facilitated by the central nickel ion, which can act as a coordination site for the gas molecules. This direct interaction can influence the electronic properties of the entire porphyrin macrocycle, leading to a significant change in conductivity. DFT studies on the coordination of Ni²⁺ with ammonia suggest a direct interaction where ammonia molecules act as ligands to the nickel center, leading to charge transfer.[5][7]

G cluster_oxidizing Oxidizing Gas (e.g., NO₂) cluster_reducing Reducing Gas (e.g., NH₃) NO2_adsorption NO₂ adsorbs on Ni(OEP) surface Electron_withdrawal Electron withdrawal from Ni(OEP) NO2_adsorption->Electron_withdrawal Hole_increase Increase in hole concentration Electron_withdrawal->Hole_increase Resistance_decrease Resistance Decreases Hole_increase->Resistance_decrease NH3_adsorption NH₃ adsorbs on Ni(OEP) surface Electron_donation Electron donation to Ni(OEP) NH3_adsorption->Electron_donation Hole_decrease Decrease in hole concentration Electron_donation->Hole_decrease Resistance_increase Resistance Increases Hole_decrease->Resistance_increase

Conclusion

Ni(OEP) presents a versatile platform for the development of chemiresistive gas sensors. Its sensitivity to both oxidizing and reducing gases, coupled with the potential for high selectivity through molecular engineering, makes it an attractive material for a wide array of applications. The protocols outlined in this document provide a foundational framework for the fabrication and testing of Ni(OEP)-based sensors. Further research is encouraged to expand the library of quantitative sensing data for Ni(OEP) and to explore its performance in complex gas mixtures and real-world environmental conditions.

References

Catalytic Applications of Nickel Octaethylporphyrin in Oxidation Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel (II) octaethylporphyrin (NiOEP) is a synthetic metalloporphyrin that has garnered interest as a catalyst in a variety of chemical transformations. While extensively studied for its electrochemical properties, its application in catalytic oxidation reactions presents a promising area of research. Drawing parallels with other metalloporphyrins, particularly those of iron and manganese which mimic the activity of cytochrome P-450 enzymes, NiOEP can be explored as a catalyst for the oxidation of various organic substrates, including alkanes and alkenes.[1][2][3] This document provides an overview of the potential catalytic activity of NiOEP in oxidation reactions, along with generalized experimental protocols and a summary of relevant data from related systems.

Recent studies on nickel-catalyzed oxidations suggest that the reactions can proceed through various mechanisms, including the formation of high-valent nickel-oxo species or, more commonly, through free-radical pathways initiated by the nickel complex.[4][5] In the latter, the nickel catalyst facilitates the decomposition of an oxidant, such as meta-chloroperoxybenzoic acid (mCPBA), to generate reactive radical species that are responsible for the oxidation of the substrate.[4]

Key Application Areas

The catalytic utility of NiOEP in oxidation reactions can be harnessed for several key transformations in organic synthesis:

  • Alkane Hydroxylation: The selective oxidation of C-H bonds in alkanes to the corresponding alcohols is a challenging yet highly valuable transformation. NiOEP can potentially catalyze this reaction, offering a route to functionalize saturated hydrocarbons under milder conditions than traditional methods.[1][4]

  • Alkene Epoxidation: The conversion of alkenes to epoxides is a fundamental process in organic synthesis, as epoxides are versatile intermediates for the production of a wide range of fine chemicals and pharmaceuticals.[1][3]

  • Oxidation of Other Substrates: The catalytic system can potentially be extended to the oxidation of other substrates, such as the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of alcohols to aldehydes and ketones.[5]

Data Presentation

Due to the limited availability of specific quantitative data for NiOEP-catalyzed oxidation reactions in the literature, the following table summarizes generalized reaction parameters and expected outcomes based on studies of other nickel complexes and metalloporphyrins.[1][3][4][5] Researchers should consider this as a starting point for reaction optimization.

Reaction TypeSubstrateOxidantCatalyst Loading (mol%)SolventTemperature (°C)Typical Products
Alkane Hydroxylation Cyclohexane, AdamantanemCPBA, PhIO0.1 - 1.0Dichloromethane/Acetonitrile25 - 50Alcohols, Ketones
Alkene Epoxidation Styrene, CyclohexeneH₂O₂, PhIO0.5 - 2.0Acetonitrile, MethanolRoom TemperatureEpoxides
Alcohol Oxidation Benzyl alcoholTBHP1.0 - 5.0Acetonitrile50 - 80Aldehydes, Ketones

Experimental Protocols

The following are generalized protocols for conducting oxidation reactions using NiOEP as a catalyst. Note: These protocols are intended as a starting point and will likely require optimization for specific substrates and desired outcomes. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for Alkane Hydroxylation

This protocol is based on a free-radical mechanism initiated by the Ni-catalyzed decomposition of an oxidant like mCPBA.[4]

Materials:

  • Nickel (II) octaethylporphyrin (NiOEP)

  • Alkane substrate (e.g., cyclohexane, adamantane)

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the alkane substrate (1.0 mmol) and a solution of NiOEP (0.001 mmol, 0.1 mol%) in a 3:1 mixture of DCM/MeCN (4 mL).

  • Stir the mixture at the desired temperature (e.g., 50 °C).

  • In a separate vial, dissolve mCPBA (0.125 mmol) in a minimal amount of DCM.

  • Add the mCPBA solution dropwise to the reaction mixture over a period of 10-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining oxidant.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove acidic byproducts.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired alcohol and ketone products.

Protocol 2: General Procedure for Alkene Epoxidation

This protocol is adapted from general procedures for metalloporphyrin-catalyzed epoxidations.[1][3]

Materials:

  • Nickel (II) octaethylporphyrin (NiOEP)

  • Alkene substrate (e.g., styrene, cyclohexene)

  • Iodosylbenzene (PhIO) or 30% aqueous hydrogen peroxide (H₂O₂)

  • Acetonitrile or Methanol as solvent

  • (Optional) Axial ligand/co-catalyst such as imidazole

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the alkene substrate (1.0 mmol) and a solution of NiOEP (0.01 mmol, 1 mol%) in the chosen solvent (5 mL).

  • If using an axial ligand, add it to the mixture at this stage (e.g., 1-2 mol%).

  • Stir the solution at room temperature.

  • Add the oxidant (PhIO, 1.2 mmol, or 30% H₂O₂, 2.0 mmol) portion-wise over 30 minutes.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, filter the mixture to remove any insoluble byproducts.

  • If H₂O₂ was used, carefully quench any excess by adding a small amount of manganese dioxide until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting epoxide by column chromatography on silica gel.

Visualizations

Proposed Mechanism for Alkane Hydroxylation

The following diagram illustrates a plausible free-radical chain mechanism for the NiOEP-catalyzed hydroxylation of an alkane (R-H) using mCPBA as the oxidant, as suggested by mechanistic studies on related nickel catalysts.[4]

Alkane_Hydroxylation_Mechanism cluster_initiation Initiation Step cluster_propagation Propagation Cycle NiOEP Ni(II)OEP mCBA_radical m-Chlorobenzoyloxy Radical NiOEP->mCBA_radical Initiation mCPBA mCPBA Alcohol Alcohol (R-OH) mCBA m-Chlorobenzoic Acid mCBA_radical->mCBA Alkyl_radical Alkyl Radical (R•) mCBA_radical->Alkyl_radical H-atom Abstraction Alkane Alkane (R-H) Alkyl_radical->mCBA_radical Propagation Alkyl_radical->Alcohol Oxygen Rebound

Caption: Proposed radical chain mechanism for alkane hydroxylation.

Experimental Workflow for Catalytic Oxidation

The following diagram outlines the general workflow for a typical catalytic oxidation experiment using NiOEP.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Add NiOEP, substrate, and solvent - Set temperature and stirring start->reaction_setup oxidant_addition Add Oxidant (e.g., mCPBA, PhIO) reaction_setup->oxidant_addition reaction_monitoring Monitor Reaction (TLC, GC) oxidant_addition->reaction_monitoring workup Aqueous Workup: - Quench excess oxidant - Neutralize and extract reaction_monitoring->workup Reaction Complete purification Purification: - Dry organic phase - Concentrate - Column Chromatography workup->purification analysis Product Analysis (NMR, GC-MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for NiOEP-catalyzed oxidation.

References

Application Notes and Protocols for Femtosecond Transient Absorption Spectroscopy of Nickel(II) Octaethylporphyrin (Ni(OEP))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting and interpreting femtosecond transient absorption spectroscopy (fs-TAS) experiments on Nickel(II) Octaethylporphyrin (Ni(OEP)). This information is intended to guide researchers in understanding the ultrafast excited-state dynamics of this and similar metalloporphyrins, which are crucial for applications in photochemistry, materials science, and photodynamic therapy.

Introduction to the Photophysics of Ni(OEP)

Nickel(II) octaethylporphyrin (Ni(OEP)) is a metalloporphyrin that exhibits complex and ultrafast excited-state dynamics upon photoexcitation. Unlike many other metalloporphyrins, Ni(II) porphyrins are known for their rapid and efficient non-radiative decay pathways, which are often mediated by the nickel d-orbitals.[1] Understanding these decay processes is critical for controlling the photophysical properties of these molecules for various applications.

Upon excitation into the Soret (B) or Q bands, the Ni(OEP) molecule undergoes a series of rapid relaxation events. These include internal conversion (IC), intersystem crossing (ISC) to triplet states, and vibrational relaxation. The primary excited states involved are the porphyrin-centered (π, π*) states and the metal-centered (d, d) states. The coupling between these states provides efficient pathways for the molecule to return to the ground state on a picosecond timescale.[1]

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy of Ni(OEP)

This protocol outlines the key steps for performing a femtosecond transient absorption spectroscopy experiment on Ni(OEP).

Sample Preparation
  • Solvent Selection: Toluene is a commonly used non-coordinating solvent for studying the intrinsic photophysics of Ni(OEP). For studies involving ligand binding dynamics, coordinating solvents such as pyridine or piperidine can be used. Ensure all solvents are of spectroscopic grade to minimize impurities.

  • Concentration: Prepare a solution of Ni(OEP) in the chosen solvent with a concentration that yields an absorbance of approximately 0.5 - 1.0 at the excitation wavelength in a 1 mm path length cuvette. This concentration is typically in the range of 10⁻⁴ to 10⁻⁵ M.

  • Sample Cell: Use a 1 mm path length quartz cuvette. The sample should be continuously stirred or flowed during the experiment to prevent photodegradation and thermal lensing.

  • Degassing: For studies of triplet state dynamics, it is crucial to degas the solution to remove dissolved oxygen, which can quench triplet states. This can be achieved by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes prior to and during the experiment.

Femtosecond Transient Absorption Spectrometer Setup

A typical femtosecond pump-probe transient absorption spectrometer consists of the following components:

  • Femtosecond Laser System: A Ti:sapphire laser system producing pulses of <100 fs duration at a repetition rate of 1 kHz is commonly used.

  • Optical Parametric Amplifier (OPA): An OPA is used to generate tunable pump pulses for exciting the sample at a specific wavelength (e.g., in the Soret or Q band of Ni(OEP)).

  • White-Light Continuum Generation: A portion of the fundamental laser output is focused onto a nonlinear crystal (e.g., sapphire or CaF₂) to generate a broadband white-light continuum, which serves as the probe pulse.

  • Delay Stage: A motorized delay stage is used to precisely control the time delay between the pump and probe pulses.

  • Spectrometer and Detector: The transmitted probe pulse is directed into a spectrometer and detected by a CCD or photodiode array to record the transient absorption spectrum at each delay time.

Data Acquisition
  • Pump Wavelength: To excite the Ni(OEP) sample, select a pump wavelength corresponding to a strong absorption band. For excitation into the Soret band, a wavelength around 400 nm is appropriate. For Q-band excitation, a wavelength around 527 nm can be used.[1]

  • Probe Wavelengths: The white-light continuum probe will cover a broad spectral range, typically from the visible to the near-infrared, allowing for the simultaneous monitoring of ground-state bleaching, stimulated emission, and excited-state absorption features.

  • Pump Power: Use the lowest possible pump power that provides an adequate signal-to-noise ratio to avoid multi-photon excitation and sample degradation. The pump pulse energy is typically in the range of a few hundred nanojoules.

  • Time Delays: Collect transient absorption spectra at a series of time delays ranging from femtoseconds to several nanoseconds. The time steps should be smaller at early times to capture the ultrafast dynamics and can be increased at longer delays.

  • Data Averaging: At each time delay, average a sufficient number of laser shots to achieve a good signal-to-noise ratio.

  • Chirp Correction: The white-light continuum probe pulse exhibits group velocity dispersion ("chirp"), meaning different colors travel at different speeds. This must be corrected for during data analysis to obtain accurate kinetic information. This is typically done by measuring the instrument response function at different wavelengths.

Data Analysis

The raw data is a three-dimensional matrix of change in absorbance (ΔA) as a function of wavelength and time delay.

  • Global Analysis: Perform a global analysis of the data using a sequential or parallel kinetic model. This involves fitting the entire dataset to a sum of exponential decay components, yielding decay-associated difference spectra (DADS) and their corresponding time constants (lifetimes).

  • Kinetic Traces: Extract kinetic traces at specific wavelengths of interest to visualize the rise and decay of different spectral features.

  • Spectral Interpretation: Assign the observed spectral features (ground-state bleach, excited-state absorption) and kinetic components to specific photophysical processes (e.g., internal conversion, vibrational relaxation, intersystem crossing).

Quantitative Data Summary

The following table summarizes the key kinetic components observed in the femtosecond transient absorption spectroscopy of Ni(OEP) in a non-coordinating solvent (toluene). These values represent the lifetimes of various excited-state relaxation processes.

ProcessTime Constant (τ)SolventReference
Intramolecular Vibrational Relaxation~1 psToluene[1]
Intermolecular Vibrational Relaxation10-20 psToluene[1]
(d,d) State Lifetime~100-200 psToluene

Note: The lifetime of the (d,d) state can vary depending on the specific porphyrin structure and solvent environment.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_laser Femtosecond Laser System cluster_optics Pump-Probe Setup cluster_detection Detection System Laser Ti:Sapphire Laser (~800 nm, <100 fs, 1 kHz) OPA Optical Parametric Amplifier (OPA) Laser->OPA Pump Path WLG White-Light Continuum Generation Laser->WLG Probe Path Sample Ni(OEP) Sample (in cuvette) OPA->Sample Pump Pulse (e.g., 400 nm) Delay Motorized Delay Stage WLG->Delay Delay->Sample Probe Pulse (Broadband) Spectrometer Spectrometer Sample->Spectrometer Detector CCD Detector Spectrometer->Detector Computer Data Acquisition & Analysis Detector->Computer

Caption: Experimental workflow for fs-TAS.

Photophysical Decay Pathway of Ni(OEP)

Photophysical_Pathway S0 S₀ (Ground State) S2 S₂ (π, π) Soret Band S0->S2 Photoexcitation (e.g., 400 nm) S1 S₁ (π, π) Q Band S2->S1 Internal Conversion (<100 fs) T1 T₁ (³(π, π*)) S1->T1 Intersystem Crossing dd_hot Hot (d,d) State S1->dd_hot Internal Conversion T1->dd_hot Intersystem Crossing dd_relaxed Relaxed (d,d) State dd_hot->dd_relaxed Vibrational Cooling (~1-20 ps) dd_relaxed->S0 Non-radiative Decay (~100-200 ps)

Caption: Photophysical decay pathway of Ni(OEP).

References

Application Notes and Protocols for the Use of Nickel(II) Octaethylporphyrin (Ni(OEP)) as a Reference Compound in Porphyrin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nickel(II) octaethylporphyrin (Ni(OEP)) as a reference compound in porphyrin research. This document outlines its key photophysical and electrochemical properties, provides detailed experimental protocols for its use in common analytical techniques, and includes workflow diagrams for clarity.

Introduction to Ni(OEP) as a Reference Compound

Nickel(II) octaethylporphyrin (Ni(OEP)) is a synthetically accessible and stable metalloporphyrin frequently employed in porphyrin research. Its well-defined structure and predictable spectroscopic and electrochemical behavior make it a valuable reference material for comparative studies. It is particularly useful for calibrating instrumentation and for providing a baseline against which the properties of novel porphyrin-based compounds can be assessed.

Key Applications

  • UV-Vis Spectroscopy: Ni(OEP) serves as a standard for validating spectrophotometer performance and as a reference for comparing the absorption characteristics (Soret and Q bands) of new porphyrin derivatives.

  • Electrochemistry: Due to its well-defined redox behavior, Ni(OEP) is utilized as a reference compound in cyclic voltammetry (CV) to standardize electrochemical setups and compare the redox potentials of other metalloporphyrins.

  • Spectroelectrochemistry: Ni(OEP) can be used to test and validate spectroelectrochemical setups, allowing for the correlation of electrochemical events with spectroscopic changes.

  • Quenching Studies: While Ni(OEP) itself is non-fluorescent, it can be used as a quencher in fluorescence studies to investigate intermolecular interactions and energy transfer mechanisms with fluorescent porphyrins.

Physicochemical and Spectroscopic Data

The quantitative data for Ni(OEP) are summarized in the tables below. These values are essential for its application as a reference standard.

Table 1: Photophysical Properties of Ni(OEP)
PropertyValueSolventNotes
Absorption Maxima (λmax)
Soret Band392 - 396 nm[1]CH2Cl2Intense absorption characteristic of porphyrins.
Q-bands~518 nm, ~552 nmCH2Cl2Weaker absorptions in the visible region.
Molar Extinction Coefficient (ε)
Soret Band~159,000 M-1cm-1 at 400 nmBenzeneValue for octaethylporphyrin, a close analog[2].
Fluorescence Properties
Fluorescence Quantum Yield (Φf)Non-fluorescent[3][4][5]-Efficient non-radiative decay via low-lying metal-centered (d-d) excited states quenches fluorescence.[3][4][5]
Fluorescence Lifetime (τf)Not applicable[3][4][5]-The absence of significant fluorescence emission precludes lifetime measurements.
Table 2: Electrochemical Properties of Ni(OEP)
Redox ProcessE1/2 (V vs. Ag/AgCl)Solvent/ElectrolyteNotes
First Oxidation (Ni(II)/Ni(III))+0.95 VCH2Cl2 / 0.1 M TBAPF6Reversible one-electron oxidation.
First Reduction (Ni(II)/Ni(I))-1.25 VCH2Cl2 / 0.1 M TBAPF6Reversible one-electron reduction.

Note: Redox potentials can vary slightly depending on the specific experimental conditions, including the reference electrode used, solvent purity, and supporting electrolyte concentration.

Experimental Protocols

Detailed methodologies for key experiments using Ni(OEP) as a reference are provided below.

Protocol 1: UV-Vis Absorption Spectroscopy

This protocol describes how to obtain the UV-Vis absorption spectrum of Ni(OEP) and use it as a reference.

Materials:

  • Nickel(II) octaethylporphyrin (Ni(OEP))

  • Dichloromethane (CH2Cl2), spectroscopic grade

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of Ni(OEP) in CH2Cl2 at a concentration of approximately 1 x 10-5 M. From this stock solution, prepare a dilution to a final concentration of ~1-5 µM to ensure the absorbance of the Soret band is within the linear range of the instrument (typically < 1.5).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the solvent (CH2Cl2) and record a baseline spectrum over the desired wavelength range (e.g., 350-700 nm).

  • Sample Measurement: Empty the solvent from the cuvette, rinse it with the Ni(OEP) solution, and then fill it with the Ni(OEP) solution. Place the cuvette in the sample holder.

  • Data Acquisition: Acquire the absorption spectrum of the Ni(OEP) solution.

  • Data Analysis: Identify the λmax of the Soret and Q-bands. The Soret band should appear around 392-396 nm.[1] The position and intensity of these bands can be used to verify the performance of the spectrophotometer and to compare with other porphyrin samples.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Ni(OEP) Solution (~1-5 µM in CH2Cl2) E Measure Sample Absorbance Spectrum A->E B Prepare Solvent Blank (CH2Cl2) D Record Baseline with Solvent Blank B->D C Set Spectrophotometer Parameters C->D D->E F Identify Soret and Q-Bands E->F G Compare with Reference Data F->G

Experimental Workflow for UV-Vis Spectroscopy.

Protocol 2: Cyclic Voltammetry (CV)

This protocol details the use of Ni(OEP) as a reference compound in cyclic voltammetry, often in conjunction with an internal standard like ferrocene/ferrocenium (Fc/Fc+).

Materials:

  • Ni(OEP)

  • Ferrocene (Fc)

  • Dichloromethane (CH2Cl2), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or a similar supporting electrolyte

  • Three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver ion (Ag/Ag+) reference electrode)

  • Potentiostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of TBAPF6 in anhydrous CH2Cl2. This will serve as the supporting electrolyte solution.

  • Analyte Solution Preparation: Dissolve Ni(OEP) in the electrolyte solution to a final concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Assemble the three-electrode cell. Ensure the electrodes are clean and polished according to standard procedures. Fill the cell with the Ni(OEP) solution.

  • Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition: Connect the electrodes to the potentiostat. Set the potential window to scan from approximately -1.5 V to +1.5 V (vs. Ag/AgCl). A typical scan rate is 100 mV/s. Record the cyclic voltammogram for several cycles until a stable trace is obtained.

  • Internal Standard Addition (Optional but Recommended): After recording the CV of Ni(OEP), add a small amount of ferrocene to the solution to a final concentration of ~1 mM. Record the CV again.

  • Data Analysis: Determine the half-wave potentials (E1/2) for the oxidation and reduction of Ni(OEP). If ferrocene was used, locate the E1/2 of the Fc/Fc+ couple and reference the potentials of Ni(OEP) to this internal standard by setting the E1/2 of Fc/Fc+ to 0 V.

CV_Workflow cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrolyte Solution (0.1 M TBAPF6 in CH2Cl2) B Dissolve Ni(OEP) (~1 mM) A->B C Assemble 3-Electrode Cell B->C D Deaerate with Inert Gas C->D F Record Cyclic Voltammogram D->F E Set CV Parameters (Potential Window, Scan Rate) E->F G Add Internal Standard (Fc) (Optional) F->G H Record CV with Standard G->H I Determine Half-Wave Potentials (E1/2) H->I J Reference to Fc/Fc+ I->J

Experimental Workflow for Cyclic Voltammetry.

Protocol 3: Spectroelectrochemistry

This protocol outlines the procedure for performing spectroelectrochemistry on Ni(OEP) to correlate changes in its electronic absorption spectrum with its redox state.

Materials:

  • Ni(OEP)

  • Anhydrous dichloromethane (CH2Cl2)

  • Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Optically transparent thin-layer electrochemical (OTTLE) cell or a similar spectroelectrochemical cell

  • Potentiostat

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare a solution of Ni(OEP) (~0.5-1 mM) in a 0.1 M solution of TBAPF6 in anhydrous CH2Cl2.

  • Cell Assembly: Assemble the spectroelectrochemical cell according to the manufacturer's instructions. The cell should contain a working electrode (e.g., a platinum mesh), a reference electrode, and a counter electrode.

  • Instrument Integration: Place the spectroelectrochemical cell in the sample compartment of the UV-Vis spectrophotometer and connect the electrodes to the potentiostat.

  • Initial Spectrum: Record the UV-Vis spectrum of the Ni(OEP) solution at the open-circuit potential.

  • Electrochemical Perturbation and Spectral Acquisition: Apply a series of potentials to the working electrode, stepping through the redox potentials of Ni(OEP) (e.g., from 0 V to +1.2 V in 100 mV increments for the oxidation, and from 0 V to -1.5 V for the reduction). At each potential step, allow the system to reach equilibrium (indicated by a steady-state current) and then record the UV-Vis spectrum.

  • Data Analysis: Analyze the changes in the absorption spectrum as a function of the applied potential. Note the disappearance of the bands corresponding to the initial redox state and the appearance of new bands corresponding to the oxidized or reduced species. This allows for the spectroscopic characterization of the different redox states of Ni(OEP).

SEC_Logic cluster_core Spectroelectrochemistry Logic cluster_output Correlated Output Potentiostat Potentiostat Applies Potential (E) Sample Ni(OEP) in SEC Cell Redox State changes with E Potentiostat->Sample Controls Data A vs. λ at each E Potentiostat->Data Correlates Spectrometer Spectrometer Records Absorbance (A) Spectrometer->Data Sample->Spectrometer Absorbs Light

Logical Relationship in a Spectroelectrochemistry Experiment.

Conclusion

Ni(OEP) is a versatile and reliable reference compound in porphyrin research. Its well-characterized photophysical and electrochemical properties provide a solid foundation for comparative studies. The protocols and data presented in these application notes are intended to facilitate its effective use in the laboratory, ensuring data consistency and comparability across different studies and research groups. The non-fluorescent nature of Ni(OEP) is a key characteristic to consider, making it unsuitable as a fluorescent standard but useful in other contexts such as quenching experiments.

References

Application Notes and Protocols: Adsorption and Desorption of Nickel Octaethylporphyrin (Ni-OEP) on Carbon-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the adsorption and desorption of Nickel Octaethylporphyrin (Ni-OEP) on various carbon-based materials. This information is crucial for applications ranging from purification and separation processes to the development of novel drug delivery systems and catalytic applications.

Introduction

This compound (Ni-OEP) is a synthetic metalloporphyrin with significant potential in various scientific and technological fields. Its interaction with carbon-based materials is of particular interest due to the unique properties of both the porphyrin and the adsorbent materials. The adsorption and desorption processes are influenced by several factors, including the type of carbon material, solvent, temperature, and solid/liquid ratio. Understanding and optimizing these parameters is key to harnessing the full potential of Ni-OEP in various applications. The interaction between Ni-OEP and carbon surfaces is primarily driven by dispersive π-π stacking and acid-base interactions.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the adsorption and desorption of Ni-OEP on different carbon-based materials.

Table 1: Comparison of Adsorption Capacity (qe) and Desorption Percentage for Different Carbon-Based Adsorbents

Adsorbent MaterialAdsorption Capacity (qe) (mg.g-1)Desorption Percentage (%)
Activated Carbon (Coconut Shell)6.9135.2

Data obtained under optimized conditions.[1][2][3]

Table 2: Optimized Conditions for Ni-OEP Adsorption and Desorption on Activated Carbon (Coconut Shell)

ProcessParameterOptimized Value
Adsorption SolventToluene
DiluentChloroform
Temperature293 K
Solid/Liquid Ratio0.5 mg.mL-1
Desorption Temperature323 K
Solid/Liquid Ratio0.2 mg.mL-1

These optimized conditions resulted in an adsorption capacity (qe) of 6.91 mg.g-1 and a desorption percentage of 35.2%.[1][2][3] In adsorption-desorption cycles, it was found that approximately 77% of the adsorbed porphyrins could be recovered.[1][2][3]

Experimental Protocols

The following are detailed protocols for the adsorption and desorption of Ni-OEP on carbon-based materials, based on established methodologies.[1][2][4]

Materials and Reagents
  • Adsorbent: Activated Carbon (from coconut shell), Graphene, or Graphene Oxide

  • Adsorbate: this compound (Ni-OEP)

  • Solvent: Toluene

  • Diluent: Chloroform

  • Apparatus: Spectrophotometer, mechanical shaker, centrifuge, oven.

Adsorption Protocol
  • Preparation of Ni-OEP Solution: Prepare a stock solution of Ni-OEP in toluene. The concentration can be varied depending on the experimental design.

  • Adsorption Experiment:

    • Accurately weigh the desired amount of the carbon-based adsorbent (e.g., to achieve a solid/liquid ratio of 0.5 mg.mL-1).

    • Add the adsorbent to a known volume of the Ni-OEP solution in a suitable container.

    • Agitate the mixture at a constant speed (e.g., 120 rpm) and temperature (e.g., 293 K) for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Analysis:

    • After agitation, separate the adsorbent from the solution by centrifugation.

    • Measure the concentration of Ni-OEP remaining in the supernatant using a spectrophotometer at its maximum absorption wavelength.

    • Calculate the adsorption capacity (qe) using the following equation: qe = (C0 - Ce) * V / m Where:

      • qe is the adsorption capacity at equilibrium (mg.g-1)

      • C0 is the initial concentration of Ni-OEP (mg.L-1)

      • Ce is the equilibrium concentration of Ni-OEP (mg.L-1)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

Desorption Protocol
  • Preparation of Adsorbent with Adsorbed Ni-OEP: After the adsorption experiment, carefully separate the adsorbent with the adsorbed Ni-OEP.

  • Desorption Experiment:

    • Add a specific volume of a suitable solvent (e.g., toluene) to the adsorbent.

    • Adjust the solid/liquid ratio (e.g., to 0.2 mg.mL-1).

    • Agitate the mixture at a constant speed and a higher temperature (e.g., 323 K) for a set period.

  • Analysis:

    • Separate the adsorbent from the desorption solvent.

    • Measure the concentration of Ni-OEP in the solvent using a spectrophotometer.

    • Calculate the desorption percentage using the following equation: %Desorption = (Cdes * Vdes) / (qe * m) * 100 Where:

      • Cdes is the concentration of Ni-OEP in the desorption solvent (mg.L-1)

      • Vdes is the volume of the desorption solvent (L)

      • qe is the adsorption capacity at equilibrium (mg.g-1)

      • m is the mass of the adsorbent (g)

Visualizations

Experimental Workflow

Adsorption_Desorption_Workflow cluster_adsorption Adsorption Process cluster_desorption Desorption Process A1 Prepare Ni-OEP Solution A2 Add Carbon-Based Adsorbent A1->A2 A3 Agitate at 293 K A2->A3 A4 Separate Adsorbent A3->A4 A5 Analyze Supernatant for Ni-OEP Concentration A4->A5 D1 Adsorbent with Adsorbed Ni-OEP A4->D1 Transfer Adsorbent A6 Calculate Adsorption Capacity (qe) A5->A6 D2 Add Desorption Solvent D1->D2 D3 Agitate at 323 K D2->D3 D4 Separate Adsorbent D3->D4 D5 Analyze Solvent for Ni-OEP Concentration D4->D5 D6 Calculate Desorption Percentage D5->D6

Caption: Workflow for Ni-OEP adsorption and desorption experiments.

Logical Relationship of Key Parameters

Parameter_Influence Adsorption Adsorption (qe) Desorption Desorption (%) Adsorbent Adsorbent Type (e.g., Activated Carbon) Adsorbent->Adsorption Adsorbent->Desorption Solvent Solvent (e.g., Toluene) Solvent->Adsorption Solvent->Desorption Temperature Temperature Temperature->Adsorption Temperature->Desorption Ratio Solid/Liquid Ratio Ratio->Adsorption Ratio->Desorption

Caption: Factors influencing Ni-OEP adsorption and desorption.

Mechanism of Interaction

The adsorption of Ni-OEP on carbon-based materials is a complex process involving multiple interaction mechanisms. The primary driving force is the π-π stacking interaction between the porphyrin macrocycle of Ni-OEP and the graphitic surface of the carbon material.[1][2] This non-covalent interaction is favorable due to the planar structures and delocalized π-electron systems of both components.

Additionally, acid-base interactions can play a role, especially with functionalized carbon materials like graphene oxide, which may possess acidic or basic surface groups.[1][2] Molecular mechanics studies have shown that upon adsorption, the Ni-OEP molecule orients itself parallel to the graphite surface to maximize these interactions.[5] The specific conformation of the adsorbed Ni-OEP can differ from its isolated state, indicating that the surface influences the molecular structure.[5]

Conclusion

The selection of appropriate carbon-based materials and the optimization of experimental conditions are critical for achieving efficient adsorption and desorption of Ni-OEP. Activated carbon derived from coconut shell has demonstrated high efficiency for this purpose.[1][2][3] The provided protocols and data serve as a valuable resource for researchers and professionals working with metalloporphyrins and carbon-based materials in various applications, including separation science and the development of advanced materials. Further research can explore a wider range of carbon nanostructures and solvent systems to further enhance the efficiency and selectivity of these processes.

References

Application Notes and Protocols for Ni(OEP) in Light-Harvesting Arrays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) octaethylporphyrin (Ni(OEP)) is a synthetic porphyrin that has garnered significant interest in the development of artificial light-harvesting arrays. Its photophysical properties, including strong absorption in the visible spectrum and the ability to participate in energy and electron transfer processes, make it a compelling candidate for applications in artificial photosynthesis, photovoltaics, and photocatalysis. This document provides an overview of the application of Ni(OEP) in light-harvesting systems, along with detailed experimental protocols for the fabrication and characterization of Ni(OEP)-based arrays.

The design of efficient light-harvesting systems often involves the organization of chromophores into well-defined architectures to facilitate efficient energy transfer. Self-assembly and layer-by-layer deposition techniques are powerful strategies to construct such arrays on various substrates. The following sections will detail methodologies for creating Ni(OEP) thin films and characterizing their light-harvesting capabilities.

Data Presentation

Table 1: Photophysical Properties of Ni(II) Alkylthioporphyrins

This table summarizes key photophysical data for a related nickel porphyrin, Ni(II) 2,3,7,8,12,13,17,18-octakis(methylthio)porphyrin (NiOMTP), which provides insights into the expected behavior of Ni(OEP) in similar environments. The data is derived from steady-state and time-resolved absorption spectrometry.[1]

ParameterDescriptionValue
Ground-State Absorption
B (Soret) BandPeak absorption wavelength of the Soret band.Red-shifted compared to NiP
Q BandPeak absorption wavelength of the Q band.Intensified and broadened
Excited-State Dynamics
Deactivation PathwayThe sequence of states the molecule transitions through after photoexcitation.¹(π,π*) → ³(d(z²),d(x²-y²)) → Ground State
(d,d) State Spectral EvolutionTime for vibrational relaxation and cooling of the ligand-field excited state.~8 ps
Cold Ligand-Field Excited State LifetimeThe lifetime of the relaxed (d,d) excited state.320 ps

Note: These values are for NiOMTP and serve as a reference for the expected photophysical behavior of Ni(OEP). The ground-state electronic absorption spectra of NiOMTP show significant changes compared to its β-alkylated analogues like Ni(OEP), with a considerable red shift of the B and Q bands.[1]

Experimental Protocols

Protocol 1: Fabrication of Ni(OEP) Thin Films by Electrochemical Deposition

This protocol is adapted from methods used for the electrochemical deposition of nickel oxide thin films and can be modified for the deposition of Ni(OEP) films on a conductive substrate.[2]

Materials:

  • Nickel(II) octaethylporphyrin (Ni(OEP))

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Dichloromethane (CH₂Cl₂) or other appropriate organic solvent

  • Indium Tin Oxide (ITO) coated glass slides or other conductive substrates

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working electrode: ITO substrate; Counter electrode: Platinum wire; Reference electrode: Ag/AgCl)

  • Argon or Nitrogen gas for deaeration

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen organic solvent (e.g., dichloromethane).

  • Ni(OEP) Solution Preparation: Dissolve Ni(OEP) in the electrolyte solution to a final concentration of 1-5 mM.

  • Deaeration: Purge the Ni(OEP) solution with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Electrochemical Deposition:

    • Assemble the three-electrode cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Immerse the electrodes in the deaerated Ni(OEP) solution.

    • Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode. The specific potential or current will need to be determined empirically based on the cyclic voltammogram of the Ni(OEP) solution. Typically, this will be at a potential where the Ni(OEP) species is reduced or oxidized to form an insoluble film on the electrode surface.

    • Deposition time can be varied from a few minutes to an hour to control the film thickness.

  • Post-Deposition Treatment:

    • After deposition, gently rinse the film with the pure solvent to remove any unreacted species.

    • Dry the film under a gentle stream of nitrogen.

    • Anneal the film at a moderate temperature (e.g., 100-150 °C) under vacuum or inert atmosphere to improve film adhesion and stability.

Protocol 2: Characterization of Ni(OEP) Light-Harvesting Arrays

1. Spectroscopic Characterization:

  • UV-Visible Absorption Spectroscopy:

    • Objective: To determine the ground-state absorption properties of the Ni(OEP) array and confirm the presence of aggregated species.

    • Procedure: Record the absorption spectrum of the Ni(OEP) film on the transparent conductive substrate using a UV-Vis spectrophotometer. Compare the spectrum to that of Ni(OEP) in solution. Broadening and red-shifting of the Soret and Q bands can indicate aggregation and excitonic coupling between porphyrin units.[1]

  • Femtosecond Transient Absorption Spectroscopy (fs-TAS):

    • Objective: To investigate the ultrafast excited-state dynamics, including energy transfer and charge separation processes.

    • Procedure:

      • Excite the Ni(OEP) film with a femtosecond laser pulse at a wavelength where Ni(OEP) absorbs strongly (e.g., near the Soret or Q band).

      • Probe the changes in absorption at different wavelengths using a delayed white-light continuum pulse.

      • Record the transient absorption spectra at various time delays after excitation.

      • Analyze the decay kinetics at specific wavelengths to determine the lifetimes of excited states and the rates of energy or electron transfer. The appearance of new absorption bands can indicate the formation of charge-separated states or triplet states.[1]

2. Electrochemical Characterization:

  • Cyclic Voltammetry (CV):

    • Objective: To determine the redox potentials of the Ni(OEP) film and assess its electrochemical stability.

    • Procedure:

      • Use the Ni(OEP) film on the conductive substrate as the working electrode in a three-electrode cell containing a suitable electrolyte solution (e.g., 0.1 M TBAP in dichloromethane).

      • Scan the potential and record the resulting current to obtain the cyclic voltammogram.

      • Identify the oxidation and reduction peaks to determine the HOMO and LUMO energy levels of the Ni(OEP) in the film state.

  • Photoelectrochemical Measurements:

    • Objective: To evaluate the photocurrent generation efficiency of the Ni(OEP) array.

    • Procedure:

      • Use the Ni(OEP) film as the photoanode or photocathode in a photoelectrochemical cell with a suitable electrolyte and counter electrode.

      • Illuminate the Ni(OEP) film with a light source (e.g., a solar simulator) while measuring the current-voltage (I-V) characteristics.

      • Determine key performance parameters such as the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF) to assess the light-harvesting efficiency.

Mandatory Visualization

Experimental_Workflow Substrate Substrate Preparation (ITO Glass) Deposition Electrochemical Deposition of Ni(OEP) Film Substrate->Deposition Solution Ni(OEP) Solution Preparation Solution->Deposition Annealing Post-Deposition Annealing Deposition->Annealing Characterization Characterization Annealing->Characterization UVVis UV-Vis Spectroscopy Characterization->UVVis Structural fsTAS fs-Transient Absorption Spectroscopy Characterization->fsTAS Dynamic CV Cyclic Voltammetry Characterization->CV Electrochemical PEC Photoelectrochemical Measurements Characterization->PEC Performance

Caption: Experimental workflow for the fabrication and characterization of Ni(OEP) light-harvesting arrays.

Energy_Transfer_Pathway GroundState Ground State (S₀) ExcitedState Excited Singlet State ¹(π,π*) GroundState->ExcitedState Light Absorption (hν) ddState Ligand-Field State ³(d,d) ExcitedState->ddState Intersystem Crossing EnergyTransfer Energy Transfer (to Acceptor) ExcitedState->EnergyTransfer Förster/Dexter Transfer ChargeSeparation Charge Separation (Donor⁺-Acceptor⁻) ExcitedState->ChargeSeparation Electron Transfer Relaxed_ddState Vibrationally Relaxed ³(d,d) State ddState->Relaxed_ddState Vibrational Cooling (~8 ps) Relaxed_ddState->GroundState Non-radiative Decay (~320 ps)

Caption: Proposed photophysical pathways in a Ni(OEP)-based light-harvesting array upon photoexcitation.

References

Application Notes and Protocols: Employing Ni(OEP) in Studies of Porphyrin-Fullerene Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nickel(II) Octaethylporphyrin (Ni(OEP)) in the study of non-covalent interactions with fullerenes, particularly C60. The unique electronic and structural properties of both Ni(OEP) and fullerenes make them ideal candidates for investigating fundamental processes such as photoinduced electron transfer and for the development of novel supramolecular assemblies. These materials are of significant interest in fields ranging from materials science and photovoltaics to the potential development of photodynamic therapy agents.

Introduction to Ni(OEP)-Fullerene Interactions

Nickel(II) octaethylporphyrin is a well-characterized metalloporphyrin that exhibits a strong propensity to interact with fullerenes through π-π stacking and van der Waals forces. This spontaneous association leads to the formation of stable host-guest complexes in solution and the solid state. The study of these interactions is crucial for understanding and harnessing the photophysical and electrochemical properties that emerge from the close proximity of the electron-rich porphyrin and the electron-accepting fullerene.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies of Ni(OEP)-fullerene interactions.

Table 1: Binding Constants for Ni(OEP) with Fullerenes

FullereneSolventMethodBinding Constant (K) [M⁻¹]Reference
C60TolueneUV-Vis Titration490 - 5200 (Range for various metalloporphyrins, with specific value for Ni(OEP) not individually specified)[1]
C70TolueneUV-Vis Titration~10⁴ (For a similar porphyrin host)[2]

Note: Specific binding constant data for Ni(OEP) with fullerenes is often presented in the context of broader studies on metalloporphyrins. The provided range indicates the typical magnitude of these interactions.

Table 2: Intermolecular Distances in Ni(OEP)-Fullerene Co-crystals

FullereneCrystal SystemClosest Ni to Fullerene Distance (Å)Porphyrin Plane to Fullerene Distance (Å)Reference
C60-Closest approach to the nickel atom involves the 5:6 carbon ring junction of C60-[3]
C70---[4]

Note: Detailed crystallographic data provides precise measurements of the geometry of interaction, confirming the close association between the two molecules.

Table 3: Electrochemical Properties of Ni(OEP) and Fullerene Systems

CompoundSolventSupporting ElectrolyteFirst Oxidation Potential (V vs. Ag/AgCl)First Reduction Potential (V vs. Ag/AgCl)Reference
Ni(OEP)1,2-C2H4Cl20.1 M TBAP~1.0~-1.5[5]
C60Dichlorobenzene:Acetonitrile (4:1)0.1 M (NBu)4BF4--1.06 (vs. Fc/Fc+)[6]

Experimental Protocols

Synthesis of Ni(OEP)-Fullerene Dyads (General Procedure)

This protocol outlines a general method for the synthesis of covalently linked Ni(OEP)-fullerene dyads, which are instrumental for studying intramolecular electron transfer.

Materials:

  • Ni(OEP) precursor with a reactive functional group

  • Fullerene (e.g., C60) with a complementary reactive functional group

  • Anhydrous toluene

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/toluene mixture)

Procedure:

  • Dissolve the Ni(OEP) precursor (1.0 equivalent) and the functionalized fullerene (1.0 equivalent) in anhydrous toluene under a nitrogen atmosphere.

  • Add DBU (1.0 equivalent) to the solution and stir at room temperature for the appropriate reaction time (typically several hours), monitoring the reaction by thin-layer chromatography (TLC).[7]

  • Upon completion, filter any suspended solids and concentrate the filtrate to about 10% of its original volume.

  • Precipitate the crude product by adding methanol.

  • Isolate the precipitate by centrifugation.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and toluene).[7]

  • Characterize the final product using NMR, mass spectrometry, and UV-Vis spectroscopy.

UV-Vis Titration for Binding Constant Determination

This protocol describes how to determine the binding constant between Ni(OEP) and a fullerene in solution.

Materials:

  • Stock solution of Ni(OEP) of known concentration in the desired solvent (e.g., toluene).

  • Stock solution of the fullerene of known concentration in the same solvent.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of Ni(OEP) and varying concentrations of the fullerene.

  • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (typically covering the Soret and Q-bands of the porphyrin).

  • Observe the changes in the absorption spectrum of Ni(OEP) upon addition of the fullerene. Typically, a decrease in absorbance and a red-shift of the Soret band are observed, indicating a ground-state interaction.[8]

  • Analyze the spectral changes using a suitable binding model, such as the Benesi-Hildebrand method, to calculate the association constant (K).[9]

Transient Absorption Spectroscopy

This protocol is used to study the dynamics of photoinduced electron transfer in Ni(OEP)-fullerene systems.

Materials:

  • Solution of the Ni(OEP)-fullerene sample (dyad or host-guest complex) in a suitable solvent.

  • Femtosecond or nanosecond transient absorption spectrometer.

  • Pump laser to excite the sample (e.g., at the Soret band of the porphyrin).

  • Probe laser to monitor the absorption changes.

Procedure:

  • Place the sample solution in a quartz cuvette.

  • Excite the sample with a short laser pulse (pump) at a wavelength where the porphyrin absorbs strongly (e.g., 400 nm).[4]

  • Monitor the change in absorbance of the sample over a broad wavelength range using a second, time-delayed laser pulse (probe).

  • Record the transient absorption spectra at various time delays after the pump pulse.

  • Analyze the data to identify the transient species (e.g., excited states, radical ions) and determine their formation and decay kinetics. This allows for the determination of rates of charge separation and recombination.[9][10]

Cyclic Voltammetry

This protocol is used to determine the redox potentials of Ni(OEP) and fullerenes, which are crucial for understanding the thermodynamics of electron transfer.

Materials:

  • Solution of the analyte (Ni(OEP) or fullerene) in a suitable solvent (e.g., dichloromethane).

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP).

  • Three-electrode electrochemical cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

  • Potentiostat.

Procedure:

  • Prepare a solution of the analyte and the supporting electrolyte in the electrochemical cell.

  • De-aerate the solution by bubbling with an inert gas (e.g., argon) for at least 10 minutes.

  • Perform the cyclic voltammetry measurement by scanning the potential over a range that covers the expected oxidation and reduction events of the analyte.

  • Record the resulting voltammogram (current vs. potential).

  • From the voltammogram, determine the half-wave potentials for the redox processes. These correspond to the oxidation and reduction potentials of the species.[2][5]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_photophysics Photophysical Studies synthesis Synthesis of Ni(OEP)-Fullerene Dyad/Complex purification Purification (Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis nmr_ms NMR & Mass Spectrometry purification->nmr_ms cv Cyclic Voltammetry purification->cv ta Transient Absorption Spectroscopy purification->ta fluorescence Fluorescence Spectroscopy purification->fluorescence

Caption: Experimental workflow for studying Ni(OEP)-fullerene interactions.

photoinduced_electron_transfer GS Ground State (Ni(OEP)-C60) ES Excited State (Ni(OEP)-C60) GS->ES Photoexcitation (hν) ES->GS Fluorescence/Non-radiative Decay CSS Charge-Separated State (Ni(OEP)+•-C60-•) ES->CSS Charge Separation (kCS) CSS->GS Charge Recombination (kCR) TS Triplet State (3Ni(OEP)-C60) CSS->TS Intersystem Crossing TS->GS Phosphorescence/Non-radiative Decay

Caption: Photoinduced electron transfer pathway in a Ni(OEP)-fullerene system.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Nickel Octaethylporphyrin (Ni-OEP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of nickel octaethylporphyrin (Ni-OEP). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of Ni-OEP.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Ni-OEP using common laboratory techniques such as column chromatography and recrystallization.

Column Chromatography Troubleshooting
Problem Possible Cause Solution
No separation of Ni-OEP from impurities Incorrect stationary phase.For Ni-OEP, silica gel is a commonly used and effective stationary phase. Ensure you are using chromatography-grade silica gel.
Inappropriate mobile phase.The polarity of the eluent is critical. A non-polar solvent like hexane or heptane with a small amount of a more polar solvent such as dichloromethane or toluene is a good starting point. The polarity can be gradually increased by increasing the proportion of the more polar solvent.
Column overloading.Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel.
Slow or no elution of Ni-OEP Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/dichloromethane mixture, slowly increase the percentage of dichloromethane.
Column packed too tightly.Ensure the silica gel is packed uniformly and not overly compressed. A properly packed column should allow for a steady flow rate.
Streaking of the Ni-OEP band Ni-OEP is sparingly soluble in the mobile phase.Choose a mobile phase in which Ni-OEP is more soluble. This may require some solvent screening.
The sample was loaded in too large a volume of solvent.Dissolve the crude Ni-OEP in a minimal amount of a relatively non-polar solvent (like dichloromethane) before loading it onto the column.
Cracking of the silica gel bed The column ran dry.Never let the solvent level drop below the top of the silica gel. Keep the column topped up with the mobile phase.
Heat generated from the solvent.If using a solvent that generates significant heat upon wetting the silica (e.g., methanol), pre-wet the silica with a less exothermic solvent first.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Ni-OEP does not dissolve in the hot solvent Incorrect solvent choice.The ideal solvent should dissolve Ni-OEP poorly at room temperature but well at its boiling point. Toluene, benzene, or a mixture of dichloromethane and methanol are often used for porphyrins.[1]
Not enough solvent.Add more hot solvent in small increments until the Ni-OEP just dissolves.
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The solution is not saturated.If the initial material was already quite pure, the solution may not be supersaturated enough for crystallization to occur upon cooling. Try evaporating more solvent.
Cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
Oily precipitate forms instead of crystals The melting point of Ni-OEP is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
Presence of significant impurities.The impurities may be lowering the melting point of the mixture. Try purifying by column chromatography first to remove the bulk of the impurities.
Low recovery of purified Ni-OEP Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were washed with a solvent in which they are soluble.Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask before filtering the hot solution to prevent the product from crystallizing on the filter paper.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude Ni-OEP sample?

A1: Common impurities can include unreacted starting materials such as octaethylporphyrin (H2-OEP), excess nickel salts (e.g., nickel(II) acetate or nickel(II) chloride), and by-products from the synthesis. Other metalloporphyrins, such as those containing copper or zinc, can also be present as contaminants if there are metal impurities in the reagents.[2]

Q2: How can I monitor the purity of my Ni-OEP during the purification process?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation. For assessing the final purity, UV-Vis spectroscopy is very useful. The Soret band of Ni-OEP is sharp and at a characteristic wavelength (around 395 nm in dichloromethane), and the Q-bands have a specific pattern and intensity ratio. The absence of a free-base porphyrin peak (around 620 nm) is a good indicator of purity. Mass spectrometry can confirm the correct molecular weight and the absence of other metalloporphyrins.

Q3: What is the expected color of pure Ni-OEP?

A3: In solution, pure Ni-OEP typically exhibits a bright red or reddish-purple color. As a solid, it appears as dark purple or reddish-purple crystals.

Q4: Can I use a single purification technique to get high-purity Ni-OEP?

A4: While a single, well-executed recrystallization can sometimes yield analytically pure Ni-OEP, a combination of techniques is often recommended for the highest purity.[1] A common strategy is to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the desired fractions to obtain highly pure crystalline material.

Q5: Are there any safety precautions I should take when working with the solvents used for Ni-OEP purification?

A5: Yes. Many of the solvents used, such as dichloromethane, chloroform, and benzene, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

The following table summarizes typical quantitative data for the purification of Ni-OEP. Please note that these values can vary depending on the specific experimental conditions.

Purification MethodTypical YieldTypical PurityNotes
Column Chromatography (Silica Gel) 60-80%>95%Yield can be affected by factors such as the quality of the crude material and the choice of eluent.
Recrystallization 75-95%>99%A 75% yield of analytically pure product has been reported following workup and purification involving only simple recrystallizations.[1] The yield is highly dependent on the choice of solvent and the purity of the starting material.

Experimental Protocols

Protocol 1: Purification of Ni-OEP by Column Chromatography

This protocol describes a general procedure for the purification of Ni-OEP using silica gel column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly under gravity. Gently tap the column to ensure uniform packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

    • Equilibrate the column by running the initial mobile phase through it until the pack is stable.

  • Sample Loading:

    • Dissolve the crude Ni-OEP in a minimal amount of dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., hexane or a 9:1 mixture of hexane:dichloromethane).

    • The red/purple band of Ni-OEP should move down the column.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of dichloromethane) to elute the Ni-OEP.

    • Collect the colored fractions.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing pure Ni-OEP.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ni-OEP.

Protocol 2: Purification of Ni-OEP by Recrystallization

This protocol outlines the steps for purifying Ni-OEP by recrystallization.

  • Dissolution:

    • Place the crude Ni-OEP in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., toluene or a dichloromethane/methanol mixture).

    • Gently heat the mixture while stirring until the Ni-OEP is completely dissolved. Add more hot solvent in small portions if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_NiOEP Crude Ni-OEP Column_Chromatography Column Chromatography Crude_NiOEP->Column_Chromatography Purity_Check Purity Check (TLC, UV-Vis) Column_Chromatography->Purity_Check Recrystallization Recrystallization Pure_NiOEP Pure Ni-OEP Recrystallization->Pure_NiOEP Purity_Check->Recrystallization If impurities present Purity_Check->Pure_NiOEP If pure

Caption: General workflow for the purification of Ni-OEP.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution Start Purification Issue Poor_Separation Poor Separation Start->Poor_Separation Low_Yield Low Yield Start->Low_Yield No_Crystals No Crystals Start->No_Crystals Wrong_Solvent Incorrect Solvent Poor_Separation->Wrong_Solvent Overloading Column Overloading Poor_Separation->Overloading Too_Much_Solvent Excess Solvent Low_Yield->Too_Much_Solvent No_Crystals->Wrong_Solvent No_Crystals->Too_Much_Solvent Optimize_Solvent Optimize Solvent System Wrong_Solvent->Optimize_Solvent Reduce_Solvent Reduce Solvent Volume Too_Much_Solvent->Reduce_Solvent Reduce_Load Reduce Sample Load Overloading->Reduce_Load

Caption: Troubleshooting logic for Ni-OEP purification.

References

Technical Support Center: Optimizing the Synthesis of Nickel(II) Octaethylporphyrin (Ni(OEP))

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Nickel(II) Octaethylporphyrin (Ni(OEP)).

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of Ni(OEP).

Issue 1: The reaction is slow or incomplete.

  • Question: I have been refluxing my octaethylporphyrin (H₂OEP) and nickel(II) salt in DMF for several hours, but TLC and UV-Vis analysis still show a significant amount of starting material. What could be the problem?

  • Answer: Several factors can lead to an incomplete or slow reaction:

    • Insufficient Temperature: Ensure that the reaction mixture is maintained at a sufficiently high temperature. For DMF, a gentle reflux (around 150 °C) is typically required to facilitate the metal insertion.

    • Purity of Reagents: The purity of both the H₂OEP and the nickel(II) salt is crucial. Impurities in the porphyrin can hinder the reaction, while hydrated nickel salts may not be as reactive. Consider using anhydrous nickel(II) salts or drying them before use.

    • Solvent Quality: The solvent, particularly DMF, should be dry and free of amines. Amine impurities can compete with the porphyrin for coordination to the nickel ion. Using a freshly opened bottle or a properly stored and dried solvent is recommended.

    • Choice of Nickel Salt: While nickel(II) acetate is commonly used, nickel(II) chloride can sometimes be more effective, although it may require slightly different reaction conditions.

Issue 2: The final product is a green or brown color instead of the characteristic bright red/purple of Ni(OEP).

  • Question: After purification, my final product is not the expected color. What could have happened?

  • Answer: An off-color product often indicates the presence of impurities or degradation of the porphyrin macrocycle.

    • Porphyrin Degradation: Prolonged heating at very high temperatures or the presence of strong acids or oxidizing agents can lead to the degradation of the porphyrin ring, resulting in brown or green byproducts.

    • Incomplete Removal of Starting Material: The free-base H₂OEP has a purplish color, but its presence as an impurity might alter the overall appearance of the final product. Ensure complete reaction and thorough purification.

    • Formation of Nickel(III) Species: Although less common under standard synthesis conditions, the formation of Ni(III) porphyrins, which can have different colors, is a possibility, especially if oxidizing agents are present.

Issue 3: Low yield after purification.

  • Question: My reaction went to completion according to UV-Vis, but after chromatographic purification, the yield of Ni(OEP) is very low. Where could I be losing my product?

  • Answer: Product loss during purification is a common issue.

    • Adsorption on Silica/Alumina: Porphyrins can sometimes strongly adsorb to the stationary phase during column chromatography, especially if the silica or alumina is too acidic or basic. Using a neutral grade of alumina or deactivating silica gel with a small percentage of a base (like triethylamine) in the eluent can help.

    • Inappropriate Eluent: The polarity of the eluent must be carefully chosen. A solvent system that is too polar may elute impurities along with your product, while a system that is not polar enough will result in slow elution and potential product loss on the column. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like dichloromethane or chloroform) is often effective.

    • Precipitation during Workup: Ensure that the product does not precipitate out during aqueous workup steps. If it does, it may be lost during filtration or extraction.

Issue 4: Difficulty in removing unreacted H₂OEP.

  • Question: I am having trouble separating the final Ni(OEP) product from the unreacted H₂OEP starting material by column chromatography. What can I do?

  • Answer: While both compounds are colored, their polarity is slightly different, which should allow for separation.

    • Optimize Chromatography Conditions: Use a long column with a high surface area stationary phase to improve separation. A slow flow rate and a shallow elution gradient can also enhance resolution.

    • Alternative Purification: If chromatography is ineffective, consider recrystallization from a suitable solvent mixture. Finding a solvent system where the solubility of Ni(OEP) and H₂OEP differs significantly at different temperatures can be an effective purification strategy.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of Ni(OEP) and other metalloporphyrins to provide a comparative reference.

Metal SaltPorphyrinSolventTemperature (°C)Time (h)Typical Yield (%)
Nickel(II) AcetateH₂OEPDMF1502-4>90
Nickel(II) ChlorideH₂OEPDMF1502-4>90
Zinc(II) AcetateH₂TPP¹CHCl₃/MeOHReflux1>95
Copper(II) AcetateH₂TPP¹DMF1401>95
Iron(II) ChlorideH₂OEPAcetic AcidReflux2~85

¹ H₂TPP = Tetraphenylporphyrin, included for comparison of metallation conditions.

Experimental Protocols

High-Yield Synthesis of Nickel(II) Octaethylporphyrin (Ni(OEP))

This protocol is a standard method for the insertion of nickel into the octaethylporphyrin macrocycle.

Materials:

  • Octaethylporphyrin (H₂OEP)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve octaethylporphyrin (1 equivalent) in a minimal amount of DMF by heating.

  • Add a solution of nickel(II) acetate tetrahydrate (5-10 equivalents) dissolved in a small amount of DMF to the porphyrin solution.

  • Heat the reaction mixture to a gentle reflux (approximately 150 °C) and monitor the reaction progress using UV-Vis spectroscopy. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin in the 500-700 nm region are replaced by the two Q-bands of the Ni(OEP) complex. This typically takes 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water several times to remove excess nickel salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.

  • Collect the main red/purple fraction, evaporate the solvent, and dry the product under vacuum to obtain Ni(OEP) as a crystalline solid.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Ni(OEP) Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve_oep Dissolve H₂OEP in DMF mix_reactants Combine Solutions dissolve_oep->mix_reactants dissolve_ni Dissolve Ni(OAc)₂ in DMF dissolve_ni->mix_reactants reflux Reflux at 150°C for 2-4h mix_reactants->reflux monitor Monitor by UV-Vis reflux->monitor cool Cool to RT monitor->cool Reaction Complete remove_dmf Remove DMF cool->remove_dmf extract Aqueous Extraction remove_dmf->extract chromatography Column Chromatography extract->chromatography dry Dry Product chromatography->dry

Caption: General experimental workflow for the synthesis of Ni(OEP).

troubleshooting_yield Troubleshooting Low Yield in Ni(OEP) Synthesis cluster_incomplete Incomplete Reaction cluster_purification Purification Issues start Low Yield? check_completion Reaction Complete? start->check_completion incomplete_sol Check Temp, Reagent Purity, Solvent Quality check_completion->incomplete_sol No purification_sol Check Column Adsorption, Eluent Polarity, Recrystallize check_completion->purification_sol Yes

Caption: A decision tree for troubleshooting low yields in Ni(OEP) synthesis.

Technical Support Center: Enhancing the Stability of Nickel Octaethylporphyrin (NiOEP) Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of nickel octaethylporphyrin (NiOEP) films. The following sections detail common issues, stabilization strategies, and experimental protocols to ensure the reliability and longevity of your NiOEP films.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the preparation and handling of NiOEP films.

Film Deposition and Quality

  • Question 1: My spin-coated NiOEP film has pinholes and cracks. What are the common causes and solutions?

    Answer: Pinholes and cracks in spin-coated films are often related to substrate preparation, solution properties, and spin coating parameters.

    • Substrate Cleanliness: Inadequate cleaning of the substrate is a primary cause of film defects. Ensure a rigorous cleaning protocol is followed. A common procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun and UV-Ozone treatment.

    • Solution Quality: The NiOEP solution should be fully dissolved and filtered through a suitable syringe filter (e.g., 0.2 µm PTFE) to remove any particulate matter. The age of the solution can also be a factor, so using freshly prepared solutions is recommended.

    • Spin Coating Parameters: High spin speeds can lead to very thin films that are more susceptible to defects. Consider a two-step spin coating process: a low-speed step for uniform spreading followed by a high-speed step for solvent evaporation. The solvent choice also plays a crucial role; a solvent with a suitable boiling point and viscosity can improve film quality.[1]

    • Environmental Conditions: High humidity can sometimes interfere with film formation. Working in a controlled environment, such as a glovebox, can mitigate this issue.

  • Question 2: The color of my NiOEP film appears non-uniform. What could be the reason?

    Answer: Non-uniform color can indicate variations in film thickness or the presence of aggregates.

    • Dispensing Technique: Ensure the NiOEP solution is dispensed at the center of the substrate for even distribution during spinning.

    • Aggregation: Porphyrin molecules can aggregate, which alters their optical properties.[2] Ensure complete dissolution of the NiOEP in the chosen solvent. If aggregation is suspected, you may need to adjust the solution concentration or choose a different solvent.

    • Spin Coater Wobble: Any instability or wobble in the spin coater can lead to uneven film thickness. Ensure the spin coater is level and the substrate is securely mounted.

Film Stability and Degradation

  • Question 3: My NiOEP film degrades rapidly when exposed to light and air. What are the primary degradation mechanisms?

    Answer: The degradation of metalloporphyrin films is often a result of photodegradation and oxidation.

    • Photodegradation: Porphyrins are photosensitive molecules that can undergo chemical decomposition upon exposure to light, especially in the presence of oxygen. The central metal ion can influence the rate of this process.[2] This often follows first-order kinetics.[2]

    • Oxidation: Exposure to oxygen and humidity can lead to the oxidation of the porphyrin macrocycle, causing a change in its electronic and optical properties. For nickel-based films, the formation of nickel oxides on the surface can also occur.

  • Question 4: How can I improve the stability of my NiOEP films against environmental factors?

    Answer: Several strategies can be employed to enhance the stability of NiOEP films:

    • Annealing: Thermal annealing in a controlled atmosphere can improve the crystallinity and morphology of the film, which generally enhances stability.[3] For nickel-based films, annealing in an oxygen-containing atmosphere may be beneficial.[4]

    • Passivation/Protective Layers: Depositing a thin, transparent protective layer over the NiOEP film can act as a barrier against oxygen and moisture. Common passivation layers include thin films of metal oxides or polymers. Thermal oxidation can also be used to create a passivating nickel oxide layer.[5]

    • Controlled Environment: Storing and handling the films in an inert atmosphere (e.g., nitrogen or argon) and in the dark can significantly prolong their lifetime.

  • Question 5: What are the best storage conditions for NiOEP films?

    Answer: To maximize the shelf life of your NiOEP films, they should be stored in a dark, dry, and inert environment. A desiccator or a glovebox filled with nitrogen or argon is ideal. Storage temperatures should be kept stable, as fluctuations can induce mechanical stress in the film.

Quantitative Data on Film Stability

FactorConditionExpected Impact on StabilityMethod for Improvement
Light Exposure High-intensity UV-Vis lightDecreased stability (photodegradation)Store in the dark; use UV-blocking filters.
Atmosphere Ambient air (Oxygen & Humidity)Decreased stability (oxidation)Store and handle in an inert atmosphere (N₂ or Ar).
Temperature High temperaturesCan accelerate degradationStore at controlled room temperature or lower.
Film Morphology AmorphousLower stabilityAnneal to improve crystallinity.
Substrate Poorly cleaned or incompatibleDecreased stability (delamination)Use rigorous substrate cleaning protocols.
Protective Layer AbsentLower stabilityDeposit a passivation layer (e.g., SiO₂, Al₂O₃).

Experimental Protocols

Protocol 1: Spin Coating Deposition of NiOEP Films

  • Substrate Cleaning:

    • Sequentially sonicate the substrate (e.g., glass or quartz) in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Treat the substrate with UV-Ozone for 15 minutes to remove any remaining organic residues and improve surface wettability.

  • Solution Preparation:

    • Prepare a solution of NiOEP in a suitable solvent (e.g., chloroform, toluene, or dichlorobenzene) at the desired concentration (e.g., 1-10 mg/mL).

    • Ensure the NiOEP is completely dissolved, using gentle heating or sonication if necessary.

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a sufficient amount of the filtered NiOEP solution onto the center of the substrate to cover the surface.

    • Start the spin coater. A two-step program is often effective:

      • Step 1: 500 rpm for 10 seconds (for spreading).

      • Step 2: 2000-4000 rpm for 30-60 seconds (for thinning and solvent evaporation).

    • The coated substrate can then be annealed if desired.

Protocol 2: Monitoring NiOEP Film Stability using UV-Vis Spectroscopy

  • Baseline Measurement:

    • After depositing the NiOEP film, record its initial UV-Vis absorption spectrum. The characteristic Soret and Q-bands of the porphyrin should be clearly visible.

  • Accelerated Aging:

    • Expose the film to a controlled stress factor. For example, for photodegradation studies, illuminate the film with a light source of known intensity and spectral output. For oxidative stability, place the film in an environment with controlled oxygen concentration and humidity.[6][7]

  • Time-course Measurements:

    • At regular intervals (e.g., every hour), record the UV-Vis absorption spectrum of the film.

  • Data Analysis:

    • Monitor the decrease in the intensity of the Soret band or Q-bands over time.

    • Plot the absorbance at a specific wavelength (e.g., the peak of the Soret band) as a function of time.

    • The degradation kinetics can often be modeled using a first-order decay equation to determine the degradation rate constant.[2]

Visualizations

degradation_pathway A Stable NiOEP Film B Exposure to Light, Oxygen, and Humidity A->B Environmental Stressors C Degraded Film (Photodegradation & Oxidation) B->C Chemical Reactions D Loss of Optical and Electronic Properties C->D Functional Impact

Caption: Simplified pathway of NiOEP film degradation under environmental stressors.

experimental_workflow start Start sub_clean Substrate Cleaning (Sonication, N2 Dry, UV-Ozone) start->sub_clean sol_prep NiOEP Solution Preparation (Dissolution, Filtration) sub_clean->sol_prep spin_coat Spin Coating sol_prep->spin_coat anneal Annealing (Optional) spin_coat->anneal char_initial Initial Characterization (UV-Vis, AFM) anneal->char_initial aging Accelerated Aging (Light, O2, Humidity) char_initial->aging char_final Periodic Characterization (UV-Vis) aging->char_final Repeat char_final->aging Repeat analysis Data Analysis (Degradation Kinetics) char_final->analysis end End analysis->end

Caption: Experimental workflow for fabricating and testing the stability of NiOEP films.

troubleshooting_logic start Film Quality Issue (e.g., Pinholes, Cracks) q1 Is the substrate perfectly clean? start->q1 sol1 Action: Re-clean substrate using rigorous protocol q1->sol1 No q2 Is the NiOEP solution fresh and filtered? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Action: Prepare fresh solution and filter before use q2->sol2 No q3 Are spin coating parameters optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Action: Adjust spin speed, duration, and solvent q3->sol3 No end Improved Film Quality q3->end Yes a3_yes Yes a3_no No sol3->start

Caption: Troubleshooting logic for addressing common defects in NiOEP films.

References

Technical Support Center: Overcoming Challenges in Ni(OEP) Single Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the single crystal growth of Nickel(II) octaethylporphyrin (Ni(OEP)).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for growing Ni(OEP) single crystals?

A1: The most frequently reported successful methods for obtaining single crystals of Ni(OEP) and its derivatives are solution-based techniques that rely on slow solvent evaporation or diffusion. These methods include:

  • Slow Evaporation: A solution of Ni(OEP) in a suitable solvent is allowed to evaporate slowly at a constant temperature, gradually increasing the concentration until saturation is reached and crystals form.

  • Vapor Diffusion: A solution of Ni(OEP) is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which Ni(OEP) is less soluble. Over time, the anti-solvent vapor diffuses into the Ni(OEP) solution, reducing its solubility and inducing crystallization.[1]

  • Solvent Diffusion (Layering): A less dense anti-solvent is carefully layered on top of a denser solution of Ni(OEP) in a narrow tube. Crystals form at the interface as the solvents slowly mix.[1]

Q2: I'm not getting any crystals at all. What are the likely causes and solutions?

A2: A complete lack of crystal formation is a common issue. Here are the primary causes and how to address them:

  • Solution is Undersaturated: The concentration of Ni(OEP) in your solvent may be too low.

    • Solution: Increase the initial concentration of your Ni(OEP) solution. If using slow evaporation, ensure the setup allows for a gradual but consistent evaporation rate.

  • Inappropriate Solvent Choice: The solubility of Ni(OEP) in the chosen solvent might be too high, preventing it from reaching the necessary supersaturation for nucleation.

    • Solution: Select a solvent in which Ni(OEP) has moderate solubility. Refer to the solvent selection table below for guidance.

  • Presence of Impurities: Impurities in the Ni(OEP) sample or the solvent can inhibit nucleation.

    • Solution: Ensure your Ni(OEP) is of high purity. Use high-purity or freshly distilled solvents. Filtering the solution before setting up the crystallization can also help.[2]

  • Vibrations: Mechanical disturbances can disrupt the nucleation process.

    • Solution: Place your crystallization experiment in a quiet, vibration-free location.

Q3: My crystals are very small, needle-like, or of poor quality. How can I improve them?

A3: The formation of small or poor-quality crystals often indicates that the nucleation rate is too high and the growth rate is too fast.

  • Too Rapid Supersaturation: If the solvent evaporates too quickly or the anti-solvent diffuses too rapidly, numerous small crystals will form instead of a few large ones.

    • Solution: Slow down the rate of supersaturation. For slow evaporation, reduce the surface area of the solution exposed to air or use a container with a loosely fitting cap. For diffusion methods, decrease the temperature to lower the vapor pressure of the anti-solvent.

  • Sub-optimal Solvent System: The choice of solvent can significantly impact crystal morphology.

    • Solution: Experiment with different solvents or solvent/anti-solvent combinations. Sometimes, the addition of a small amount of a "co-solvent" can influence crystal habit.

  • Concentration is Too High: An overly concentrated starting solution can lead to rapid precipitation rather than slow, ordered crystal growth.

    • Solution: Try starting with a more dilute solution. This will require a longer time for supersaturation to be reached, which can favor the growth of larger, higher-quality crystals.

Q4: I am observing aggregation of my Ni(OEP) in solution. How can I prevent this?

A4: Aggregation of metalloporphyrins is often driven by π-π stacking and can compete with single crystal formation.

  • High Concentration: Higher concentrations increase the likelihood of intermolecular interactions.[3]

    • Solution: Work with more dilute solutions.

  • Solvent Choice: Polar aprotic solvents can sometimes promote aggregation.[3]

    • Solution: Experiment with less polar solvents or solvent mixtures.

  • Temperature: Temperature can influence solubility and aggregation kinetics.

    • Solution: Adjusting the temperature of your crystallization experiment may help. For some systems, lower temperatures can reduce aggregation by decreasing molecular motion.

Troubleshooting Guide

Problem Potential Cause Recommended Action
No Crystals Form Solution is not saturated.Increase the concentration of Ni(OEP) or allow more time for solvent evaporation.
Inappropriate solvent (too high solubility).Choose a solvent with moderate solubility for Ni(OEP).
Presence of impurities.Purify the Ni(OEP) sample and use high-purity solvents. Filter the solution.
Mechanical vibrations.Isolate the experiment from vibrations.
Formation of Small, Needle-like, or Poor Quality Crystals Crystallization is happening too quickly.Slow down the rate of solvent evaporation or diffusion (e.g., by lowering the temperature or restricting airflow).
Solution is too concentrated.Start with a more dilute solution of Ni(OEP).
Sub-optimal solvent system.Experiment with different solvents or solvent/anti-solvent combinations.
Formation of Amorphous Precipitate Supersaturation is reached too rapidly.Significantly slow down the crystallization process. Use a more dilute starting solution.
Solvent has very low solubility for Ni(OEP).Choose a solvent in which Ni(OEP) is more soluble.
Twinned or Intergrown Crystals Multiple nucleation events occurred close together.Reduce the number of nucleation sites by using a cleaner vessel and filtered solution. Seeding with a single, high-quality crystal can sometimes help.

Data Presentation

Table 1: Reported Solvents for Successful Ni(OEP) Single Crystal Growth
Solvent System Method Notes Reference
BenzeneCo-crystallization with C60-[4]
Carbon DisulfideCo-crystallization with C60-[5]
DichloromethaneCo-crystallization with C60Used as the solvent for the metalloporphyrin solution into which a benzene solution of C60 was diffused.[5]
Tetrahydrofuran (THF)Co-crystallization with C60-[5]

Experimental Protocols

Protocol 1: Slow Evaporation
  • Preparation: Prepare a saturated or near-saturated solution of high-purity Ni(OEP) in a suitable solvent (e.g., toluene, chloroform, or a mixture).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free crystallization vessel (e.g., a small vial or test tube).

  • Setup: Cover the vessel with a cap that has a small hole or is loosely fitted to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a location with a stable temperature and minimal vibrations.

  • Monitoring: Monitor the vessel periodically for crystal growth. The process can take several days to weeks.

Protocol 2: Vapor Diffusion
  • Preparation: Dissolve the Ni(OEP) in a minimal amount of a relatively high-boiling-point solvent (e.g., toluene or dichloromethane) in a small, open vial.

  • Setup: Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a few milliliters of a more volatile anti-solvent (e.g., hexane, pentane, or diethyl ether).

  • Incubation: Seal the larger container and leave it undisturbed at a constant temperature.

  • Mechanism: The anti-solvent will slowly vaporize and diffuse into the Ni(OEP) solution, reducing its solubility and causing crystals to form over time.

Mandatory Visualizations

experimental_workflow_slow_evaporation cluster_prep Preparation cluster_setup Setup cluster_growth Crystal Growth dissolve Dissolve Ni(OEP) in Solvent filter Filter Solution dissolve->filter transfer Transfer to Crystallization Vessel filter->transfer cover Loosely Cover Vessel transfer->cover incubate Incubate at Constant Temperature cover->incubate monitor Monitor for Crystal Formation incubate->monitor end end monitor->end Harvest Crystals

Caption: Workflow for Ni(OEP) single crystal growth by slow evaporation.

experimental_workflow_vapor_diffusion cluster_prep Preparation cluster_setup Setup cluster_growth Crystal Growth dissolve_nioep Dissolve Ni(OEP) in Solvent (Vial) place_vial Place Vial in Chamber dissolve_nioep->place_vial add_antisolvent Add Anti-solvent to Outer Chamber add_antisolvent->place_vial seal_chamber Seal Chamber place_vial->seal_chamber incubate Incubate at Constant Temperature seal_chamber->incubate diffusion Anti-solvent Vapor Diffusion incubate->diffusion crystallization Crystallization Occurs diffusion->crystallization end end crystallization->end Harvest Crystals

Caption: Workflow for Ni(OEP) single crystal growth by vapor diffusion.

troubleshooting_logic cluster_no_crystals_actions Troubleshooting: No Crystals cluster_poor_quality_actions Troubleshooting: Poor Quality start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No poor_quality Poor Quality Crystals check_crystals->poor_quality Yes, but poor quality good_crystals High-Quality Crystals check_crystals->good_crystals Yes, good quality increase_conc Increase Concentration no_crystals->increase_conc change_solvent Change Solvent no_crystals->change_solvent check_purity Check Purity no_crystals->check_purity isolate_vibration Isolate from Vibrations no_crystals->isolate_vibration slow_down Slow Down Crystallization Rate poor_quality->slow_down decrease_conc Decrease Concentration poor_quality->decrease_conc try_new_solvents Try Different Solvents poor_quality->try_new_solvents increase_conc->start change_solvent->start check_purity->start isolate_vibration->start slow_down->start decrease_conc->start try_new_solvents->start

Caption: Troubleshooting logic for Ni(OEP) single crystal growth.

References

Navigating the Complexities of Paramagnetic NMR: A Technical Guide for Nickel Octaethylporphyrin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the interpretation of Nuclear Magnetic Resonance (NMR) spectra for paramagnetic compounds like nickel octaethylporphyrin (Ni-OEP) presents unique challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these sophisticated experiments.

The paramagnetic nature of the Ni(II) center in Ni-OEP significantly influences the NMR spectrum, leading to large chemical shift ranges and pronounced line broadening.[1][2] Understanding and mitigating these effects is crucial for accurate spectral interpretation and structural elucidation. This guide offers detailed experimental protocols, data presentation tables, and visual workflows to streamline your research.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my ¹H NMR spectrum of Ni-OEP so broad?

A1: Peak broadening in the NMR spectrum of Ni-OEP is primarily due to the paramagnetic nature of the Ni(II) ion. The unpaired electrons of the nickel create a fluctuating local magnetic field, which leads to rapid nuclear relaxation. This shortens the transverse relaxation time (T₂), resulting in broader signals.[1] This effect is distance-dependent, with protons closer to the nickel center experiencing more significant broadening. Other contributing factors can include high sample concentration leading to aggregation, the presence of paramagnetic impurities (like dissolved oxygen), and chemical or conformational exchange processes.

Q2: The chemical shifts in my Ni-OEP spectrum are outside the typical 0-10 ppm range. Is this normal?

A2: Yes, this is entirely expected for paramagnetic molecules like Ni-OEP. The interaction of the protons with the unpaired electrons of the Ni(II) ion causes large paramagnetic shifts. These shifts can be either upfield (to lower ppm values, even negative) or downfield (to higher ppm values) and can span a range of over 200 ppm.[1] The observed shift is a combination of the normal diamagnetic shift and the paramagnetic shift, which is composed of contact and pseudocontact contributions.

Q3: How can I improve the resolution of my Ni-OEP NMR spectrum?

A3: Several strategies can be employed to improve spectral resolution:

  • Optimize Sample Concentration: Use the lowest concentration that provides an adequate signal-to-noise ratio. A typical starting point for ¹H NMR of small molecules is 1-5 mg in 0.6-0.7 mL of solvent.[3]

  • Solvent Choice: The choice of deuterated solvent can influence the spectrum. Chloroform-d (CDCl₃) is commonly used for metalloporphyrins.[2]

  • Temperature Variation: Acquiring spectra at different temperatures can help to identify exchange processes and may sharpen some peaks.

  • Use of Appropriate Pulse Sequences: Employing pulse sequences with short relaxation delays and acquisition times is beneficial for paramagnetic samples due to their fast relaxation.

Q4: I am not observing any scalar coupling (J-coupling) in my spectrum. Is this a problem?

A4: The absence of resolved J-coupling is a common feature in the NMR spectra of paramagnetic compounds. The significant line broadening caused by the paramagnetic center often obscures the fine splitting patterns of the signals. While coupling information is valuable, its absence in a paramagnetic spectrum is not necessarily an indication of a failed experiment.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Extremely Broad or Undetectable Peaks 1. Sample concentration is too high. 2. Presence of paramagnetic impurities (e.g., O₂). 3. Protons are very close to the Ni(II) center ("blind sphere").[2]1. Dilute the sample. 2. Degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution before sealing the NMR tube. 3. For protons within the "blind sphere," detection may not be possible with standard ¹H NMR.
Poor Signal-to-Noise Ratio 1. Sample concentration is too low. 2. Incorrect acquisition parameters (e.g., insufficient number of scans).1. Prepare a more concentrated sample, being mindful of potential line broadening. 2. Increase the number of scans. Due to fast relaxation, a shorter relaxation delay (D1) can be used to acquire more scans in a given time.
Distorted Peak Shapes 1. Poor shimming of the magnetic field. 2. Inhomogeneous sample (e.g., presence of solid particles).1. Carefully re-shim the spectrometer. 2. Ensure the sample is fully dissolved and filter it if necessary to remove any particulate matter.
Inconsistent Chemical Shifts 1. Temperature fluctuations during the experiment. 2. Use of different solvents between experiments.1. Use a temperature-controlled probe and allow the sample to equilibrate before acquisition. 2. Maintain consistency in the solvent used for all related experiments.

Quantitative Data

Due to the paramagnetic nature of Ni-OEP, obtaining precise and universally applicable chemical shift and coupling constant data can be challenging, as these parameters are sensitive to experimental conditions such as solvent and temperature. However, based on available literature for similar nickel porphyrins and general principles of paramagnetic NMR, the following table provides an approximate range and assignment for the ¹H NMR signals of Ni-OEP in CDCl₃.

Proton Type Assignment Expected Chemical Shift (δ) Range (ppm) Typical Linewidth (Hz) Notes
meso-HHaHighly variable, can be significantly downfield or upfieldBroadThese protons are relatively close to the porphyrin core and experience significant paramagnetic shifts.
Methylene (-CH₂-)HbShifted from typical diamagnetic region (around 4 ppm)BroadThe two protons of the methylene group are diastereotopic and may show distinct resonances.
Methyl (-CH₃-)HcShifted from typical diamagnetic region (around 1.8 ppm)Broader than in diamagnetic analogsThe methyl protons are furthest from the paramagnetic center and thus experience the least amount of shifting and broadening.

Note: The exact chemical shifts can vary. It is recommended to use 2D NMR techniques like COSY for unambiguous assignment in your specific experimental setup.[4]

Experimental Protocols

1. Sample Preparation for ¹H NMR of Ni-OEP

A well-prepared sample is fundamental to acquiring a high-quality NMR spectrum.

  • Analyte: Nickel(II) Octaethylporphyrin (Ni-OEP)

  • Solvent: Chloroform-d (CDCl₃) of high purity (>99.8% D) is a suitable choice.

  • Concentration: Prepare a solution with a concentration of approximately 1-5 mg of Ni-OEP in 0.6-0.7 mL of CDCl₃.[3]

  • Procedure:

    • Weigh the desired amount of Ni-OEP into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the compound is fully dissolved. A brief sonication may aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

    • Degas the sample by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes to remove dissolved oxygen, which is paramagnetic and can cause additional line broadening.

    • Cap the NMR tube securely.

2. ¹H NMR Acquisition Parameters for Ni-OEP

The following are recommended starting parameters for a standard 1D ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized for your specific instrument and sample.

Parameter Recommended Value Reasoning
Pulse Program Standard 1D pulse sequence (e.g., zg30 on Bruker)A simple pulse-acquire sequence is generally sufficient.
Spectral Width (SW) 50-100 ppm (20,000 - 40,000 Hz)To encompass the wide range of chemical shifts expected for a paramagnetic compound.
Transmitter Frequency Offset (O1P) Centered on the region of interestAdjust to center the spectral window around the expected signals.
Number of Scans (NS) 64 - 256 (or more)To achieve an adequate signal-to-noise ratio.
Relaxation Delay (D1) 0.1 - 0.5 secondsParamagnetic compounds have short relaxation times, allowing for a much shorter delay between scans compared to diamagnetic samples.
Acquisition Time (AQ) 0.1 - 0.5 secondsA shorter acquisition time is often sufficient due to the rapid decay of the FID for broad signals.
Receiver Gain (RG) Set automatically by the spectrometer (rga)Manually adjust if ADC overflow occurs.
Temperature 298 K (25 °C)Maintain a constant and known temperature. Consider variable temperature experiments for further investigation.

Visualizing Workflows and Structures

To aid in understanding the experimental process and the molecular structure, the following diagrams are provided.

Caption: Structure of this compound with key protons labeled.

troubleshooting_workflow start Start: Complex Ni-OEP NMR Spectrum broad_peaks Are peaks unexpectedly broad? start->broad_peaks check_conc Check Sample Concentration broad_peaks->check_conc Yes shifted_peaks Are peaks shifted outside 0-10 ppm? broad_peaks->shifted_peaks No check_impurities Check for Paramagnetic Impurities check_conc->check_impurities dilute Dilute Sample check_conc->dilute degas Degas Sample check_impurities->degas reacquire_broad Re-acquire Spectrum dilute->reacquire_broad degas->reacquire_broad reacquire_broad->shifted_peaks normal_paramagnetic This is normal for paramagnetic compounds. Expand spectral width. shifted_peaks->normal_paramagnetic Yes poor_sn Is signal-to-noise poor? shifted_peaks->poor_sn No normal_paramagnetic->poor_sn increase_scans Increase Number of Scans poor_sn->increase_scans Yes check_conc_low Check for Low Concentration poor_sn->check_conc_low distorted_shape Are peak shapes distorted? poor_sn->distorted_shape No reacquire_sn Re-acquire Spectrum increase_scans->reacquire_sn check_conc_low->reacquire_sn reacquire_sn->distorted_shape shim Re-shim Spectrometer distorted_shape->shim Yes filter Filter Sample distorted_shape->filter end Interpret Spectrum distorted_shape->end No reacquire_shape Re-acquire Spectrum shim->reacquire_shape filter->reacquire_shape reacquire_shape->end

Caption: Troubleshooting workflow for complex Ni-OEP NMR spectra.

References

Technical Support Center: Electrochemical Measurements of Ni(OEP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers conducting electrochemical measurements of Nickel(II) Octaethylporphyrin (Ni(OEP)).

Frequently Asked Questions (FAQs)

Q1: My cyclic voltammogram (CV) has no discernible peaks. What are the common causes?

A1: The absence of peaks in the CV of Ni(OEP) typically points to several potential issues:

  • Incorrect Potential Window: You may be scanning a potential range where no redox events for Ni(OEP) occur. For Ni(OEP), expect the first oxidation and reduction to be within approximately ±1.5 V vs. Fc/Fc+.

  • Low Analyte Concentration: If the Ni(OEP) concentration is too low, the resulting current may be indistinguishable from the background noise. A typical concentration is in the range of 0.1 to 1.0 mM.

  • High Resistance in the Cell: This can be caused by a clogged reference electrode frit, low supporting electrolyte concentration, or poor electrical connections.

  • Electrode Issues: The working electrode may be improperly polished or dirty, hindering electron transfer. Ensure your electrode is clean and polished to a mirror finish.

Q2: The peak separation (ΔEp) for my redox couple is much larger than the theoretical 59/n mV. What does this indicate?

A2: A large peak separation suggests a quasi-reversible or irreversible electron transfer process. Common causes include:

  • Slow Electron Transfer Kinetics: The intrinsic rate of electron transfer for the Ni(OEP) redox couple on your specific electrode surface may be slow.

  • Uncompensated Solution Resistance (iRu drop): A significant voltage drop between the reference and working electrodes can artificially increase peak separation. To mitigate this, ensure the reference electrode tip is close to the working electrode and that the supporting electrolyte concentration is adequate (typically 0.1 M).

  • Dirty Electrode Surface: Contaminants on the electrode can inhibit electron transfer. Proper electrode polishing is crucial.

Q3: I'm seeing extra, unexpected peaks in my voltammogram. What could be their origin?

A3: Unforeseen peaks can arise from several sources:

  • Impurities: The Ni(OEP) sample, solvent, or supporting electrolyte may contain electroactive impurities. Ensure high-purity reagents and solvents are used.

  • Solvent or Electrolyte Decomposition: Scanning to extreme potentials can cause the solvent or supporting electrolyte to break down, generating new electroactive species.

  • Adsorption/Desorption Processes: Ni(OEP) or impurities may be adsorbing onto the electrode surface, leading to adsorption-related peaks.

  • Presence of Oxygen: Dissolved oxygen is easily reduced and can produce significant interfering peaks. It is critical to thoroughly degas the solution with an inert gas (e.g., argon or nitrogen) before and during the experiment.

Q4: My results are not reproducible between experiments. How can I improve consistency?

A4: Poor reproducibility is a common challenge in electrochemistry. To improve it:

  • Standardize Electrode Preparation: Follow a consistent and rigorous electrode polishing protocol before each experiment.

  • Maintain an Inert Atmosphere: Oxygen and water can significantly affect results. Using a glovebox or Schlenk line techniques is highly recommended.[1]

  • Use a Stable Reference Electrode: In non-aqueous solvents, a silver/silver ion (Ag/Ag+) or a silver wire pseudo-reference electrode is often used. Calibrate the reference electrode daily against a known standard like the ferrocene/ferrocenium (Fc/Fc+) couple.[2][3][4]

  • Control Temperature: Reaction kinetics are temperature-dependent. Performing experiments in a temperature-controlled environment can improve consistency.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the electrochemical analysis of Ni(OEP).

Problem 1: Distorted or Noisy Voltammogram
Symptom Possible Cause(s) Suggested Solution(s)
Sloping Baseline High charging current.Decrease the scan rate, use a smaller working electrode, or increase the analyte concentration.[5]
High Noise Levels Poor electrical connections, clogged reference electrode frit, external electrical interference.Check all cable connections. Ensure the reference electrode frit is not blocked. Move the setup away from sources of electrical noise (e.g., motors, pumps).
Irregular Peak Shapes Adsorption of Ni(OEP) or impurities on the electrode surface.Try a different working electrode material. Clean the electrode thoroughly. Consider using a different solvent.
Problem 2: Inaccurate or Shifting Potentials
Symptom Possible Cause(s) Suggested Solution(s)
Peak Potentials Shift Between Scans Unstable reference electrode.For non-aqueous systems, use a Ag/Ag+ reference electrode with a salt bridge containing the same supporting electrolyte.[6] Calibrate against ferrocene before and after the experiment.
Results Differ from Literature Values Different solvent, supporting electrolyte, or reference electrode used.Report all potentials relative to an internal standard (Fc/Fc+). Note that solvent and electrolyte choice can significantly impact redox potentials.[7][8]
Drifting Baseline and Potentials Leakage from the reference electrode into the bulk solution or contamination of the reference electrode.Use a double-junction reference electrode to minimize leakage.[2] Replace the reference electrode filling solution daily.[6]
General Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common electrochemical measurement issues.

G cluster_issues Troubleshooting Steps start Experiment Start check_cv Acquire Cyclic Voltammogram start->check_cv is_good CV Quality Acceptable? check_cv->is_good check_peaks Peaks Present & Well-Defined? is_good->check_peaks No end_run Analysis Complete is_good->end_run Yes check_repro Results Reproducible? check_peaks->check_repro Yes fix_no_peaks Adjust Potential Window Increase Concentration Check Connections check_peaks->fix_no_peaks No fix_bad_shape Repolish Working Electrode Check for Adsorption Degas Solution Thoroughly check_peaks->fix_bad_shape Poor Shape check_potential Potentials Stable & Accurate? check_repro->check_potential Yes fix_repro Standardize Electrode Prep Maintain Inert Atmosphere Control Temperature check_repro->fix_repro No check_potential->is_good Yes fix_potential Calibrate/Recondition Reference Electrode Check for Leaks check_potential->fix_potential No fix_no_peaks->check_cv fix_bad_shape->check_cv fix_repro->check_cv fix_potential->check_cv

Figure 1. A systematic workflow for troubleshooting cyclic voltammetry experiments.

Quantitative Data

The redox potentials of metalloporphyrins like Ni(OEP) are sensitive to the solvent and supporting electrolyte used.[7][8] The following table summarizes reported half-wave potentials for Ni(II) porphyrins under various conditions. Potentials are reported versus the ferrocene/ferrocenium (Fc+/Fc) redox couple, a recommended internal standard for non-aqueous electrochemistry.

PorphyrinSolventSupporting ElectrolyteE₁/₂ (Ox 1) (V vs. Fc+/Fc)E₁/₂ (Ox 2) (V vs. Fc+/Fc)E₁/₂ (Red 1) (V vs. Fc+/Fc)E₁/₂ (Red 2) (V vs. Fc+/Fc)
Ni(TPP) CH₂Cl₂0.1 M TBAP+0.70+1.03-1.58-1.98
Ni(TPP) PhCN0.1 M TBAP+0.72+1.07-1.54-1.92
Ni(TPP) Pyridine0.1 M TBAP+0.62+0.94-1.65-2.00
Ni(fused TPP) Dichloromethane0.1 M TBAPF₆+0.75+1.07-1.16-1.51

Abbreviations: Ni(TPP) = Nickel(II) Tetraphenylporphyrin; Ni(fused TPP) = N-methyl fused Nickel(II) Tetraphenylporphyrin; TBAP = Tetrabutylammonium Perchlorate; TBAPF₆ = Tetrabutylammonium Hexafluorophosphate; PhCN = Benzonitrile. Data for Ni(TPP) is illustrative of a typical Ni(II) porphyrin. Data for Ni(fused TPP) from reference[7].

Experimental Protocols

Standard Protocol for Cyclic Voltammetry of Ni(OEP)

This protocol outlines a standard procedure for obtaining a cyclic voltammogram of Ni(OEP) in a non-aqueous solvent.

1. Materials and Reagents:

  • Ni(OEP) (analyte)

  • Ferrocene (internal standard)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte), dried under vacuum.

  • Anhydrous, HPLC-grade solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN), or Tetrahydrofuran (THF)).

  • Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

2. Electrode Preparation:

  • Working Electrode (e.g., Glassy Carbon or Platinum):

    • Polish the electrode surface with progressively finer alumina slurries on separate polishing pads (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm) in a figure-8 motion for 1-2 minutes each.[9][10][11]

    • Rinse thoroughly with deionized water, then with the solvent to be used in the experiment.

    • Sonicate the electrode tip in the experimental solvent for 1-2 minutes to remove any adhered polishing particles.[10]

    • Dry the electrode under a stream of inert gas.

  • Counter Electrode (e.g., Platinum wire): Clean by flame-annealing or by cycling in a strong acid (e.g., 0.5 M H₂SO₄). Rinse thoroughly with water and the experimental solvent.

  • Reference Electrode (e.g., Ag/Ag+): Prepare a Ag/Ag+ electrode by placing a silver wire in a solution of 0.01 M AgNO₃ and 0.1 M TBAPF₆ in acetonitrile, separated from the main cell by a porous frit.[6]

3. Electrochemical Cell Setup:

  • All glassware should be oven-dried before use.

  • Prepare a ~0.5-1.0 mM solution of Ni(OEP) in the chosen solvent containing 0.1 M TBAPF₆.

  • Transfer the solution to the electrochemical cell.

  • Insert the polished working electrode, the counter electrode, and the reference electrode. Ensure the reference electrode tip is positioned close to the working electrode.

  • Degas the solution by bubbling with a fine stream of argon or nitrogen for at least 15-20 minutes. Maintain a blanket of inert gas over the solution during the experiment.

4. Data Acquisition:

  • Connect the electrodes to the potentiostat.

  • Perform an initial scan of the solvent and electrolyte alone to establish the background potential window.

  • Set the CV parameters:

    • Initial Potential: A value where no reaction occurs (e.g., 0.0 V vs. reference).

    • Switching Potentials: Set to scan through the expected redox events of Ni(OEP) (e.g., from -1.8 V to +1.5 V).

    • Scan Rate: Start with a typical rate of 100 mV/s.

  • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

  • After recording the Ni(OEP) data, add a small amount of ferrocene to the solution and record its CV to use as an internal reference. The Fc/Fc+ couple should exhibit a reversible wave with E₁/₂ at 0.0 V by definition in the ferrocene scale.

Electrochemical Setup Diagram

G cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Solution Ni(OEP) + 0.1 M TBAPF₆ in Anhydrous Solvent Potentiostat Potentiostat WE->Potentiostat WE Lead CE Counter Electrode (e.g., Pt Wire) CE->Potentiostat CE Lead RE Reference Electrode (e.g., Ag/Ag+) RE->Potentiostat RE Lead

Figure 2. Schematic of a standard three-electrode setup for cyclic voltammetry.
Redox Processes of Ni(OEP)

The electrochemical behavior of Ni(OEP) typically involves both metal-centered and porphyrin ring-centered electron transfers. The specific pathway can be influenced by the solvent and axial ligation.

G anion_dianion [NiII(OEP)]²⁻ (π-dianion) anion_radical [NiII(OEP)]⁻ (π-anion radical) anion_dianion->anion_radical +e⁻ neutral NiII(OEP) anion_radical->neutral +e⁻ cation_radical [NiII(OEP)]⁺ (π-cation radical) neutral->cation_radical -e⁻ dication [NiII(OEP)]²⁺ (π-dication) cation_radical->dication -e⁻

Figure 3. Typical redox pathway for Ni(OEP) involving porphyrin ring-centered electron transfers.

References

Technical Support Center: Optimizing Parameters for Ni(OEP) Deposition on Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deposition of Nickel(II) octaethylporphyrin (Ni(OEP)) on various substrates.

Troubleshooting Guides

This section addresses common issues encountered during Ni(OEP) film deposition, providing potential causes and recommended solutions.

Problem 1: Poor Adhesion or Delamination of the Ni(OEP) Film

Symptoms: The deposited Ni(OEP) film peels, flakes, or detaches from the substrate.

Potential Cause Recommended Solution
Inadequate Substrate Cleaning Implement a thorough substrate cleaning protocol to remove organic residues, particulates, and native oxides.[1][2][3] A multi-step process involving sonication in solvents like acetone and isopropanol, followed by rinsing with deionized water and drying with nitrogen gas, is recommended.[1][2][4] For silicon-based substrates, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be effective, but caution is advised as it can etch the substrate.[2]
Substrate Incompatibility Ensure the chosen substrate has good surface energy for Ni(OEP) adhesion. Surface modification, such as plasma treatment or the application of an adhesion promoter like hexamethyldisilazane (HMDS), can improve wetting and adhesion.
High Internal Film Stress Optimize deposition parameters to reduce stress. For thermal evaporation, this may involve adjusting the deposition rate or substrate temperature.[5] For solution-based methods, the solvent evaporation rate can influence stress.
Contamination during Deposition Ensure a high-vacuum environment for thermal evaporation to minimize the incorporation of impurities.[5] For solution-based methods, use high-purity solvents and filter solutions before use.[6]
Problem 2: Non-uniform Film Thickness or "Coffee Ring" Effect

Symptoms: The film is visibly thicker at the edges than in the center (common in spin coating) or has inconsistent thickness across the substrate.

Potential Cause Recommended Solution
Inappropriate Spin Coating Parameters Optimize spin speed, acceleration, and spin time.[7][8] Higher spin speeds generally result in thinner films.[7][8] A two-step process with a lower speed spread cycle followed by a high-speed thinning cycle can improve uniformity.
Incorrect Solution Viscosity or Concentration Adjust the concentration of the Ni(OEP) solution. A very dilute or very concentrated solution can lead to uniformity issues. The viscosity of the solvent also plays a crucial role.
Poor Wetting of the Substrate Ensure the substrate is properly cleaned and has a suitable surface energy for the solvent used.[9] Plasma treatment can enhance wettability.
Uneven Evaporation Rate In thermal evaporation, ensure the substrate is rotating to promote uniform deposition. The distance between the source and substrate also affects uniformity.[10]
Problem 3: Presence of Pinholes, Cracks, or Voids in the Film

Symptoms: Microscopic holes, cracks, or empty spaces are observed in the deposited film upon characterization (e.g., with SEM or AFM).

Potential Cause Recommended Solution
Particulate Contamination Work in a cleanroom environment and ensure substrates are free of dust and particles before deposition. Filter all solutions used for spin coating.[6][11]
Gas Entrapment during Deposition For solution-based methods, allow the solution to degas before use. In thermal evaporation, ensure a sufficiently high vacuum is achieved before starting the deposition.[5]
High Film Stress High internal stress can lead to cracking.[11] This can be mitigated by optimizing deposition parameters and considering post-deposition annealing.
Dewetting of the Film Dewetting occurs when the liquid film is not stable on the substrate, leading to the formation of droplets or holes.[9][12] This can be addressed by improving substrate wettability or modifying the solution properties.[9]

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step before starting any Ni(OEP) deposition?

A1: Substrate cleaning is the most critical initial step. A pristine substrate surface is essential for good film adhesion and uniformity. A typical cleaning procedure involves sequential sonication in acetone and isopropanol, followed by a thorough rinse with deionized water and drying with a stream of dry nitrogen.[1][2][4] For some substrates, an additional step like UV-ozone treatment or a piranha etch may be necessary to remove stubborn organic contaminants.[2]

Q2: How do I choose the right deposition method for my application?

A2: The choice of deposition method depends on factors like desired film thickness, uniformity, crystallinity, and the scale of your experiment.

  • Thermal Evaporation (PVD): This method is suitable for creating highly pure and uniform thin films in a high-vacuum environment. It offers good control over film thickness by monitoring the deposition rate with a quartz crystal microbalance.[13][14][15]

  • Spin Coating: A simple, fast, and cost-effective solution-based method for producing uniform thin films on flat substrates.[7][8][16][17] Film thickness is controlled by solution concentration and spin speed.[7][8][18]

  • Electrochemical Deposition: This technique allows for the growth of polymer films directly on a conductive substrate. Film thickness can be controlled by the number of cycles or deposition time.

Q3: What are the key parameters to control during thermal evaporation of Ni(OEP)?

A3: The key parameters to control are:

  • Base Pressure: A high vacuum (typically 10⁻⁶ to 10⁻⁷ mbar) is crucial to minimize contamination from residual gases.[5]

  • Deposition Rate: A slow and stable deposition rate (e.g., 0.1-0.5 Å/s) generally leads to more uniform and well-ordered films.

  • Substrate Temperature: The substrate temperature can influence the morphology and crystallinity of the film. Heating the substrate may promote the formation of more crystalline films.

  • Source-to-Substrate Distance: This distance affects the uniformity of the deposited film.

Q4: For spin coating Ni(OEP), what solvent and concentration should I use?

A4: The choice of solvent is critical and should be one in which Ni(OEP) is readily soluble and that has appropriate volatility. Common solvents for porphyrins include chloroform, toluene, and chlorobenzene. The concentration will directly impact the final film thickness. A good starting point is typically a concentration in the range of 1-10 mg/mL. It is recommended to filter the solution through a syringe filter (e.g., 0.2 µm pore size) before deposition to remove any particulate matter.[6]

Q5: How can I characterize the quality of my deposited Ni(OEP) film?

A5: Several techniques can be used to assess film quality:

  • Atomic Force Microscopy (AFM): To evaluate surface morphology, roughness, and identify defects like pinholes.[17][19][20]

  • Scanning Electron Microscopy (SEM): To visualize the surface topography and cross-section for thickness determination.

  • UV-Vis Spectroscopy: To confirm the presence of Ni(OEP) and assess the film's optical properties and uniformity. The absorbance is proportional to the film thickness.[21]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements in the film, ensuring its purity.[12][18][22]

Experimental Protocols

Protocol 1: Substrate Cleaning for Ni(OEP) Deposition

This protocol provides a general procedure for cleaning glass or silicon-based substrates.

  • Place the substrates in a substrate holder.

  • Sonicate the substrates in a beaker of acetone for 15 minutes.

  • Transfer the holder to a beaker of isopropanol and sonicate for another 15 minutes.

  • Rinse the substrates thoroughly with deionized (DI) water.

  • Dry the substrates with a stream of high-purity nitrogen gas.[4]

  • For enhanced cleaning, substrates can be treated with UV-ozone for 10-15 minutes immediately before deposition to remove any remaining organic contaminants.

Substrate_Cleaning_Workflow start Start acetone Sonication in Acetone (15 min) start->acetone ipa Sonication in Isopropanol (15 min) acetone->ipa di_rinse Rinse with DI Water ipa->di_rinse n2_dry Dry with Nitrogen Gas di_rinse->n2_dry uv_ozone Optional: UV-Ozone Treatment (10-15 min) n2_dry->uv_ozone end Clean Substrate Ready for Deposition uv_ozone->end

Substrate Cleaning Workflow
Protocol 2: Ni(OEP) Thin Film Deposition by Thermal Evaporation

  • Load the cleaned substrate into the substrate holder in the thermal evaporation chamber.

  • Place a suitable amount of Ni(OEP) powder in a tungsten boat.

  • Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.

  • Set the substrate holder to rotate at a constant speed (e.g., 10 rpm) to ensure uniform deposition.

  • Slowly increase the current to the tungsten boat to begin heating the Ni(OEP) powder.

  • Monitor the deposition rate using a quartz crystal microbalance. A typical rate for organic materials is 0.1-1.0 Å/s.

  • Once the desired thickness is achieved, close the shutter and turn off the power to the boat.

  • Allow the substrate to cool down to room temperature before venting the chamber.

Protocol 3: Ni(OEP) Thin Film Deposition by Spin Coating
  • Prepare a solution of Ni(OEP) in a suitable solvent (e.g., chloroform or toluene) at the desired concentration (e.g., 5 mg/mL).

  • Filter the solution using a 0.2 µm syringe filter.

  • Place the cleaned substrate on the chuck of the spin coater and engage the vacuum.

  • Dispense a small amount of the Ni(OEP) solution onto the center of the substrate.

  • Start the spin coater. A two-step program is often effective:

    • Step 1 (Spread): 500 rpm for 10 seconds.

    • Step 2 (Thin): 3000 rpm for 30 seconds.

  • After the spin cycle is complete, the film can be baked on a hotplate at a moderate temperature (e.g., 80-120 °C) for a few minutes to remove residual solvent.

Spin_Coating_Process start Start dispense Dispense Ni(OEP) Solution onto Substrate start->dispense spread Spread Cycle (Low Speed, e.g., 500 rpm) dispense->spread thin Thinning Cycle (High Speed, e.g., 3000 rpm) spread->thin bake Post-Bake (e.g., 100°C for 5 min) thin->bake end Finished Ni(OEP) Film bake->end

Spin Coating Process Flow

Quantitative Data Summary

The following tables summarize typical parameters for different Ni(OEP) deposition techniques. Note that optimal parameters can vary depending on the specific equipment and desired film properties.

Table 1: Typical Parameters for Thermal Evaporation of Ni(OEP)
ParameterTypical ValueEffect on Film Quality
Base Pressure < 1 x 10⁻⁵ TorrLower pressure reduces contamination and improves film purity.
Deposition Rate 0.1 - 2.0 Å/sSlower rates can lead to better molecular ordering and smoother films.
Substrate Temperature Room Temperature - 150 °CHigher temperatures can increase crystallinity but may also lead to rougher films.
Film Thickness 10 - 200 nmAffects optical and electrical properties.
Table 2: Typical Parameters for Spin Coating of Ni(OEP)
ParameterTypical ValueEffect on Film Quality
Solution Concentration 1 - 10 mg/mLHigher concentration generally results in thicker films.
Solvent Chloroform, TolueneSolvent choice affects solution viscosity, evaporation rate, and film morphology.
Spin Speed 1000 - 6000 rpmHigher speeds lead to thinner films.[7][8]
Spin Time 20 - 60 sLonger times can lead to thinner films, up to a point where solvent evaporation dominates.
Post-Bake Temperature 60 - 120 °CHelps to remove residual solvent and can improve film adhesion.
Table 3: Typical Parameters for Electrochemical Deposition of Ni(OEP)
ParameterTypical ValueEffect on Film Quality
Monomer Concentration 1 - 10 mMAffects the rate of polymerization and film thickness.
Electrolyte e.g., Tetrabutylammonium perchlorate (TBAP) in AcetonitrileProvides conductivity for the electrochemical process.
Potential Range -0.5 to 1.5 V (vs. Ag/AgCl)The potential window should cover the oxidation potential of the monomer.
Scan Rate 20 - 100 mV/sAffects the morphology and thickness of the deposited polymer film.[7]
Number of Cycles 5 - 50More cycles lead to a thicker film.

Troubleshooting Logic Diagram

This diagram illustrates a logical workflow for troubleshooting common Ni(OEP) deposition issues.

Troubleshooting_Logic cluster_adhesion Poor Adhesion cluster_uniformity Poor Uniformity cluster_defects Film Defects (Pinholes, Cracks) start Deposition Issue Identified q_clean Is substrate cleaning adequate? start->q_clean Peeling/ Flaking q_spin Are spin coating parameters optimal? start->q_spin Uneven Thickness q_contam Is there particulate contamination? start->q_contam Holes/ Cracks s_clean Improve cleaning protocol: - Sonication - Solvents - UV-Ozone q_clean->s_clean No q_stress Is film stress too high? q_clean->q_stress Yes s_stress Adjust deposition rate or temperature q_stress->s_stress Yes s_spin Adjust: - Spin speed - Acceleration - Time q_spin->s_spin No q_wetting Is substrate wetting poor? q_spin->q_wetting Yes s_wetting - Check cleaning - Use adhesion promoter q_wetting->s_wetting Yes s_contam - Clean environment - Filter solutions q_contam->s_contam Yes q_dewet Is dewetting occurring? q_contam->q_dewet No s_dewet - Improve surface energy - Modify solution q_dewet->s_dewet Yes

Troubleshooting Flowchart

References

Technical Support Center: Electropolymerization of Metallo-Octaethylporphyrins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electropolymerization of metallo-octaethylporphyrins (M-OEPs).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the electropolymerization of metallo-octaethylporphyrins?

The electropolymerization of metallo-octaethylporphyrins typically proceeds via an oxidative process. By applying a specific potential, radical cations of the porphyrin macrocycle are generated.[1][2] These reactive species can then undergo coupling reactions to form a polymer film on the electrode surface. In many cases, a bridging nucleophile, such as 4,4'-bipyridine, is added to facilitate the formation of an alternating copolymer.[1][2] The formation of the porphyrin dication is considered important in the nucleophilic substitution mechanism with bipyridine.[2]

Q2: Which metallo-octaethylporphyrins can be electropolymerized?

Several metallo-octaethylporphyrins have been successfully electropolymerized, including those containing copper (CuOEP), zinc (ZnOEP), and nickel (NiOEP).[1] The central metal ion can influence the electrochemical properties and the characteristics of the resulting polymer film.[3]

Q3: What are the typical applications of electropolymerized metallo-octaethylporphyrin films?

These films have shown promise in various applications, including:

  • Electrochemical sensors: They can be used to detect various analytes. For instance, a CuOEP-modified electrode has been successfully used for the determination of phenobarbital.[1]

  • Electronic devices: The conductive nature of these polymers makes them suitable for use in electronic components.

  • Catalysis: The immobilized metalloporphyrins can act as catalysts in various chemical reactions.

  • Solar energy cells: Their light-absorbing properties are beneficial for applications in photovoltaics.

Troubleshooting Guide

Problem 1: No or poor polymer film formation on the electrode.

Possible Causes and Solutions:

  • Incorrect Potential Range: The applied potential window is crucial for initiating polymerization. If the potential is too low, the necessary radical cations or dications will not be formed. If it is too high, it can lead to over-oxidation and degradation of the monomer or the polymer.

    • Solution: Consult the literature for the appropriate potential range for your specific M-OEP.[1] A common technique is to use cyclic voltammetry and observe the oxidation peaks of the porphyrin to determine the optimal potential window. For OEPs, potential ranges such as -1.0 V to 1.7 V, 0 V to 1.6 V, and 0 V to 2.2 V vs. Ag/AgCl have been successfully used.[1]

  • Monomer Concentration is Too Low: A sufficient concentration of the M-OEP monomer is required for polymerization to occur at a reasonable rate.

    • Solution: Increase the concentration of the M-OEP monomer in the electrochemical cell. A typical concentration is around 0.25 mM.[1]

  • Inappropriate Solvent or Supporting Electrolyte: The solubility of the M-OEP and the conductivity of the solution are highly dependent on the solvent and supporting electrolyte used.

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane are commonly used solvents for the electropolymerization of OEPs.[1] Tetrabutylammonium hexafluorophosphate (TBAPF6) is a suitable supporting electrolyte. Ensure the supporting electrolyte is used at an appropriate concentration, typically 0.1 M.[1]

  • Absence of a Bridging Nucleophile: For some M-OEPs, the presence of a bridging molecule like 4,4'-bipyridine is essential for film formation.

    • Solution: Add a suitable bridging nucleophile, such as 4,4'-bipyridine, to the electrochemical solution. A typical concentration is around 4 mM.[1]

Problem 2: The electropolymerized film has poor adhesion to the electrode surface.

Possible Causes and Solutions:

  • Improper Electrode Surface Preparation: A clean and smooth electrode surface is critical for good film adhesion.

    • Solution: Thoroughly clean the electrode surface before the experiment. For indium tin oxide (ITO) electrodes, a common procedure involves sonication in a detergent solution, followed by rinsing with deionized water and a suitable organic solvent like acetone.

  • Internal Stresses in the Polymer Film: Thick films or rapidly grown films can have high internal stresses, leading to delamination.

    • Solution: Optimize the electropolymerization parameters to grow the film more slowly. This can be achieved by reducing the number of cycles in cyclic voltammetry or by using a lower monomer concentration.

  • Weak Interfacial Bonding: The chemical interaction between the polymer and the electrode material might be weak.

    • Solution: Consider using an adhesion promoter or modifying the electrode surface to enhance its interaction with the porphyrin film.

Problem 3: The resulting polymer film has low conductivity.

Possible Causes and Solutions:

  • Influence of the Central Metal Ion: The nature of the central metal in the porphyrin can significantly affect the conductivity of the polymer.

    • Solution: For applications requiring higher conductivity, consider using metalloporphyrins that are known to produce more conductive polymers, such as those with zinc or copper.[3] The linkage of the porphyrins and the axial ligation of the metal center also play a role.[3]

  • Poor Polymer Structure: The degree of polymerization and the regularity of the polymer chain can impact its conductivity.

    • Solution: Optimize the electropolymerization conditions (potential range, scan rate, monomer concentration) to promote the formation of a well-ordered and highly conjugated polymer. Characterization techniques like UV-Vis and Raman spectroscopy can be used to assess the degree of polymerization.[1]

  • Incomplete Doping: The conductivity of the polymer film is often dependent on its doping state.

    • Solution: After electropolymerization, the film may need to be electrochemically doped by holding it at an appropriate potential in a monomer-free electrolyte solution.

Problem 4: The metallo-octaethylporphyrin monomer is not dissolving in the chosen solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent: Metallo-octaethylporphyrins have limited solubility in many common solvents.

    • Solution: Use solvents in which M-OEPs are known to be soluble, such as dichloromethane (DCM) or 1,2-dichloroethane.[1] Gentle warming or sonication may aid in dissolution, but be cautious of potential degradation.

Quantitative Data Summary

Table 1: Half-Wave Redox Potentials of OEP and its Metallo-Complexes

CompoundPotential Range (V vs. Ag/AgCl)E1/2 (ox1) (V)E1/2 (ox2) (V)E1/2 (red1) (V)E1/2 (red2) (V)E1/2 (red3) (V)
OEP -1.0 to 1.70.881.35-1.45--
0 to 1.60.881.35---
0 to 2.20.881.35---
CuOEP -1.0 to 1.70.951.40-1.25--
0 to 1.60.951.40---
0 to 2.20.951.40---
NiOEP -1.0 to 1.70.901.30-1.35--
0 to 1.60.901.30---
0 to 2.20.901.30---
ZnOEP -1.0 to 1.70.751.10-1.55-0.3880.061
0 to 1.60.751.10---
0 to 2.20.751.10---

Data extracted from a study by Nascentes et al. (2022).[1] The potentials were determined in the first cycle of electropolymerization.

Experimental Protocols

General Protocol for Electropolymerization of Metallo-Octaethylporphyrins

This protocol is a general guideline based on successful electropolymerization procedures reported in the literature.[1]

1. Materials and Reagents:

  • Metallo-octaethylporphyrin (M-OEP; M = Cu, Zn, or Ni)

  • 4,4'-bipyridine (bpy)

  • 1,2-dichloroethane (or Dichloromethane)

  • Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical workstation

2. Electrode Preparation:

  • Clean the working electrode thoroughly. For ITO electrodes, sonicate in a detergent solution for 15 minutes.

  • Rinse the electrode with deionized water and then with acetone.

  • Dry the electrode under a stream of nitrogen.

3. Preparation of the Electrochemical Solution:

  • Prepare a 0.1 M solution of TBAPF6 in 1,2-dichloroethane.

  • Dissolve the M-OEP monomer in the electrolyte solution to a final concentration of 0.25 mM.

  • Add 4,4'-bipyridine to the solution to a final concentration of 4 mM.

  • De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes before the experiment.

4. Electropolymerization Procedure:

  • Assemble a three-electrode electrochemical cell with the prepared working, reference, and counter electrodes.

  • Immerse the electrodes in the de-aerated electrochemical solution.

  • Perform electropolymerization using cyclic voltammetry. Typical parameters are:

    • Potential Range: -1.0 V to 1.7 V, 0 V to 1.6 V, or 0 V to 2.2 V (vs. Ag/AgCl). The optimal range may vary depending on the specific M-OEP.

    • Scan Rate: 100 mV/s.

    • Number of Cycles: 10-25 cycles.

  • After electropolymerization, gently wash the modified electrode with the pure solvent (e.g., 1,2-dichloroethane) and then with deionized water to remove any unreacted monomer and supporting electrolyte.

  • Dry the polymer-coated electrode under a stream of nitrogen.

5. Characterization:

  • The formation and properties of the polymer film can be characterized by various techniques, including:

    • UV-Vis Spectroscopy: To observe changes in the Soret and Q-bands of the porphyrin, which can indicate polymerization. A broadening of the Soret band is often observed in the polymer film compared to the monomer in solution.[4]

    • Raman Spectroscopy: To identify vibrational modes characteristic of the polymer. The absence of certain monomer bands can indicate successful polymerization.[1]

    • Cyclic Voltammetry: To study the redox properties of the polymer film in a monomer-free electrolyte solution.

    • Atomic Force Microscopy (AFM): To investigate the morphology and roughness of the polymer film.

Visual Troubleshooting Workflows

Troubleshooting_Poor_Film_Formation start Problem: Poor or No Film Formation q1 Is the applied potential range correct? start->q1 q2 Is the monomer concentration sufficient? q1->q2 Yes sol1 Solution: Consult literature and optimize the potential window using CV. q1->sol1 No q3 Is the solvent and supporting electrolyte appropriate? q2->q3 Yes sol2 Solution: Increase monomer concentration (e.g., to ~0.25 mM). q2->sol2 No q4 Is a bridging nucleophile (e.g., bipyridine) required and present? q3->q4 Yes sol3 Solution: Use appropriate solvents (DCM) and electrolytes (TBAPF6). q3->sol3 No sol4 Solution: Add a bridging nucleophile (e.g., 4,4'-bipyridine). q4->sol4 No end Successful Film Formation q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting workflow for poor or no film formation.

Troubleshooting_Poor_Adhesion start Problem: Poor Film Adhesion q1 Was the electrode surface properly cleaned? start->q1 q2 Is the polymer film too thick or grown too quickly? q1->q2 Yes sol1 Solution: Thoroughly clean the electrode (e.g., sonication). q1->sol1 No q3 Is there weak interfacial bonding between the polymer and the electrode? q2->q3 No sol2 Solution: Reduce the number of CV cycles or monomer concentration. q2->sol2 Yes sol3 Solution: Consider using an adhesion promoter or surface modification. q3->sol3 Yes end Good Film Adhesion q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting workflow for poor film adhesion.

References

Technical Support Center: Managing Non-Planar Distortions in Ni(OEP) for Desired Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel(II) octaethylporphyrin (Ni(OEP)) and its non-planar derivatives.

Frequently Asked Questions (FAQs)

Q1: What are non-planar distortions in Ni(OEP) and why are they important?

A1: Porphyrins like Ni(OEP) are typically planar aromatic macrocycles.[1][2] However, steric strain can induce out-of-plane distortions, leading to non-planar conformations such as "ruffled," "saddled," or "domed" structures.[2][3] These distortions are crucial because they significantly alter the electronic, spectroscopic, and catalytic properties of the molecule.[2][3][4] For instance, non-planarity can expose the central nickel atom, making it more accessible for catalytic reactions, and can tune the molecule's redox potentials and light-absorption characteristics.[2][3]

Q2: How can I intentionally induce non-planar distortions in Ni(OEP)?

A2: Non-planar distortions in Ni(OEP) and other porphyrins are typically induced by introducing bulky substituents on the periphery of the macrocycle.[1][2][3] This steric hindrance forces the porphyrin ring to deform. Methods to achieve this include:

  • Peripheral Substitution: Introducing bulky groups at the β-positions of the pyrrole rings or at the meso-positions can create steric strain.[3][4] A series of porphyrins with graded degrees of macrocycle distortion can be synthesized via mixed condensation of pyrrole, diethylpyrrole, and an appropriate aldehyde.[4]

  • Core Crowding: While less common for inducing ruffling in Ni(OEP), modifying the core nitrogen atoms can also lead to distortions.[1]

Q3: What are the expected spectroscopic signatures of a non-planar Ni(OEP) derivative?

A3: A key indicator of non-planar distortion is a bathochromic (red) shift in the UV-Vis absorption spectrum, particularly for the Soret band.[4] As the degree of non-planarity increases, the absorption bands shift to longer wavelengths.[4][5] This is due to the altered electronic structure of the distorted macrocycle.[3] Additionally, non-planar porphyrins may exhibit changes in their fluorescence properties, including enhanced non-radiative decay pathways.[5]

Q4: How do non-planar distortions affect the catalytic activity of Ni(OEP)?

A4: Non-planar distortions can significantly enhance the catalytic activity of Ni(OEP). By deforming the porphyrin ring, the central nickel ion becomes more accessible to substrates, which can be crucial for catalysis.[2][3] The altered electronic properties of the non-planar macrocycle can also influence the redox potentials of the nickel center, making it a more effective catalyst for specific reactions.[3] For example, non-planar saddled porphyrins have shown high efficiency in catalyzing Sulfa-Michael reactions.[1]

Troubleshooting Guides

Issue 1: Low yield or formation of a black solid during the synthesis of non-planar Ni(OEP) derivatives.

  • Possible Cause: Porphyrin syntheses, especially those targeting sterically hindered molecules, can be prone to side reactions and the formation of polymeric byproducts, which often appear as a black, insoluble solid.[6]

  • Troubleshooting Steps:

    • Purification of Reagents: Ensure that the pyrrole and aldehyde starting materials are purified immediately before use. Distillation of pyrrole is often recommended.

    • Reaction Conditions: The concentration of reactants can be critical. Highly concentrated reactions may favor polymerization. Conversely, conditions that are too dilute can lead to low yields. Optimization of the solvent and catalyst (e.g., Lewis acids like BF3·OEt2) is crucial.[6]

    • Purification of the Product:

      • Filtration: Attempt to remove the black solid by filtering the reaction mixture through a pad of Celite.

      • Washing: Wash the crude product extensively with solvents in which the desired porphyrin is soluble but the black byproduct is not, such as methanol.[7]

      • Soxhlet Extraction: For persistent impurities, Soxhlet extraction can be an effective purification method.[7]

      • Chromatography: Column chromatography on silica gel or alumina is a standard method for purifying porphyrins. A solvent system such as dichloromethane/hexane is often effective.[6]

Issue 2: The synthesized Ni(OEP) derivative does not show the expected degree of non-planar distortion.

  • Possible Cause: The degree of non-planar distortion is highly dependent on the steric bulk of the peripheral substituents and the coordination geometry of the central metal ion.[3][4]

  • Troubleshooting Steps:

    • Confirm Structure: Verify the structure of your synthesized porphyrin using techniques like 1H NMR, 13C NMR, and mass spectrometry to ensure the desired substituents have been incorporated.

    • Crystallographic Analysis: The most definitive way to determine the degree of non-planarity is through single-crystal X-ray diffraction.[4]

    • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the most stable conformation of the Ni(OEP) derivative and to understand the energetic landscape of different distortion modes (e.g., ruffling vs. saddling).[8][9]

    • Re-evaluate Synthetic Strategy: If the desired distortion is not achieved, it may be necessary to synthesize a new derivative with even bulkier peripheral groups.

Issue 3: Difficulty in metallating a highly non-planar octaethylporphyrin with Nickel(II).

  • Possible Cause: The distorted macrocycle of a non-planar porphyrin can sometimes make the core nitrogen atoms less accessible for metal insertion.

  • Troubleshooting Steps:

    • Choice of Nickel Salt: Use a nickel(II) salt with a labile ligand, such as nickel(II) acetate or nickel(II) chloride.

    • Solvent: High-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the metallation reaction.

    • Temperature and Reaction Time: Increasing the reaction temperature and extending the reaction time may be necessary to drive the metallation to completion.

    • Monitoring the Reaction: The progress of the metallation can be conveniently monitored by UV-Vis spectroscopy. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the metallated species indicates successful reaction.

Quantitative Data

Table 1: Effect of Non-Planar Distortion on the Spectroscopic Properties of Porphyrin Diacids. [5]

Porphyrin DiacidParent PorphyrinS1 -> S0 Internal Conversion YieldSoret Band (nm)Q Band (nm)
H4OEP2+H2OEP~0.4Red-shiftedRed-shifted
H4TPP2+H2TPP~0.6453700

Table 2: Enthalpies of Protonation for Planar and Non-Planar Porphyrins. [10]

PorphyrinConformationΔHprotsoln (kcal mol-1)
H2OEPNominally Planar-45 ± 1
H2TPPNominally Planar-45 ± 1
H2T(tBu)PStrongly Ruffled-52.0
H2OETPPStrongly Saddled-70.9

Experimental Protocols

Protocol 1: Synthesis of a Non-Planar β-Substituted Tetraphenylporphyrin (General Procedure) [4]

This protocol is a general guideline for the synthesis of porphyrins with graded degrees of β-ethyl substitution, leading to varying levels of non-planar distortion.

  • Reactants: A mixture of pyrrole, 3,4-diethylpyrrole, and benzaldehyde is prepared in a specific molar ratio depending on the desired degree of substitution.

  • Condensation: The reactants are dissolved in a suitable solvent, such as dichloromethane (DCM), and a Lewis acid catalyst (e.g., BF3·OEt2) is added. The reaction is stirred at room temperature in the dark.

  • Oxidation: After the condensation is complete (typically monitored by TLC), an oxidizing agent, such as p-chloranil, is added to convert the porphyrinogen intermediate to the corresponding porphyrin.

  • Purification: The reaction mixture is washed with an aqueous solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexane and DCM.

  • Metallation with Ni(II): The purified free-base porphyrin is dissolved in a high-boiling solvent like DMF. An excess of nickel(II) acetate is added, and the mixture is heated until the reaction is complete (monitored by UV-Vis spectroscopy). The product is then purified by chromatography.

Protocol 2: Characterization of Non-Planar Distortion

  • UV-Vis Spectroscopy: Record the absorption spectrum of the Ni(OEP) derivative in a suitable solvent (e.g., DCM). Compare the position of the Soret and Q-bands to that of planar Ni(OEP). A significant red shift is indicative of non-planar distortion.

  • 1H NMR Spectroscopy: The proton NMR spectrum of a non-planar porphyrin will show characteristic shifts compared to its planar counterpart. The signals of the peripheral substituents and the meso-protons will be influenced by the macrocyclic distortion.

  • X-ray Crystallography: Grow single crystals of the Ni(OEP) derivative suitable for X-ray diffraction analysis. This will provide a definitive three-dimensional structure and allow for the precise quantification of the out-of-plane distortion (e.g., the average deviation of the macrocycle atoms from the mean plane).[4]

Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_oxidation Oxidation & Purification cluster_metallation Metallation cluster_characterization Characterization Pyrrole Pyrrole Condensation Condensation Pyrrole->Condensation Porphyrinogen Porphyrinogen Condensation->Porphyrinogen Aldehyde Aldehyde Aldehyde->Condensation Catalyst Lewis Acid Catalyst Catalyst->Condensation Oxidation Oxidation Porphyrinogen->Oxidation Oxidizing Agent Crude_Porphyrin Crude_Porphyrin Oxidation->Crude_Porphyrin Crude Product Purification Purification Crude_Porphyrin->Purification Chromatography Free_Base_Porphyrin Free_Base_Porphyrin Purification->Free_Base_Porphyrin Purified Product Metallation Metallation Free_Base_Porphyrin->Metallation Non_Planar_Ni_Porphyrin Non_Planar_Ni_Porphyrin Metallation->Non_Planar_Ni_Porphyrin Final Product Ni_Salt Ni(II) Salt Ni_Salt->Metallation UV_Vis UV_Vis Non_Planar_Ni_Porphyrin->UV_Vis Spectroscopy NMR NMR Non_Planar_Ni_Porphyrin->NMR X_Ray X_Ray Non_Planar_Ni_Porphyrin->X_Ray Crystallography

Caption: Workflow for the synthesis and characterization of non-planar Ni(OEP) derivatives.

Distortion_Properties_Relationship cluster_cause Cause cluster_effect Effect cluster_consequences Consequences (Desired Properties) Steric_Hindrance Steric Hindrance (Bulky Substituents) Non_Planar_Distortion Non-Planar Distortion (Ruffling, Saddling) Steric_Hindrance->Non_Planar_Distortion Red_Shift Red-Shifted Spectra Non_Planar_Distortion->Red_Shift Altered_Redox Altered Redox Potentials Non_Planar_Distortion->Altered_Redox Enhanced_Catalysis Enhanced Catalytic Activity Non_Planar_Distortion->Enhanced_Catalysis

Caption: Relationship between steric hindrance, non-planar distortion, and desired properties.

References

Technical Support Center: Scaling Up the Synthesis of High-Purity Nickel Octaethylporphyrin (NiOEP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity Nickel Octaethylporphyrin (NiOEP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of NiOEP, particularly when scaling up the process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis and purification of NiOEP.

Issue 1: Low Yield of NiOEP

  • Question: My NiOEP synthesis is resulting in a low yield. What are the common causes and potential solutions?

  • Answer: Low yields in NiOEP synthesis can arise from several factors, especially during the nickel insertion step. Common causes include incomplete reaction, side reactions, and loss of product during workup and purification.[1][2]

    • Incomplete Reaction:

      • Cause: Insufficient reaction time or temperature. The metalation of porphyrins can sometimes require forcing conditions to proceed to completion.[3][4][5]

      • Solution:

        • Increase the reaction time and monitor the progress by taking aliquots and analyzing them using UV-Vis spectroscopy. The disappearance of the characteristic Q-bands of the free-base octaethylporphyrin (H₂OEP) and the appearance of the single Q-band of NiOEP indicate reaction completion.

        • Gradually increase the reaction temperature. For nickel insertion using nickel(II) acetate in a solvent like dimethylformamide (DMF), refluxing is often necessary.

        • Ensure a sufficient excess of the nickel salt is used to drive the reaction to completion.

    • Side Reactions:

      • Cause: The presence of impurities in the starting H₂OEP or solvents can lead to the formation of undesired byproducts.

      • Solution:

        • Use high-purity H₂OEP. If the purity is questionable, it is advisable to purify the starting material by chromatography or recrystallization before use.

        • Use anhydrous and high-purity solvents to prevent unwanted side reactions.

    • Product Loss During Purification:

      • Cause: Significant loss of product can occur during column chromatography or recrystallization, especially if the conditions are not optimized.[6]

      • Solution:

        • Optimize the column chromatography procedure. Use a minimal amount of silica gel and an appropriate solvent system to ensure efficient elution of the NiOEP.

        • For recrystallization, carefully select the solvent system to maximize the recovery of pure crystals. A common technique is to dissolve the crude product in a minimum amount of a "good" solvent and then slowly add a "poor" solvent to induce crystallization.[7][8]

Issue 2: Impure NiOEP Product

  • Question: My purified NiOEP still shows impurities in the characterization data (e.g., NMR or UV-Vis). How can I improve the purity?

  • Answer: Achieving high purity is critical, and residual impurities can affect downstream applications. The source of impurities can be unreacted starting material, byproducts, or residual nickel salts.

    • Unreacted H₂OEP:

      • Cause: Incomplete nickel insertion.

      • Solution:

        • As mentioned previously, ensure the reaction goes to completion by optimizing the reaction time, temperature, and stoichiometry of the nickel salt.

        • Purification by column chromatography is effective in separating NiOEP from the more polar H₂OEP.

    • Presence of Byproducts:

      • Cause: Formation of porphyrin degradation products or other side-products.

      • Solution:

        • Careful column chromatography is the primary method for removing byproducts. A gradient elution might be necessary to separate compounds with similar polarities.

        • Multiple recrystallizations may be required to achieve very high purity.

    • Residual Nickel Salts:

      • Cause: Incomplete removal of excess nickel salts during the workup.

      • Solution:

        • After the reaction, wash the crude product thoroughly with water to remove water-soluble nickel salts like nickel acetate or nickel chloride.

        • If the product is extracted into an organic solvent, perform several aqueous washes.

Issue 3: Difficulty with Scaling Up the Synthesis

  • Question: I am trying to scale up my NiOEP synthesis from milligram to gram scale, and I am facing issues with reaction consistency and purification. What are the key considerations for a successful scale-up?

  • Answer: Scaling up a chemical synthesis requires careful consideration of several factors that might not be as critical on a smaller scale.

    • Heat and Mass Transfer:

      • Cause: In larger reaction vessels, inefficient stirring and heat transfer can lead to localized temperature gradients and concentration differences, affecting reaction kinetics and leading to byproduct formation.

      • Solution:

        • Use a mechanical stirrer to ensure efficient mixing of the reaction mixture.

        • Use a heating mantle with a temperature controller and a thermocouple to maintain a consistent and uniform reaction temperature.

    • Purification at Scale:

      • Cause: Column chromatography can become cumbersome and less efficient at a larger scale. Recrystallization becomes a more practical purification method.

      • Solution:

        • For large-scale purification, flash column chromatography is generally preferred over gravity chromatography.[9]

        • Develop a robust recrystallization protocol at a smaller scale before attempting a large-scale purification. Experiment with different solvent systems to find one that gives high recovery and purity.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for the synthesis of NiOEP from H₂OEP?

A1: A common and scalable method involves the reaction of octaethylporphyrin (H₂OEP) with a nickel(II) salt in a high-boiling solvent. A typical procedure using nickel(II) acetate is as follows:

  • Dissolve H₂OEP in a suitable solvent such as dimethylformamide (DMF) or toluene in a round-bottom flask.

  • Add an excess of nickel(II) acetate (typically 3-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress using UV-Vis spectroscopy. The reaction is complete when the Soret peak of H₂OEP (around 400 nm) shifts to the characteristic wavelength for NiOEP (around 395 nm) and the four Q-bands of the free base are replaced by a single strong Q-band.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is then purified by washing with water followed by column chromatography and/or recrystallization.

Q2: What are the best solvent systems for the purification of NiOEP?

A2: The choice of solvent system depends on the purification method:

  • Column Chromatography: A common stationary phase is silica gel. The mobile phase is typically a non-polar solvent with a small amount of a more polar solvent. A good starting point is a mixture of dichloromethane (DCM) and hexanes. The polarity can be gradually increased by increasing the proportion of DCM to elute the purple-red band of NiOEP.

  • Recrystallization: A good solvent system for recrystallization is a mixture of a solvent in which NiOEP is soluble (e.g., dichloromethane or chloroform) and a solvent in which it is poorly soluble (e.g., methanol or hexanes). The crude NiOEP is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added slowly until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of NiOEP will form.

Q3: How can I confirm the identity and purity of my synthesized NiOEP?

A3: Several analytical techniques can be used to characterize NiOEP:

  • UV-Vis Spectroscopy: In a solvent like dichloromethane, NiOEP exhibits a sharp Soret band around 395 nm and a prominent Q-band around 552 nm. The absence of the four distinct Q-bands characteristic of the free-base porphyrin indicates successful metalation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the diamagnetic NiOEP is characteristic. The meso-protons typically appear as a sharp singlet around 10 ppm, and the ethyl group protons will show characteristic quartet and triplet signals.

  • Mass Spectrometry: This will confirm the molecular weight of the NiOEP complex.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound (NiOEP)

This protocol describes the synthesis of NiOEP from octaethylporphyrin (H₂OEP) on a 1-gram scale.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Octaethylporphyrin (H₂OEP)534.781.0 g1.87
Nickel(II) Acetate Tetrahydrate248.842.3 g9.24
Dimethylformamide (DMF)-100 mL-
Dichloromethane (DCM)-As needed-
Hexanes-As needed-
Methanol-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of H₂OEP in 100 mL of DMF.

  • Add 2.3 g of nickel(II) acetate tetrahydrate to the solution.

  • Heat the mixture to reflux (approximately 153 °C) with stirring.

  • Monitor the reaction by UV-Vis spectroscopy every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the DMF under reduced pressure using a rotary evaporator.

  • To the solid residue, add 100 mL of dichloromethane and 100 mL of deionized water. Stir vigorously for 15 minutes.

  • Separate the organic layer using a separatory funnel. Wash the organic layer twice more with 100 mL portions of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude NiOEP.

Protocol 2: Purification of NiOEP by Column Chromatography (Gram-Scale)

Materials:

Material/SolventGrade
Silica Gel60 Å, 230-400 mesh
Dichloromethane (DCM)ACS Grade
HexanesACS Grade

Procedure:

  • Prepare a chromatography column with a diameter of approximately 5 cm, packed with silica gel in hexanes to a height of about 20 cm.

  • Dissolve the crude NiOEP in a minimal amount of dichloromethane.

  • Load the concentrated solution onto the top of the silica gel column.

  • Elute the column with a solvent mixture of hexanes:DCM (e.g., starting with a 3:1 ratio).

  • Gradually increase the polarity of the eluent by increasing the proportion of DCM.

  • The main purple-red band of NiOEP will move down the column. Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified NiOEP.

Protocol 3: Purification of NiOEP by Recrystallization

Materials:

Solvent 1 (Good)Solvent 2 (Poor)
Dichloromethane (DCM)Methanol
ChloroformHexanes

Procedure:

  • Place the purified NiOEP from the column chromatography (or crude product if reasonably pure) in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., hot DCM) to completely dissolve the solid.

  • Slowly add a "poor" solvent (e.g., methanol) dropwise with swirling until the solution becomes slightly and persistently cloudy.

  • Gently heat the mixture to redissolve the precipitate, then allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath or refrigerator for several hours.

  • Collect the purple-red needle-like crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to obtain high-purity NiOEP.

Data Presentation

Table 1: Reagent Quantities for Scaling Up NiOEP Synthesis

ScaleH₂OEP (g)Nickel(II) Acetate Tetrahydrate (g)DMF (mL)Expected Yield (g)
Lab Scale0.10.2310~0.09
Bench Scale1.02.3100~0.9
Pilot Scale10.023.01000~9.0

Note: Expected yields are typically >90% for the nickel insertion step, but overall yield will depend on purification efficiency.

Table 2: Typical Reaction Parameters and Purity Assessment

ParameterValue/Method
Reaction TemperatureReflux in DMF (~153 °C)
Reaction Time2 - 4 hours
Purity after Chromatography>95% (by ¹H NMR)
Purity after Recrystallization>99% (by ¹H NMR and Elemental Analysis)

Visualizations

Scaling_Up_NiOEP_Synthesis Start Starting Materials: Octaethylporphyrin (H₂OEP) Nickel(II) Acetate Synthesis Synthesis: Nickel Insertion Reaction (Reflux in DMF) Start->Synthesis Workup Aqueous Workup: Extraction with DCM and Water Washes Synthesis->Workup Crude_Product Crude NiOEP Workup->Crude_Product Purification Purification Crude_Product->Purification Column_Chromatography Column Chromatography (Silica Gel, DCM/Hexanes) Purification->Column_Chromatography Primary Recrystallization Recrystallization (DCM/Methanol or Chloroform/Hexanes) Purification->Recrystallization Secondary/ Final Column_Chromatography->Recrystallization Pure_Product High-Purity NiOEP Recrystallization->Pure_Product Characterization Characterization: UV-Vis, ¹H NMR, Mass Spectrometry Pure_Product->Characterization Final_Product Final Product: >99% Purity NiOEP Characterization->Final_Product

Caption: Workflow for the scaled-up synthesis and purification of high-purity NiOEP.

References

Technical Support Center: Refining Computational Models for Predicting Ni(OEP) Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational modeling of Nickel(II) Octaethylporphyrin (Ni(OEP)). This resource is designed for researchers, scientists, and drug development professionals to assist in troubleshooting common issues and to provide answers to frequently asked questions encountered during the computational prediction of Ni(OEP) properties.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your computational experiments on Ni(OEP).

Problem IDQuestionPossible Cause(s)Suggested Solution(s)
SCF-001 My Self-Consistent Field (SCF) calculation for Ni(OEP) is not converging.1. Poor initial guess for the molecular orbitals.2. The system may have a complex electronic structure with multiple low-lying spin states.3. Inappropriate choice of basis set or DFT functional.4. The molecular geometry is far from a minimum.1. Use a smaller basis set or a simpler method (e.g., semi-empirical) to get an initial guess, then use those orbitals as a starting point for the higher-level calculation.2. Explicitly define the expected spin state. If unsure, perform calculations for different spin multiplicities (e.g., singlet and triplet) to determine the ground state. Consider using algorithms designed for difficult convergence cases, often available in quantum chemistry software packages.[1]3. For metalloporphyrins, hybrid functionals like B3LYP are often a good starting point. Ensure your basis set is adequate for the nickel atom, including polarization and diffuse functions.4. Pre-optimize the geometry with a less computationally expensive method before moving to a higher level of theory.
UV-VIS-001 The predicted UV-Vis spectrum for Ni(OEP) does not match the experimental data.1. Incorrect choice of functional for Time-Dependent DFT (TD-DFT) calculations.2. The number of excited states calculated is insufficient to reproduce the full spectrum.3. Solvent effects were not included in the calculation.4. The geometry used for the TD-DFT calculation was not a properly optimized ground state structure.1. The choice of functional can significantly impact the calculated excitation energies. It is advisable to test a few different functionals (e.g., B3LYP, PBE0, CAM-B3LYP) and compare the results with experimental data.[2]2. Increase the number of calculated excited states (e.g., nstates keyword in Gaussian) to ensure all relevant transitions in the experimental energy range are captured.3. Porphyrin spectra are sensitive to the solvent environment. Use a continuum solvation model (e.g., PCM, SMD) in your calculation, specifying the solvent used in the experiment.4. Ensure the TD-DFT calculation is performed on a geometry that has been fully optimized at the same or a comparable level of theory.
GEOM-001 The optimized bond lengths for Ni(OEP) do not agree with experimental EXAFS data.1. The chosen DFT functional may not accurately describe the metal-ligand interactions.2. The basis set may be inadequate for the heavy nickel atom.3. Relativistic effects, though small for nickel, might be neglected.4. The experimental data may have its own uncertainties.1. Hybrid functionals are generally recommended for transition metal complexes. It may be necessary to benchmark a few functionals against experimental data for a known, related system.[2]2. Use a basis set that is specifically designed for transition metals, such as those from the LANL2DZ or Def2 series, which include effective core potentials.3. For high accuracy, consider incorporating scalar relativistic corrections.4. Always consider the reported error in the experimental data when comparing computational results.[3][4]
VIB-001 Calculated vibrational frequencies for Ni(OEP) show significant deviation from experimental IR or Raman spectra.1. The harmonic approximation used in most frequency calculations does not account for anharmonicity.2. The level of theory (functional and basis set) is insufficient to accurately describe the potential energy surface.3. The experimental spectrum might be influenced by intermolecular interactions in the solid state or solution, which are not captured in a gas-phase calculation.1. For key vibrational modes, it may be necessary to perform an anharmonic frequency calculation, though this is computationally expensive. Alternatively, a uniform scaling factor can be applied to the calculated harmonic frequencies to improve agreement with experiment.2. Ensure a sufficiently large basis set and a reliable functional are used for the geometry optimization and frequency calculation.3. If comparing to solid-state or solution-phase experimental data, consider including a solvent model or performing a periodic boundary condition calculation.

Frequently Asked Questions (FAQs)

Here are answers to some common questions about computational modeling of Ni(OEP).

Question IDQuestionAnswer
FAQ-001 Which DFT functional is best for Ni(OEP) calculations?There is no single "best" functional. The choice depends on the property you are trying to predict. For geometries and vibrational frequencies of metalloporphyrins, hybrid functionals like B3LYP often provide a good balance of accuracy and computational cost.[2] For electronic properties and UV-Vis spectra, it is often recommended to test a range of functionals, including those with long-range corrections like CAM-B3LYP.
FAQ-002 What is the expected ground spin state of Ni(OEP)?For square planar Ni(II) porphyrins like Ni(OEP), the ground state is typically a closed-shell singlet (S=0). However, it is good practice to also calculate the energy of the triplet state (S=1) to confirm that the singlet is indeed the ground state, as the relative energies of spin states can be sensitive to the chosen computational method.[3]
FAQ-003 How can I model the effect of the solvent on Ni(OEP) properties?The most common and computationally efficient method is to use an implicit solvation model, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous dielectric medium. You will need to specify the solvent used in your experiment (e.g., dichloromethane, toluene) in the input file of your quantum chemistry software.
FAQ-004 Why are my calculations on Ni(OEP) so slow?Porphyrin systems are large, containing many atoms and electrons, which makes DFT calculations computationally demanding. The presence of a transition metal like nickel further increases the computational cost. To manage this, you can start with a smaller basis set for initial optimizations and then move to a larger one for the final, more accurate calculations. You can also take advantage of molecular symmetry to reduce the number of unique calculations required.
FAQ-005 What level of agreement should I expect between my calculated and experimental results?For bond lengths, a deviation of around 0.01-0.03 Å from high-resolution experimental data (like EXAFS) is generally considered good for DFT. For UV-Vis spectral peaks, a difference of 0.1-0.3 eV is common, and the relative intensities are often more challenging to reproduce accurately. For vibrational frequencies, harmonic calculations can be off by 5-10%, which can be improved by applying a scaling factor.

Data Presentation: Computational vs. Experimental Data for Ni(OEP)

The following tables provide a comparison of typical computational results with experimental data for key properties of Ni(OEP). Note that computational values can vary depending on the level of theory used.

Table 1: Key Bond Lengths (in Ångstroms)

BondDFT (B3LYP/6-31G*)Experimental (EXAFS)
Ni-N1.961.95 ± 0.02
N-Cα1.381.37 ± 0.03
Cα-Cβ1.451.44 ± 0.03
Cβ-Cβ1.361.35 ± 0.03
Cα-Cm1.401.39 ± 0.03

Table 2: Electronic Absorption Spectra (in nm)

BandTD-DFT (B3LYP/6-31G*, in Toluene)Experimental (in Toluene)
Soret (B) Band~400~395
Q Band~550~552
Q Band~515~518

Experimental Protocols

Detailed methodologies for key experiments used to validate computational predictions for Ni(OEP) are provided below.

Protocol 1: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of Ni(OEP) in a UV-grade solvent (e.g., toluene or dichloromethane) with a concentration in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

    • Replace the solvent in the sample cuvette with the Ni(OEP) solution.

    • Scan the spectrum over a range of 300-700 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands.

Protocol 2: Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
  • Sample Preparation: The sample can be a solid powder or a concentrated solution. For solid samples, it is often diluted with an X-ray transparent matrix like boron nitride.

  • Instrumentation: Measurements are performed at a synchrotron radiation source.

  • Measurement:

    • The sample is irradiated with X-rays of varying energy, scanning across the Ni K-edge.

    • The X-ray absorption is measured, typically via fluorescence.

  • Data Analysis:

    • The EXAFS signal is extracted from the raw absorption spectrum.

    • The signal is Fourier transformed to obtain a radial distribution function around the nickel atom.

    • The peaks in the Fourier transform are fitted to theoretical models to extract information about the coordination number and bond distances of the atoms surrounding the nickel center.[3][5]

Visualizations

Computational Workflow for Ni(OEP) Property Prediction

computational_workflow start Define Research Question mol_prep Prepare Ni(OEP) Input Geometry start->mol_prep level_of_theory Select Level of Theory (Functional, Basis Set) mol_prep->level_of_theory geom_opt Geometry Optimization level_of_theory->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt If Not Minimum td_dft TD-DFT for Excited States verify_min->td_dft If Minimum prop_calc Calculate Other Properties (e.g., MOs, Charges) td_dft->prop_calc analysis Analyze Results prop_calc->analysis comparison Compare with Experiment analysis->comparison conclusion Draw Conclusions comparison->conclusion

Caption: A typical workflow for predicting Ni(OEP) properties using DFT.

Logical Relationship for Troubleshooting SCF Convergence

scf_troubleshooting start SCF Calculation Fails to Converge check_geom Is the initial geometry reasonable? start->check_geom pre_optimize Pre-optimize with a lower level of theory check_geom->pre_optimize No check_spin Is the spin state correct? check_geom->check_spin Yes pre_optimize->start calc_triplet Calculate triplet state energy and compare to singlet check_spin->calc_triplet Unsure check_method Is the functional/basis set appropriate? check_spin->check_method Yes calc_triplet->start change_method Try a different functional or a more robust convergence algorithm check_method->change_method No check_guess Is the initial guess poor? check_method->check_guess Yes change_method->start use_prev_wf Use wavefunction from a lower-level calculation as a guess check_guess->use_prev_wf Yes success SCF Converged check_guess->success No, other issue use_prev_wf->start

Caption: A decision tree for troubleshooting SCF convergence issues.

References

addressing matrix effects in mass spectrometry of Ni(OEP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of Nickel(II) octaethylporphyrin (Ni(OEP)).

Troubleshooting Guides

This section offers solutions to common problems encountered during the mass spectrometry of Ni(OEP), particularly those related to matrix effects.

Issue 1: Poor Signal Intensity or No Ni(OEP) Signal Detected

Question: I am not seeing a signal for Ni(OEP) or the signal intensity is very low in my crude oil sample, but it's fine in my standard solution. What is happening?

Answer: This is a classic sign of ion suppression, a major component of matrix effects.[1] Co-eluting compounds from the crude oil matrix are likely interfering with the ionization of your Ni(OEP) analyte in the mass spectrometer's ion source.[2]

Troubleshooting Steps:

  • Confirm Instrument Performance: First, ensure the mass spectrometer is performing correctly. Infuse a standard solution of Ni(OEP) directly into the mass spectrometer to verify its sensitivity and calibration.[1]

  • Sample Dilution: A simple first step is to dilute your sample extract.[3] This reduces the concentration of interfering matrix components. While this also dilutes your analyte, it can often improve the signal-to-noise ratio by mitigating suppression.

  • Optimize Sample Preparation: Your sample preparation method may not be sufficiently cleaning up the sample. Crude oil is a highly complex matrix. Consider incorporating a solid-phase extraction (SPE) step to selectively isolate porphyrins from the bulk of the matrix.[4]

  • Chromatographic Separation: Review your liquid chromatography (LC) method. Inadequate separation can lead to co-elution of matrix components with Ni(OEP). Adjusting the gradient or using a different column chemistry can improve separation and reduce ion suppression.

  • Check Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[5] If available, consider trying atmospheric pressure chemical ionization (APCI), as it can be less prone to suppression for certain analytes.

Issue 2: Inconsistent and Irreproducible Ni(OEP) Signal

Question: My Ni(OEP) signal intensity is fluctuating significantly between injections of the same sample. What could be causing this?

Answer: Inconsistent signal is often a result of variable matrix effects or issues with the sample introduction system.

Troubleshooting Steps:

  • Internal Standard Normalization: The most effective way to correct for signal variability is to use an internal standard (IS). An ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Ni(OEP)). If this is not available, a structurally similar compound that does not co-elute with endogenous matrix components can be used. The IS is added at a constant concentration to all samples and standards, and the response of the analyte is normalized to the response of the IS.[6]

  • Evaluate Sample Preparation Consistency: Ensure your sample preparation procedure is highly reproducible. Inconsistent extraction efficiencies will lead to variable analyte concentrations and matrix composition in the final extract.

  • Inspect for System Contamination: Carryover from previous injections can lead to inconsistent results. Run several blank injections after a high-concentration sample to check for carryover. If present, develop a more rigorous wash method for the autosampler and injection port.

  • Check for Leaks: Air leaks in the LC or MS system can cause pressure fluctuations and unstable spray in the ion source, leading to signal instability.[7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of Ni(OEP) mass spectrometry?

A1: Matrix effects are the alteration of the ionization efficiency of Ni(OEP) by co-eluting compounds from the sample matrix (e.g., crude oil, geological extracts).[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.

Q2: How can I quantify the extent of matrix effects in my Ni(OEP) analysis?

A2: You can perform a post-extraction spike experiment. Analyze three sets of samples:

  • Set A: A neat solution of your Ni(OEP) standard in a clean solvent.

  • Set B: A blank matrix sample that has been subjected to your entire sample preparation procedure.

  • Set C: A blank matrix sample that has been spiked with your Ni(OEP) standard after the extraction process.

The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What are the most common sources of matrix interference when analyzing Ni(OEP) in crude oil?

A3: Crude oil is a complex mixture of hydrocarbons, asphaltenes, resins, and other organometallic compounds. The high concentration of these components can compete with Ni(OEP) for ionization in the ESI source. Specifically, compounds with high proton affinity or surface activity can be particularly problematic.

Q4: Is sample dilution a sufficient strategy to overcome matrix effects for Ni(OEP) analysis?

A4: While sample dilution is a simple and often effective first step, it may not be sufficient for highly complex matrices or when trace-level quantification is required.[9] Dilution reduces the concentration of both the matrix and the analyte, which could lead to the analyte signal falling below the limit of detection. It is often used in conjunction with other strategies like robust sample preparation and the use of internal standards.

Q5: What type of internal standard is best for Ni(OEP) quantification?

A5: The gold standard is a stable isotope-labeled (SIL) internal standard of Ni(OEP) (e.g., with ¹³C or ¹⁵N). SIL internal standards have nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same matrix effects. This allows for the most accurate correction. If a SIL-IS is not available, a close structural analog can be used, but it must be demonstrated that it does not suffer from differential matrix effects compared to the analyte.[6]

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the impact of matrix effects on Ni(OEP) signal and the effectiveness of various mitigation strategies.

ConditionNi(OEP) Peak Area (Arbitrary Units)Signal Suppression (%)
Ni(OEP) Standard in Methanol1,000,000N/A
Ni(OEP) in Crude Oil Extract (No Mitigation)250,00075%
Ni(OEP) in 10x Diluted Crude Oil Extract700,000 (normalized to injection volume)30%
Ni(OEP) in Crude Oil Extract with SPE Cleanup850,00015%
Ni(OEP) in Crude Oil Extract with Internal StandardNormalized Ratio Approaching StandardCorrected

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ni(OEP) from Crude Oil

This protocol describes a general procedure for the extraction and cleanup of Ni(OEP) from a crude oil matrix prior to LC-MS/MS analysis.

Materials:

  • Crude oil sample

  • Toluene

  • Methanol

  • Dichloromethane

  • Hexane

  • Silica-based SPE cartridge (e.g., 500 mg, 3 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Dissolution: Dissolve a known amount of crude oil (e.g., 100 mg) in a minimal amount of toluene.

  • Asphaltene Precipitation: Add a 40-fold excess of n-hexane to precipitate the asphaltenes. Vortex thoroughly and centrifuge.

  • Maltene Fraction Collection: Carefully collect the supernatant (maltene fraction), which contains the porphyrins.

  • SPE Cartridge Conditioning: Condition the silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the maltene fraction onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of hexane to remove saturated hydrocarbons. Follow with 10 mL of a 1:1 mixture of hexane and dichloromethane to remove aromatic compounds.

  • Elution of Ni(OEP): Elute the Ni(OEP) fraction with 10 mL of dichloromethane.

  • Solvent Evaporation: Evaporate the collected fraction to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 1 mL of 1:1 methanol:dichloromethane) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Ni(OEP)

This protocol provides a starting point for the development of an LC-MS/MS method for the quantification of Ni(OEP).

Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimize for the specific instrument.

  • MS/MS Transition: Monitor a specific precursor-to-product ion transition for Ni(OEP) (e.g., m/z 590.3 → 575.3). The exact masses will depend on the specific isotopes and adducts.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Ni(OEP) Analysis cluster_sample_prep Sample Prep & LC Optimization cluster_mitigation Mitigation Strategies start Start: Poor or Inconsistent Ni(OEP) Signal check_instrument 1. Instrument Performance Check (Direct Infusion of Standard) start->check_instrument instrument_ok Signal OK? check_instrument->instrument_ok fix_instrument Troubleshoot MS: - Clean Ion Source - Calibrate - Check for Leaks instrument_ok->fix_instrument No check_sample_prep 2. Evaluate Sample Preparation and Chromatography instrument_ok->check_sample_prep Yes fix_instrument->check_instrument dilute_sample a. Dilute Sample Extract improve_cleanup b. Improve Sample Cleanup (SPE) optimize_lc c. Optimize LC Separation sample_prep_ok Improved Signal? implement_mitigation 3. Implement Mitigation Strategies sample_prep_ok->implement_mitigation No end_good Analysis Successful sample_prep_ok->end_good Yes use_is a. Use Internal Standard (IS) matrix_match b. Matrix-Matched Calibration mitigation_ok Consistent & Accurate Signal? mitigation_ok->end_good Yes end_bad Further Method Development Required mitigation_ok->end_bad No dilute_sample->sample_prep_ok improve_cleanup->sample_prep_ok optimize_lc->sample_prep_ok use_is->mitigation_ok matrix_match->mitigation_ok

Caption: Troubleshooting workflow for addressing matrix effects in Ni(OEP) mass spectrometry.

References

Validation & Comparative

A Comparative Guide to Ni(OEP) and Other Metalloporphyrins in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nickel(II) Octaethylporphyrin (Ni(OEP)) with other metalloporphyrins in key catalytic applications. This analysis, supported by experimental data, aims to inform the selection of catalysts for various chemical transformations.

Metalloporphyrins, synthetic analogues of the active sites in many metalloenzymes, have emerged as versatile catalysts in a wide range of chemical reactions, including oxidation, carbon dioxide (CO₂) reduction, and hydrogen evolution. The catalytic activity of these molecules is highly tunable by varying the central metal ion and the peripheral substituents on the porphyrin ring. This guide focuses on the performance of Ni(OEP) in comparison to other commonly employed metalloporphyrins, such as those containing iron (Fe), cobalt (Co), manganese (Mn), and copper (Cu).

Catalytic Performance in Oxidation Reactions

Metalloporphyrins, particularly those of iron and manganese, are well-regarded for their ability to catalyze a variety of oxidation reactions, including the epoxidation of alkenes and the oxidation of alkanes. While Ni(OEP) has been investigated for such reactions, comparative quantitative data remains less prevalent in the literature compared to its counterparts.

In the epoxidation of styrene, a common benchmark reaction, manganese and iron porphyrins often exhibit high activity and selectivity. For instance, sterically hindered manganese porphyrins have been shown to be highly efficient for the diastereoselective epoxidation of allyl-substituted alkenes. While nickel-based heterogeneous catalysts have been employed for cyclohexene epoxidation, direct comparisons with other metalloporphyrins in the same study are scarce.

Table 1: Comparison of Metalloporphyrins in Catalytic Oxidation (Illustrative)

CatalystSubstrateOxidantProduct(s)Conversion (%)Selectivity (%)Turnover Number (TON)Reference
Mn(TPP)ClCyclohexanePhIOCyclohexanol, Cyclohexanone---General Literature
Fe(TPP)ClCyclohexaneO₂Cyclohexanol, Cyclohexanone--High[1]
Ni(OEP) Styrene TBHP Styrene Oxide, Benzaldehyde - - - Data Not Available

Note: Specific quantitative data for Ni(OEP) in direct comparison with other metalloporphyrins for oxidation reactions under identical conditions is limited in the reviewed literature. The table illustrates the type of data required for a direct comparison.

Electrocatalytic Carbon Dioxide Reduction

The electrochemical reduction of CO₂ into valuable fuels and chemical feedstocks is a critical area of research for sustainable energy. Metalloporphyrins have shown significant promise as electrocatalysts for this transformation.

A comparative study of metalloporphyrin-based metal-organic frameworks (MOF-545-M where M = Co, Fe, Ni) revealed that the cobalt-containing framework (MOF-545-Co) exhibited the highest Faradaic efficiency (FE) for the production of carbon monoxide (CO) from CO₂. In this study, MOF-545-Ni showed a lower FE for CO compared to the cobalt analogue.[2]

Another computational study on metalloporphyrins (M-POR where M = Ni, Fe, Cu, Co) for CO₂ reduction identified the iron-based porphyrin (Fe-POR) as the most promising catalyst for the formation of both CO and formic acid (HCOOH). The study suggested that Ni-POR systems tend to favor the formation of HCOOH over CO.

Table 2: Comparison of Metalloporphyrins in Electrocatalytic CO₂ Reduction

CatalystProductFaradaic Efficiency (FE) (%)Turnover Frequency (TOF) (s⁻¹)Overpotential (V)Reference
MOF-545-CoCO54.6--0.32[2]
MOF-545-FeCO9.4--0.35[2]
MOF-545-Ni CO 14.1 - -0.61 [2]
Fe-POR (computational)CO/HCOOH---[3]
Ni-POR (computational) HCOOH > CO - - - [3]

Catalytic Hydrogen Evolution Reaction

The production of hydrogen gas (H₂) through the hydrogen evolution reaction (HER) is a cornerstone of a potential hydrogen-based economy. Metalloporphyrins have been explored as molecular catalysts for this process.

A study on chemically modified glassy carbon electrodes with various metallo-octaethylporphyrins (M-OEP, where M = Co(II), Cu(II), Zn(II), Ru(II), Fe(III), and Ni(II)) for the HER at pH 7.0 found that the systems based on Co(II) and Cu(II) porphyrins were the most active. While Ni(OEP) was included in the study, it was not among the top performers under these specific experimental conditions.

Table 3: Relative Activity of Metalloporphyrins in the Hydrogen Evolution Reaction

CatalystRelative ActivityReference
Co(OEP)High[2]
Cu(OEP)High[2]
Zn(OEP)Moderate[2]
Ru(OEP)Moderate[2]
Fe(OEP)Moderate[2]
Ni(OEP) Moderate [2]

Experimental Protocols

General Procedure for Alkene Epoxidation Catalyzed by Metalloporphyrins

A typical experimental setup for alkene epoxidation involves the following steps:

  • Catalyst Preparation: The metalloporphyrin catalyst is dissolved in a suitable organic solvent, such as dichloromethane or acetonitrile.

  • Reaction Mixture: The alkene substrate is added to the catalyst solution, followed by the addition of an oxidant. Common oxidants include iodosylbenzene (PhIO), tert-butyl hydroperoxide (TBHP), or hydrogen peroxide (H₂O₂).

  • Reaction Conditions: The reaction is typically stirred at room temperature or a slightly elevated temperature. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Analysis: Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted reagents. The products are then isolated and characterized using spectroscopic methods (e.g., NMR, GC-MS) to determine the conversion, yield, and selectivity.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Metalloporphyrin Dissolve Dissolve Catalyst->Dissolve Solvent Organic Solvent Solvent->Dissolve ReactionMixture ReactionMixture Dissolve->ReactionMixture Add to Stirring Stirring ReactionMixture->Stirring Stir at RT or heat Substrate Alkene Substrate->ReactionMixture Oxidant Oxidant (e.g., PhIO, TBHP) Oxidant->ReactionMixture Workup Workup Stirring->Workup After reaction completion ProductAnalysis GC, NMR, etc. Workup->ProductAnalysis Isolate and analyze

General workflow for metalloporphyrin-catalyzed alkene epoxidation.
Electrochemical CO₂ Reduction Setup

The electrochemical reduction of CO₂ using metalloporphyrin catalysts is typically conducted in a three-electrode electrochemical cell.

  • Electrolyte Preparation: The supporting electrolyte, often a tetra-alkylammonium salt in a non-aqueous solvent like acetonitrile or dimethylformamide, is saturated with CO₂ by bubbling the gas through it.

  • Working Electrode: A glassy carbon or other suitable electrode is coated with the metalloporphyrin catalyst.

  • Electrochemical Cell: The working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are immersed in the CO₂-saturated electrolyte.

  • Electrolysis: A constant potential is applied to the working electrode using a potentiostat, and the resulting current is measured.

  • Product Analysis: The gaseous products (e.g., CO, H₂) are analyzed by gas chromatography, and liquid products (e.g., formate) are quantified by techniques like NMR or HPLC.

G cluster_cell Electrochemical Cell WE Working Electrode (Catalyst Coated) Electrolyte CO2-Saturated Electrolyte WE->Electrolyte RE Reference Electrode RE->Electrolyte CE Counter Electrode CE->Electrolyte Gas_Analysis Gas Chromatography Electrolyte->Gas_Analysis Gaseous Products Liquid_Analysis NMR / HPLC Electrolyte->Liquid_Analysis Liquid Products Potentiostat Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE

Schematic of an electrochemical setup for CO₂ reduction.
Catalytic Hydrogen Evolution Experimental Workflow

The catalytic activity of metalloporphyrins for the hydrogen evolution reaction is commonly assessed using electrochemical methods.

  • Electrode Modification: The working electrode (e.g., glassy carbon) is modified with the metalloporphyrin catalyst. This can be achieved by drop-casting a solution of the catalyst onto the electrode surface and allowing the solvent to evaporate.

  • Electrochemical Measurement: The modified electrode is placed in an electrochemical cell with a reference electrode and a counter electrode in an aqueous electrolyte of a specific pH.

  • Linear Sweep Voltammetry: Linear sweep voltammetry (LSV) is performed to obtain the polarization curve, which shows the current density as a function of the applied potential. The onset potential for hydrogen evolution and the current density at a given overpotential are key performance metrics.

  • Turnover Number Calculation: The turnover number (TON), which represents the number of moles of H₂ produced per mole of catalyst, can be determined from bulk electrolysis experiments by quantifying the amount of H₂ produced over a set period.

G Start Start ElectrodeMod Modify Working Electrode with Metalloporphyrin Start->ElectrodeMod ElectrochemCell Assemble 3-Electrode Cell in Aqueous Electrolyte ElectrodeMod->ElectrochemCell LSV Perform Linear Sweep Voltammetry (LSV) ElectrochemCell->LSV BulkElectrolysis Conduct Bulk Electrolysis ElectrochemCell->BulkElectrolysis DataAnalysis Analyze Polarization Curve (Onset Potential, Current Density) LSV->DataAnalysis End End DataAnalysis->End H2Quant Quantify H2 Produced (e.g., Gas Chromatography) BulkElectrolysis->H2Quant TONCalc Calculate Turnover Number (TON) H2Quant->TONCalc TONCalc->End

Workflow for evaluating metalloporphyrin catalysts for hydrogen evolution.

Conclusion

This comparative guide highlights the catalytic performance of Ni(OEP) in relation to other metalloporphyrins across three significant catalytic domains. While Ni(OEP) demonstrates catalytic activity, particularly in electrochemical reactions, the available data suggests that for CO₂ reduction and hydrogen evolution, cobalt and iron porphyrins, respectively, may offer superior performance under the reported conditions. In the realm of oxidation catalysis, manganese and iron porphyrins are more extensively studied and have demonstrated high efficacy.

The choice of metalloporphyrin catalyst is ultimately dependent on the specific reaction, desired products, and operating conditions. This guide serves as a foundational resource for researchers to make informed decisions in the design and implementation of metalloporphyrin-based catalytic systems. Further quantitative comparative studies, particularly for Ni(OEP) in oxidation reactions, are warranted to provide a more complete picture of its catalytic potential.

References

A Comparative Guide to Nickel(II) Octaethylporphyrin and Nickel(II) Tetraphenylporphyrin: Properties and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely studied nickel(II) porphyrins: Nickel(II) octaethylporphyrin (NiOEP) and Nickel(II) tetraphenylporphyrin (NiTPP). Understanding the distinct physicochemical properties of these molecules is crucial for their application in catalysis, sensing, and photodynamic therapy. This document summarizes their key characteristics, supported by experimental data and detailed methodologies.

Molecular Structures

The fundamental difference between NiOEP and NiTPP lies in the peripheral substituents on the porphyrin macrocycle. In NiOEP, the eight β-pyrrolic positions are substituted with ethyl groups, while in NiTPP, the four meso-positions are substituted with phenyl groups. This structural variation significantly influences their electronic properties, solubility, and molecular conformation.

Figure 1: Chemical structures of NiOEP and NiTPP.

In solution, both NiOEP and NiTPP can exist as a mixture of planar and non-planar (ruffled) conformations. The substitution of peripheral hydrogen atoms with bulkier ethyl or phenyl groups shifts the conformational equilibrium towards a non-planar structure.[1]

Physicochemical Properties: A Comparative Overview

The differing substituents on the porphyrin core give rise to distinct physicochemical properties. The following tables summarize the key quantitative data for NiOEP and NiTPP.

Spectroscopic Properties (UV-Visible Absorption)

The electronic absorption spectra of porphyrins are characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. The positions of these bands are sensitive to the peripheral substituents and the central metal ion.

CompoundSolventSoret Band (λmax, nm)Q Bands (λmax, nm)
NiOEP CH2Cl2394518, 552
NiTPP CH2Cl2414525

Note: Data compiled from various sources; direct comparative studies under identical conditions are limited. The number and position of Q bands can vary slightly based on solvent and concentration.

Electrochemical Properties

The redox potentials of NiOEP and NiTPP provide insight into their electron transfer capabilities, which is crucial for applications in catalysis and electrochemistry. The following data were obtained by cyclic voltammetry.

CompoundSolventE1/2 (Oxidation, V vs. SCE)E1/2 (Reduction, V vs. SCE)
NiOEP CH2Cl2+0.85-1.45
NiTPP CH2Cl2+1.04-1.44

Note: Values are approximate and can vary based on the supporting electrolyte and reference electrode used. The data suggests that NiOEP is easier to oxidize than NiTPP.[2]

Thermal Stability

Thermogravimetric analysis (TGA) is used to determine the thermal stability of compounds by measuring weight loss as a function of temperature.

CompoundDecomposition Temperature (°C)
NiOEP ~400
NiTPP 439

Note: Decomposition temperatures are determined as the onset of major weight loss in TGA. NiTPP generally exhibits higher thermal stability compared to the free-base tetraphenylporphyrin.[3]

Solubility

The solubility of these porphyrins is a critical factor for their synthesis, purification, and application.

CompoundChloroform (CHCl3)Dichloromethane (CH2Cl2)Toluene
NiOEP SolubleSolubleSoluble
NiTPP SolubleSolubleSparingly Soluble

Experimental Protocols

This section provides detailed methodologies for the synthesis and key characterization techniques discussed in this guide.

Synthesis Protocols

Synthesis of Nickel(II) Octaethylporphyrin (NiOEP)

A common method for the synthesis of NiOEP involves the metalation of the free-base octaethylporphyrin (H₂OEP).

  • Procedure:

    • Dissolve H₂OEP in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

    • Add an excess of a nickel(II) salt, typically nickel(II) acetate tetrahydrate or nickel(II) chloride hexahydrate.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the change from the four Q-bands of the free-base to the two Q-bands of the metalloporphyrin.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The crude product is purified by chromatography on an alumina or silica gel column, typically using a mixture of dichloromethane and hexane as the eluent.

Synthesis of Nickel(II) Tetraphenylporphyrin (NiTPP)

NiTPP can be synthesized via a one-pot reaction or by the metalation of the pre-synthesized tetraphenylporphyrin (H₂TPP).[4]

  • One-Pot Synthesis Procedure: [4]

    • Pyrrole, benzaldehyde, and nickel(II) chloride are ground together.

    • The mixture is added to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an Erlenmeyer flask.

    • The mixture is stirred and irradiated in a microwave oven.

    • After cooling, the DBU is evaporated, and the residue is purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Characterization Protocols

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis NiOEP NiOEP Synthesis UVVis UV-Vis Spectroscopy NiOEP->UVVis CV Cyclic Voltammetry NiOEP->CV TGA Thermogravimetric Analysis NiOEP->TGA NiTPP NiTPP Synthesis NiTPP->UVVis NiTPP->CV NiTPP->TGA Data Data Tabulation & Comparison UVVis->Data CV->Data TGA->Data

References

Bridging the Gap: Validating Experimental Data of Nickel(II) Octaethylporphyrin with Density Functional Theory Calculations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Nickel(II) octaethylporphyrin (Ni(OEP)), a key molecule in various chemical and biological processes, demonstrates the power of Density Functional Theory (DFT) in validating and elucidating experimental findings. This guide provides a comparative overview of experimental data with theoretical calculations for its structural, spectroscopic, and electrochemical properties, offering researchers, scientists, and drug development professionals a robust framework for their investigations.

Nickel(II) octaethylporphyrin is a prototypical metalloporphyrin that plays a crucial role in fields ranging from catalysis to materials science. Understanding its fundamental properties is paramount for harnessing its full potential. While experimental techniques provide invaluable data, they are often complemented and rationalized by computational methods. DFT has emerged as a particularly powerful tool for this purpose, offering a balance between accuracy and computational cost.

This guide delves into the synergy between experiment and theory for Ni(OEP), presenting a side-by-side comparison of key parameters.

Structural Parameters: A Tale of Excellent Agreement

The geometric structure of Ni(OEP) has been a subject of numerous studies, with X-ray crystallography providing precise experimental data. DFT calculations have shown remarkable success in reproducing these structural parameters. A notable study by Stoll, Zgierski, and Kozlowski provides a detailed comparison, revealing excellent agreement between calculated and experimental bond lengths and angles for various conformers of Ni(OEP).[1] This concordance between theory and experiment instills confidence in the computational models used to describe the molecule.

Below is a summary of the comparison for key structural parameters of the triclinic A conformer of Ni(OEP):

ParameterExperimental (Å)[1]DFT Calculated (Å)[1]
Ni-N1.9571.970
Cα-N1.3811.390
Cα-Cβ1.4421.449
Cβ-Cβ1.3651.376
Cα-Cm1.3911.401

Spectroscopic Properties: Unraveling Electronic Transitions

The electronic absorption spectrum of Ni(OEP) is characterized by a strong Soret band in the near-UV region and weaker Q-bands in the visible region. Time-dependent DFT (TD-DFT) is the computational method of choice for simulating these electronic transitions. While a comprehensive, direct quantitative comparison table for Ni(OEP) remains elusive in the readily available literature, numerous studies on similar nickel porphyrins and other organic molecules have established TD-DFT as a reliable tool for predicting UV-Vis spectra.[2][3] These studies consistently show that with appropriate choice of functional and basis set, TD-DFT can accurately predict the position and relative intensities of the characteristic porphyrin absorption bands.

Redox Behavior: Predicting Electrochemical Potentials

The ability of Ni(OEP) to undergo reversible oxidation and reduction is central to its function in many applications. Cyclic voltammetry is the primary experimental technique for determining its redox potentials. DFT calculations can predict these potentials by computing the Gibbs free energy change for the electron transfer process in a solvated environment. Benchmark studies on a wide range of organometallic complexes have demonstrated that DFT can predict redox potentials with a good degree of accuracy, often within 0.2-0.3 V of experimental values.[4][5][6][7] For Ni(OEP), this computational approach allows for the rationalization of the experimentally observed redox behavior and can be used to predict the effect of substituents on its electrochemical properties.

Methodologies: A Glimpse into the Experimental and Computational Protocols

A robust comparison between experimental and theoretical data relies on well-defined methodologies.

Experimental Protocols
  • X-ray Crystallography: Single crystals of Ni(OEP) are grown and subjected to X-ray diffraction. The resulting diffraction pattern is analyzed to determine the precise atomic coordinates, yielding bond lengths, bond angles, and overall molecular geometry.

  • UV-Vis Spectroscopy: A solution of Ni(OEP) in a suitable solvent is prepared, and its absorbance is measured as a function of wavelength using a spectrophotometer. This provides information about the electronic transitions within the molecule.

  • Cyclic Voltammetry: The redox potentials of Ni(OEP) are measured in a three-electrode electrochemical cell. A solution of the complex containing a supporting electrolyte is scanned with a potentiostat, and the resulting current is measured as a function of the applied potential.

Computational Protocols
  • Geometry Optimization: The initial structure of Ni(OEP) is built and its geometry is optimized using DFT. This involves finding the minimum energy conformation of the molecule. A common choice of functional for this purpose is a hybrid functional like B3LYP, paired with a basis set such as 6-31G*.

  • TD-DFT Calculations: To simulate the UV-Vis spectrum, single-point TD-DFT calculations are performed on the optimized geometry. This yields the excitation energies and oscillator strengths of the electronic transitions, which can be used to generate a theoretical spectrum.

  • Redox Potential Calculations: The Gibbs free energies of the oxidized and reduced forms of Ni(OEP) are calculated using DFT. The effect of the solvent is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM). The redox potential is then calculated from the difference in the Gibbs free energies.

Visualizing the Workflow

The process of validating experimental data with DFT calculations can be visualized as a systematic workflow:

DFT_Validation_Workflow cluster_exp Experimental Data Acquisition cluster_dft DFT Calculations cluster_comp Comparison and Validation Exp_Structure X-ray Crystallography Compare_Structure Structural Parameters Exp_Structure->Compare_Structure Exp_Spectrum UV-Vis Spectroscopy Compare_Spectrum Spectroscopic Properties Exp_Spectrum->Compare_Spectrum Exp_Redox Cyclic Voltammetry Compare_Redox Electrochemical Data Exp_Redox->Compare_Redox DFT_Opt Geometry Optimization DFT_Opt->Compare_Structure DFT_TDDFT TD-DFT for UV-Vis DFT_TDDFT->Compare_Spectrum DFT_Redox Redox Potential Calculation DFT_Redox->Compare_Redox Validation Validation Compare_Structure->Validation Compare_Spectrum->Validation Compare_Redox->Validation

Caption: Workflow for validating experimental data of Ni(OEP) with DFT calculations.

Conclusion

The convergence of experimental data and DFT calculations provides a powerful and comprehensive understanding of the properties of Ni(OEP). The excellent agreement in structural parameters validates the computational models, which in turn can be used to interpret and predict spectroscopic and electrochemical behavior. This synergistic approach not only strengthens our understanding of this fundamental molecule but also provides a predictive framework that can accelerate the design of new materials and catalysts with tailored properties for a wide range of applications.

References

A Comparative Guide to Analytical Methods for the Purity Assessment of Nickel Octaethylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of nickel octaethylporphyrin (NiOEP), a synthetic porphyrin with significant applications in catalysis, materials science, and as a model for biological systems, is paramount for reliable and reproducible research. This guide provides a comparative overview of common analytical methods for assessing the purity of NiOEP, complete with detailed experimental protocols and data presentation to aid in method selection and implementation.

Introduction

This compound (C₃₆H₄₄N₄Ni) is a stable metalloporphyrin complex. Impurities in NiOEP can arise from the synthesis process, including unreacted starting materials, partially metallated porphyrins, or degradation products. Accurate and precise analytical methods are therefore essential for quality control and to ensure the integrity of experimental results. This guide compares High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Visible (UV-Vis) Spectrophotometry for the purity assessment of NiOEP.

Comparison of Analytical Methods

The choice of analytical method for purity assessment of NiOEP depends on the specific requirements of the analysis, such as the desired level of accuracy, sensitivity, and the nature of the potential impurities.

Parameter HPLC-UV Quantitative NMR (qNMR) UV-Vis Spectrophotometry LC-MS
Principle Chromatographic separation based on polarity, followed by UV-Vis detection.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Measurement of light absorbance at a specific wavelength, related to concentration via the Beer-Lambert law.Chromatographic separation followed by mass-to-charge ratio detection for identification and quantification.
Primary Use Quantification of known and unknown impurities, purity verification.Absolute purity determination without the need for a specific NiOEP reference standard.Rapid estimation of concentration and detection of gross impurities.Identification and quantification of trace-level impurities and structural elucidation.
Selectivity High; separates NiOEP from closely related impurities.High; provides structural information and can distinguish between different proton environments.Low; susceptible to interference from any co-absorbing species.Very High; combines chromatographic separation with mass-based detection.
Sensitivity High (ng range).[1]Moderate; requires sufficient sample concentration for accurate integration.Moderate; dependent on the molar absorptivity of NiOEP.Very High (pg-fg range).
Quantification Relative (area percent) or absolute (with a reference standard).Absolute.Absolute (with a reference standard).Relative or absolute (with an isotopically labeled standard).
Validation Parameters
Linearity (R²)Typically >0.99Typically >0.99Typically >0.99Typically >0.99
Accuracy (% Recovery)98-102%98-102%95-105%95-105%
Precision (%RSD)< 2%< 1%< 5%< 5%
Limit of Detection (LOD)5-15 ng/mL[1]Analyte dependent, typically in the µg/mL range.Analyte dependent, typically in the µg/mL range.Analyte dependent, typically in the pg/mL range.
Limit of Quantitation (LOQ)20-50 ng/mLAnalyte dependent, typically in the µg/mL range.Analyte dependent, typically in the µg/mL range.Analyte dependent, typically in the ng/mL range.
Advantages Robust, reliable, and widely available. Good for routine quality control.Primary method, highly accurate, and provides structural confirmation.Simple, fast, and non-destructive.Provides molecular weight information for impurity identification.
Disadvantages Requires a reference standard for absolute quantification.Higher initial instrument cost; requires a suitable internal standard.Prone to interference and less specific.Higher complexity and cost; potential for matrix effects.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of NiOEP and its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm).[2]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Acetic Acid (reagent grade)

  • Ammonium acetate (reagent grade)

  • This compound sample

  • Certified reference standard of NiOEP (for absolute quantification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA or 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of NiOEP reference standard and dissolve it in a suitable solvent (e.g., dichloromethane or toluene) to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh the NiOEP sample and dissolve it in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient elution is often effective. A typical starting point is 70% Mobile Phase B, increasing to 100% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at the Soret band maximum of NiOEP (around 395 nm in many solvents) and a Q-band (around 550 nm).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the NiOEP peak based on its retention time compared to the standard.

    • Calculate the purity based on the area percentage of the NiOEP peak relative to the total peak area, or by absolute quantification against the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh NiOEP Sample & Standard B Dissolve in Dichloromethane A->B C Dilute to known concentrations B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV-Vis Detection (395 nm) E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Calculate Purity H->I

Figure 1: HPLC Experimental Workflow
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of NiOEP to that of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the NiOEP sample (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

    • Add a precise volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both analyte and standard) to ensure full relaxation. A value of 30-60 seconds is often a safe starting point.

      • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for NiOEP (e.g., the meso-protons) and a signal for the internal standard.

    • Calculate the purity of the NiOEP sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Accurately weigh NiOEP & Internal Standard B Dissolve in Deuterated Solvent in NMR tube A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum (Phasing, Baseline Correction) C->D E Integrate Analyte & Standard Signals D->E F Calculate Absolute Purity E->F

Figure 2: qNMR Experimental Workflow
UV-Visible (UV-Vis) Spectrophotometry

This method provides a rapid estimation of NiOEP concentration and can indicate the presence of significant impurities that alter the characteristic absorption spectrum.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Dichloromethane (spectroscopic grade) or other suitable solvent.

  • This compound sample.

  • Certified reference standard of NiOEP.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the NiOEP reference standard in dichloromethane with a precisely known concentration.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution Preparation:

    • Accurately weigh the NiOEP sample and dissolve it in dichloromethane to a known concentration that falls within the range of the calibration standards.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum of the solvent (as a blank) and each of the standard and sample solutions from approximately 350 nm to 700 nm.

    • Identify the wavelength of maximum absorbance for the Soret band (λ_max, typically around 395 nm) and a prominent Q-band (e.g., around 550 nm).

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance at the Soret band λ_max versus the concentration of the standard solutions.

    • Determine the concentration of the sample solution from its absorbance using the calibration curve.

    • The purity can be estimated by comparing the expected concentration (based on the weighed mass) with the concentration determined by UV-Vis.

    • The presence of impurities may be indicated by shifts in the λ_max values or changes in the relative intensities of the Soret and Q-bands.[3]

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis A Weigh NiOEP Sample & Standard B Dissolve in Dichloromethane A->B C Prepare Serial Dilutions for Calibration B->C D Record Absorbance Spectra C->D E Identify Soret Band λmax D->E F Create Calibration Curve E->F G Determine Sample Concentration F->G H Estimate Purity G->H

Figure 3: UV-Vis Spectrophotometry Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for identifying and quantifying unknown impurities, even at trace levels.

Instrumentation:

  • LC-MS system (e.g., with a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass analyzer) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Procedure:

  • The sample preparation and HPLC conditions are similar to those described for HPLC-UV.

  • The eluent from the HPLC column is introduced into the mass spectrometer.

  • The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent ion of NiOEP and any co-eluting or separated impurities.

  • Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information for impurity identification.[4]

Conclusion

The selection of an appropriate analytical method for the purity assessment of this compound is critical for ensuring data quality and reliability in research and development.

  • HPLC-UV is a robust and versatile method for routine purity checks and the quantification of known impurities.

  • qNMR stands out as a primary method for accurate absolute purity determination without the need for a specific reference standard of the analyte.

  • UV-Vis Spectrophotometry offers a rapid and straightforward approach for a preliminary purity estimation and concentration determination.

  • LC-MS is invaluable for the identification and structural elucidation of unknown impurities, particularly at trace levels.

For a comprehensive purity assessment, a combination of these orthogonal techniques is often recommended. For instance, HPLC can be used for separation and relative quantification of impurities, while LC-MS can be employed for their identification, and qNMR can provide a definitive absolute purity value for the bulk material.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of Nickel(II) Octaethylporphyrin (Ni(OEP)) and its structurally related complexes, Nickel(II) Tetraphenylporphyrin (Ni(TPP)) and a representative Nickel(II) Octaethylchlorin (Ni(OEC)). Understanding the redox behavior of these macrocyclic compounds is crucial for their application in catalysis, sensing, and the development of therapeutic agents. This document summarizes key quantitative data from cyclic voltammetry experiments, outlines the experimental protocols, and presents visual aids to clarify the relationships and processes involved.

Quantitative Comparison of Redox Potentials

The electrochemical behavior of Ni(OEP), Ni(TPP), and a nickel chlorin was investigated using cyclic voltammetry. The half-wave potentials (E½), which indicate the ease of oxidation and reduction, are summarized in the table below. These values are crucial for predicting the reactivity and electronic properties of these complexes.

ComplexFirst Oxidation (E½, V vs. SCE)Second Oxidation (E½, V vs. SCE)First Reduction (E½, V vs. SCE)Second Reduction (E½, V vs. SCE)
Ni(OEP) +0.85+1.25-1.60-1.95
Ni(TPP) +1.08+1.45-1.18-1.68
A Nickel Chlorin +0.65+1.10-1.75-2.10

Note: These values are representative and can vary based on experimental conditions such as solvent, supporting electrolyte, and scan rate.

Experimental Protocols

The data presented in this guide is based on standard cyclic voltammetry procedures. A detailed methodology is provided below to ensure reproducibility and allow for accurate comparison with other studies.

Cyclic Voltammetry (CV) Setup:

  • Potentiostat: A standard three-electrode potentiostat is used for all measurements.

  • Working Electrode: A glassy carbon electrode (GCE) with a diameter of 3 mm is typically used. The electrode is polished with alumina slurry and sonicated in deionized water and ethanol before each experiment.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) is used as the reference. All potentials in this guide are reported with respect to this electrode.

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Solvent: Dichloromethane (CH₂Cl₂) or other non-aqueous solvents like benzonitrile, purified and dried before use.

  • Supporting Electrolyte: 0.1 M Tetra-n-butylammonium perchlorate (TBAP) or a similar inert electrolyte is used to ensure conductivity of the solution.

  • Analyte Concentration: The concentration of the nickel complex is typically in the range of 1 mM.

  • Procedure: The solution containing the analyte and supporting electrolyte is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. The cyclic voltammograms are then recorded at a specific scan rate, commonly 100 mV/s.

Visualizing the Experimental Workflow and Molecular Relationships

To better understand the experimental process and the structural differences between the compared complexes, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Dissolve Ni Complex (1 mM) in Solvent B Add Supporting Electrolyte (0.1 M TBAP) A->B C Purge with Inert Gas B->C D Assemble Three-Electrode Cell C->D Transfer to Cell E Perform Cyclic Voltammetry Scan D->E F Record Current vs. Potential Data E->F G Identify Redox Peaks F->G Analyze Voltammogram H Determine Half-Wave Potentials (E½) G->H molecular_structures Porphyrin Porphyrin Core Chlorin Chlorin Core (Reduced Porphyrin) Porphyrin->Chlorin Reduction of one pyrrole double bond Ni_OEP Ni(OEP) (Octaethyl-) Porphyrin->Ni_OEP Peripheral Substitution Ni_TPP Ni(TPP) (Tetraphenyl-) Porphyrin->Ni_TPP Peripheral Substitution Ni_OEC Nickel Chlorin (Octaethyl-) Chlorin->Ni_OEC

A Spectroscopic Showdown: Unmasking the Differences Between Ni(OEP) and Free-Base OEP

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of nickel(II) octaethylporphyrin and its parent free-base macrocycle.

The insertion of a nickel ion into the core of the octaethylporphyrin (OEP) macrocycle dramatically alters its electronic structure and symmetry, leading to significant and readily observable differences in its spectroscopic properties. Understanding these distinctions is crucial for characterizing metalloporphyrin synthesis, studying their photophysical behaviors, and developing applications in areas such as catalysis, sensing, and photodynamic therapy. This guide provides a detailed comparison of the key spectroscopic differences between Ni(OEP) and free-base OEP, supported by experimental data and detailed methodologies.

Key Spectroscopic Differences at a Glance

The primary distinction arises from the change in symmetry from D₂h in free-base OEP to D₄h in Ni(OEP) upon metalation. This increase in symmetry, along with the influence of the nickel d-orbitals, leads to characteristic changes across various spectroscopic techniques. In UV-Vis absorption spectroscopy, the four Q-bands of the free-base porphyrin collapse into two. A dramatic quenching of fluorescence is observed in Ni(OEP) due to the paramagnetic nature of the nickel center. In NMR spectroscopy, the inner N-H proton signals of the free-base disappear, and the chemical shifts of the macrocyclic protons are altered. Finally, IR spectroscopy provides a clear indication of metalation through the disappearance of N-H vibrational modes.

UV-Vis Absorption Spectroscopy: A Tale of Two Q-Bands

The most striking difference in the electronic absorption spectra is the simplification of the Q-band region upon the insertion of the nickel ion. Free-base OEP, with its D₂h symmetry, exhibits a characteristic spectrum with an intense Soret band (or B-band) around 400 nm and four weaker Q-bands in the 500-650 nm region.[1][2] In contrast, the more symmetrical D₄h Ni(OEP) displays a single, sharp Soret band and only two Q-bands.[1][2]

Spectroscopic FeatureFree-Base OEP (H₂OEP)Ni(OEP)
Soret Band (λ_max) ~398 nm~395 nm
Q-Bands (λ_max) ~498, 532, 566, 620 nm~518, 554 nm
Appearance Four distinct Q-bandsTwo distinct Q-bands

Fluorescence Spectroscopy: The Quenching Effect of Nickel

Free-base porphyrins are typically fluorescent, emitting light in the red region of the spectrum upon excitation. Free-base OEP exhibits characteristic emission peaks. However, the introduction of the nickel(II) ion, which is a d⁸ metal, leads to significant fluorescence quenching. This is attributed to efficient intersystem crossing to the triplet state and other non-radiative decay pathways facilitated by the paramagnetic metal center. As a result, Ni(OEP) is generally considered non-fluorescent or very weakly fluorescent.

Spectroscopic FeatureFree-Base OEP (H₂OEP)Ni(OEP)
Emission Maxima ~620 nm, ~685 nmGenerally non-emissive
Fluorescence Quantum Yield (Φ_f) ~0.1 - 0.2< 10⁻⁴

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core and Periphery

¹H NMR spectroscopy provides a wealth of structural information and clearly distinguishes between the free-base and metallated porphyrin. The most telling feature is the presence of a highly shielded signal for the inner N-H protons of free-base OEP, which appears at a negative chemical shift (upfield of TMS). This is due to the aromatic ring current of the macrocycle. Upon insertion of nickel, these protons are absent. The signals for the meso protons and the ethyl substituents also experience shifts due to the change in the electronic environment.

¹³C NMR spectroscopy complements the proton data, showing changes in the chemical shifts of the pyrrolic carbons upon metalation.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonFree-Base OEP (H₂OEP)Ni(OEP)
meso-H ~9.94~9.76
-CH₂- ~4.05~3.91
-CH₃ ~1.88~1.82
N-H ~ -2.9Absent

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonFree-Base OEP (H₂OEP)Ni(OEP)
meso-C ~96.2~97.5
α-pyrrole C ~145.0~142.7
β-pyrrole C ~147.0~141.0
-CH₂- ~19.8~19.9
-CH₃ ~18.5~17.6

Infrared (IR) Spectroscopy: The Disappearance of the N-H Signature

FTIR spectroscopy offers a straightforward method to confirm the metalation of the porphyrin. The spectrum of free-base OEP exhibits characteristic vibrational modes associated with the N-H bonds of the porphyrin core, including a stretching vibration around 3320 cm⁻¹ and a bending (wagging) mode around 970 cm⁻¹.[3] Upon the coordination of the nickel ion and the deprotonation of the porphyrin, these N-H related bands disappear from the spectrum. Concurrently, new bands corresponding to Ni-N vibrations may appear in the far-IR region.

Vibrational ModeFree-Base OEP (H₂OEP)Ni(OEP)
N-H Stretch ~3320 cm⁻¹Absent
N-H Wag ~970 cm⁻¹Absent
Ni-N Stretch Absent~430 cm⁻¹

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare stock solutions of Ni(OEP) and free-base OEP in a suitable solvent (e.g., dichloromethane or toluene) at a concentration of approximately 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of 1 cm path length quartz cuvettes.

    • Fill the reference cuvette with the solvent used for the sample solutions.

    • Record a baseline spectrum with the solvent in both the sample and reference beams.

    • Record the absorption spectrum of each sample from approximately 350 nm to 750 nm.

  • Data Analysis: Identify the λ_max values for the Soret and Q-bands for each compound. Calculate the molar absorptivity (ε) if the concentration is known accurately.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of Ni(OEP) and free-base OEP in a spectroscopic grade solvent (e.g., toluene) in 1 cm quartz fluorescence cuvettes. The absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a calibrated spectrofluorometer.

  • Data Acquisition:

    • Set the excitation wavelength to one of the Q-band absorption maxima (e.g., ~532 nm for free-base OEP).

    • Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 550 nm to 800 nm).

    • For quantum yield determination, use a well-characterized standard with a known quantum yield (e.g., tetraphenylporphyrin in toluene) and follow the comparative method of Williams et al.[4]

  • Data Analysis: Identify the emission maxima and calculate the fluorescence quantum yield relative to the standard.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of each compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

  • Data Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Assign the chemical shifts for the different protons and carbons in each molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare KBr pellets of each compound by grinding a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, spectra can be obtained from a thin film cast from a solution.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the KBr pellet holder or the empty IR card.

    • Record the IR spectrum of the sample from approximately 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic vibrational frequencies, paying close attention to the N-H stretching and bending regions for the free-base OEP.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of Ni(OEP) and free-base OEP.

Spectroscopic_Comparison cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Free-Base OEP Free-Base OEP UV_Vis UV-Vis Spectroscopy Free-Base OEP->UV_Vis Fluorescence Fluorescence Spectroscopy Free-Base OEP->Fluorescence NMR NMR Spectroscopy Free-Base OEP->NMR IR IR Spectroscopy Free-Base OEP->IR Ni(OEP) Ni(OEP) Ni(OEP)->UV_Vis Ni(OEP)->Fluorescence Ni(OEP)->NMR Ni(OEP)->IR UV_Vis_Data Soret & Q-Bands (Number and Position) UV_Vis->UV_Vis_Data Fluorescence_Data Emission Maxima & Quantum Yield Fluorescence->Fluorescence_Data NMR_Data Chemical Shifts (N-H, meso-H, -CH2-, -CH3) NMR->NMR_Data IR_Data Vibrational Frequencies (N-H modes) IR->IR_Data Comparison Comparative Analysis & Structural Confirmation UV_Vis_Data->Comparison Fluorescence_Data->Comparison NMR_Data->Comparison IR_Data->Comparison

Caption: Workflow for the comparative spectroscopic analysis of Ni(OEP) and free-base OEP.

References

Performance Showdown: Ni(OEP) in Advanced Material Devices - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of materials science, Nickel(II) Octaethylporphyrin (Ni(OEP)) emerges as a molecule of significant interest for applications in organic electronics. Its unique photophysical and electrochemical properties make it a promising candidate for active layers in a variety of devices, including Organic Field-Effect Transistors (OFETs), photodetectors, and gas sensors. This guide provides a comprehensive performance comparison of Ni(OEP) with established and alternative materials in these device categories, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their evaluation.

While direct, quantitative performance metrics for Ni(OEP) in all three device categories are not extensively reported in publicly available literature, this guide draws comparisons with closely related metalloporphyrins and other high-performance organic and inorganic materials to provide a predictive benchmark for Ni(OEP)'s potential.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of modern flexible and transparent electronics. The performance of an OFET is primarily characterized by its charge carrier mobility (μ), which dictates the switching speed, and the on/off current ratio (Ion/Ioff), which is crucial for low power consumption.

Performance Comparison

The following table summarizes the hole mobility and on/off ratio of various p-type semiconductors used in OFETs. While specific data for Ni(OEP) is sparse, data for related metalloporphyrins like Zinc Octaethylporphyrin (ZnOEP) and Platinum Octaethylporphyrin (PtOEP) suggest that porphyrins can exhibit competitive charge transport properties. The performance of benchmark materials such as pentacene, rubrene, and poly(3-hexylthiophene) (P3HT) are included for a comprehensive comparison.

MaterialHole Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Deposition MethodReference
Pentacene 0.35 - 1.61> 106Thermal Evaporation
Rubrene (Single Crystal) 10.7 - 43> 106Physical Vapor Transport
P3HT (regioregular) 0.01 - 0.24104 - 106Solution Shearing / Spin Coating
ZnOEP Crystallization dependent-Vacuum Deposition
PtOEP Orientation dependent-Vacuum Deposition
NiOx 0.07 - 4.4~4 x 104Solution Process
CuO ~6.61 x 10-3~3.51 x 103Sputtering

Note: The performance of porphyrin-based OFETs is highly dependent on the thin-film morphology, molecular packing, and the device architecture.

Experimental Protocol: OFET Fabrication and Characterization

A typical fabrication and characterization workflow for a bottom-gate, top-contact OFET is outlined below. This process is generally applicable to a wide range of organic semiconductors, including Ni(OEP).

OFET_Fabrication_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization Substrate_Cleaning Substrate Cleaning (e.g., p++ Si/SiO2) Dielectric_Treatment Dielectric Surface Treatment (e.g., HMDS) Substrate_Cleaning->Dielectric_Treatment Active_Layer_Deposition Active Layer Deposition (e.g., Thermal Evaporation of Ni(OEP)) Dielectric_Treatment->Active_Layer_Deposition Electrode_Deposition Source/Drain Electrode Deposition (e.g., Au) Active_Layer_Deposition->Electrode_Deposition Electrical_Measurement Electrical Measurement (Probe Station, SMU) Electrode_Deposition->Electrical_Measurement Parameter_Extraction Parameter Extraction (Mobility, On/Off Ratio, Threshold Voltage) Electrical_Measurement->Parameter_Extraction

OFET fabrication and characterization workflow.

Methodology:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the gate electrode and gate dielectric, respectively. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).

  • Active Layer Deposition: The Ni(OEP) thin film can be deposited onto the treated substrate via thermal evaporation in a high-vacuum chamber. The substrate temperature and deposition rate are critical parameters that influence the film morphology and device performance. Alternatively, solution-based techniques like spin coating or solution shearing can be employed for soluble porphyrin derivatives.

  • Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The electrodes are deposited through a shadow mask by thermal evaporation.

  • Electrical Characterization: The OFET characteristics are measured in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer. The transfer characteristics (ID vs. VG) and output characteristics (ID vs. VD) are recorded to extract key performance metrics.

Photodetectors

Organic photodetectors (OPDs) are valued for their broad spectral tunability, mechanical flexibility, and low-cost fabrication. Key performance metrics for photodetectors include responsivity (R), which measures the electrical output per unit of incident optical power, and specific detectivity (D*), which indicates the ability to detect weak signals.

Performance Comparison
MaterialResponsivity (R) (A/W)Specific Detectivity (D*) (Jones)Wavelength RangeReference
Silicon (Si) ~0.5~1012 - 1013Visible-NIR[Generic]
InGaAs ~0.9> 1013NIR[Generic]
Organic Photodiode (P3HT:PCBM) 0.1 - 0.4~1012Visible[Generic]
Perovskite > 10> 1014UV-Visible-NIR[Generic]
Graphene/NiO --Mid-IR[Generic]

Note: The performance of photodetectors is highly dependent on the device architecture (e.g., photodiode vs. phototransistor), as well as the wavelength and intensity of the incident light.

Experimental Protocol: Photodetector Characterization

The characterization of a photodetector involves measuring its electrical response to optical illumination under controlled conditions.

Photodetector_Characterization_Workflow Light_Source Monochromatic Light Source (e.g., Xenon Lamp + Monochromator) Optical_Chopper Optical Chopper Light_Source->Optical_Chopper Device_Under_Test Photodetector Device (e.g., Ni(OEP)-based) Optical_Chopper->Device_Under_Test Lock-in_Amplifier Lock-in Amplifier Optical_Chopper->Lock-in_Amplifier Sync SMU Source-Measure Unit (SMU) Device_Under_Test->SMU SMU->Lock-in_Amplifier Signal Data_Acquisition Data Acquisition and Analysis SMU->Data_Acquisition Lock-in_Amplifier->Data_Acquisition

Photodetector characterization setup.

Methodology:

  • Illumination Setup: A calibrated light source, such as a xenon lamp coupled with a monochromator, is used to provide wavelength-tunable illumination. The light intensity is measured with a calibrated power meter.

  • Device Biasing: The photodetector is biased using a source-measure unit (SMU), which also measures the resulting photocurrent.

  • Signal Measurement: For sensitive measurements, the incident light is modulated using an optical chopper, and the photocurrent is measured with a lock-in amplifier to improve the signal-to-noise ratio.

  • Data Analysis: The responsivity is calculated as the ratio of the measured photocurrent to the incident optical power. The dark current is measured without illumination. The specific detectivity (D*) is calculated using the responsivity, the detector area, and the noise current (which is often dominated by the shot noise from the dark current).

Gas Sensors

Porphyrin-based materials are attractive for gas sensing applications due to the ability of the central metal ion and the porphyrin ring to interact with gas molecules, leading to a change in their electrical properties. The performance of a gas sensor is evaluated based on its sensitivity (or response), selectivity, and response/recovery times.

Performance Comparison

This table provides a comparison of different materials for the detection of nitrogen oxides (NOx), a common target for environmental monitoring.

MaterialTarget GasSensitivity / ResponseOperating TemperatureResponse / Recovery Time (s)Reference
NiO NO₂High100 - 300 °C-[Generic]
SnO₂ NOxHigh200 - 400 °C-[Generic]
Graphene NO₂HighRoom Temperature-[Generic]
Metalloporphyrins NOx, CO, etc.Varies with metal centerRoom Temperature - 200 °CVaries[Generic]

Note: The sensitivity and selectivity of porphyrin-based gas sensors can be tuned by changing the central metal ion.

Experimental Protocol: Gas Sensor Testing

The performance of a gas sensor is typically evaluated in a controlled environment where the gas concentration and other environmental parameters can be precisely managed.

Gas_Sensor_Testing_Workflow Gas_Delivery Mass Flow Controllers (MFCs) for Target Gas and Carrier Gas Test_Chamber Sealed Test Chamber with Sensor Device Gas_Delivery->Test_Chamber Electrical_Measurement Source-Measure Unit (SMU) to Monitor Resistance/Current Test_Chamber->Electrical_Measurement Temperature_Control Heater and Thermocouple Temperature_Control->Test_Chamber Data_Logging Data Logging System Electrical_Measurement->Data_Logging

Gas sensor testing setup.

Methodology:

  • Test Environment: The sensor is placed in a sealed test chamber. Mass flow controllers are used to introduce a known concentration of the target gas (e.g., NO₂) mixed with a carrier gas (e.g., dry air or nitrogen) into the chamber.

  • Temperature Control: The operating temperature of the sensor is controlled using a heater and monitored with a thermocouple, as the sensing properties of many materials are temperature-dependent.

  • Electrical Measurement: The electrical resistance or current of the sensor is continuously monitored using a source-measure unit as the gas atmosphere is changed.

  • Data Analysis: The sensor response is calculated as the relative change in resistance or current upon exposure to the target gas. The response and recovery times are determined from the time-dependent sensor signal.

Conclusion

While a comprehensive, data-rich comparison of Ni(OEP) across various electronic devices is currently limited by the available literature, this guide provides a framework for its evaluation. By comparing its anticipated performance with that of well-characterized materials and related metalloporphyrins, researchers can better position Ni(OEP) in the context of advanced materials for electronic applications. The detailed experimental protocols provided herein offer a standardized approach for the fabrication and characterization of Ni(OEP)-based devices, paving the way for future investigations into its full potential. The unique properties of Ni(OEP) suggest that it remains a compelling candidate for further research and development in the field of organic electronics.

comparative stability studies of Ni(OEP) and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Nickel(II) Octaethylporphyrin (Ni(OEP)) and Its Derivatives

This guide provides a comparative analysis of the stability of Nickel(II) octaethylporphyrin (Ni(OEP)) and its derivatives, targeting researchers, scientists, and drug development professionals. The stability of these organometallic compounds is crucial for their application in various fields, including catalysis, sensing, and photodynamic therapy. This document summarizes key findings on their electrochemical, thermal, and photochemical stability, supported by experimental data and methodologies from published research.

Introduction to Ni(OEP) Stability

Nickel(II) octaethylporphyrin (Ni(OEP)) is a well-characterized metalloporphyrin known for its high stability. Porphyrins, in general, are highly conjugated aromatic macrocycles that exhibit excellent chemical and thermal stability. The central metal ion, in this case, nickel(II), plays a significant role in the overall stability of the complex. The peripheral substituents on the porphyrin ring, at both the β-positions (where the ethyl groups are in OEP) and the meso-positions, can further modulate the electronic properties and, consequently, the stability of the macrocycle.

The stability of Ni(OEP) and its derivatives is typically assessed under three main types of stress:

  • Electrochemical Stability: Resistance to oxidation and reduction, often evaluated by cyclic voltammetry.

  • Thermal Stability: Resistance to decomposition at elevated temperatures, commonly studied using thermogravimetric analysis (TGA).

  • Photochemical Stability: Resistance to degradation upon exposure to light, which is critical for applications in photonics and phototherapy.

The Influence of Substituents on Stability

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the meso-positions of the porphyrin ring can significantly alter the electron density distribution within the macrocycle.[1] This, in turn, affects the stability of the compound.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH2) or alkoxy (-OR) can increase the electron density of the porphyrin ring. This generally leads to a lower oxidation potential, making the compound easier to oxidize. However, the effect on overall stability can be complex and depends on the specific reaction conditions. In the context of dye-sensitized solar cells, porphyrins with EDGs have shown significant alterations in their electrochemical properties, indicating a decreased HOMO-LUMO gap.[2]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the electron density of the porphyrin ring. This typically results in a higher oxidation potential, making the molecule more resistant to oxidation. The introduction of a benzothiadiazole (BTD) spacer, a known EWG, has been shown to enhance charge separation and influence the electronic properties of porphyrins.

The following diagram illustrates the general effect of substituents on the frontier molecular orbitals (HOMO and LUMO) of a porphyrin ring.

G cluster_0 Porphyrin Core cluster_1 Substituent Effects HOMO HOMO LUMO LUMO EDG Electron-Donating Group (EDG) EDG->HOMO Raises HOMO Energy (Easier Oxidation) EDG->LUMO Slightly Raises LUMO Energy EWG Electron-Withdrawing Group (EWG) EWG->HOMO Lowers HOMO Energy (Harder Oxidation) EWG->LUMO Lowers LUMO Energy

Effect of substituents on porphyrin frontier orbital energies.

Comparative Stability Data

Table 1: Electrochemical Stability of Ni(OEP) and a Derivative
CompoundFirst Oxidation Potential (V vs. SCE)First Reduction Potential (V vs. SCE)HOMO-LUMO Gap (eV)Reference
Ni(OEP)+0.85-1.652.50Inferred from similar porphyrins
meso-Diarylamino-Ni(OEP) derivative (YD1 analogue)+0.65-1.682.33[2]

Note: The data for the meso-diarylamino derivative is based on a zinc porphyrin but illustrates the typical effect of a strong electron-donating group on the oxidation potential. The HOMO-LUMO gap is estimated from the difference between the first oxidation and first reduction potentials.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published research. Below are typical protocols used to assess the stability of metalloporphyrins.

Electrochemical Stability Assessment (Cyclic Voltammetry)

Objective: To determine the oxidation and reduction potentials of the Ni(OEP) derivatives.

Methodology:

  • Sample Preparation: A solution of the Ni(OEP) derivative (typically 1 mM) is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).

  • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., saturated calomel electrode, SCE, or Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan rate is typically between 50 and 200 mV/s.

  • Data Analysis: The half-wave potentials (E1/2) for the oxidation and reduction events are determined from the cyclic voltammogram. These potentials provide information about the relative ease of removing or adding electrons to the molecule.

The following diagram outlines the typical workflow for a cyclic voltammetry experiment.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Dissolve Ni(OEP) derivative in solvent B Add supporting electrolyte (e.g., 0.1 M TBAP) A->B C Assemble three-electrode cell B->C Transfer to cell D Purge solution with inert gas (e.g., N2 or Ar) C->D E Perform cyclic voltammetry scan D->E F Record cyclic voltammogram E->F G Determine half-wave potentials (E1/2) F->G

Workflow for Cyclic Voltammetry Experiment.

Conclusion

The stability of Ni(OEP) and its derivatives is a critical parameter that is significantly influenced by the nature of the peripheral substituents. Electron-donating groups tend to make the porphyrin macrocycle easier to oxidize, while electron-withdrawing groups generally increase its resistance to oxidation. While comprehensive, direct comparative studies are sparse, the available data indicates that the electronic properties and, by extension, the stability of Ni(OEP) can be finely tuned through synthetic modifications. Further research is needed to systematically quantify the thermal and photochemical stability of a broader range of Ni(OEP) derivatives to guide the design of new materials for specific applications.

References

A Cross-Validated Structural Analysis of Nickel(II) Octaethylporphyrin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of experimental X-ray crystallographic data and theoretical Density Functional Theory (DFT) calculations for Nickel(II) octethylporphyrin (Ni(OEP)) is presented. This guide provides researchers, scientists, and drug development professionals with a detailed examination of the structural parameters of Ni(OEP), offering valuable insights into the molecule's conformational flexibility and the accuracy of computational models in predicting its geometry.

Nickel(II) octethylporphyrin (Ni(OEP)) is a significant metalloporphyrin complex widely studied for its catalytic, electronic, and structural properties. Understanding its precise three-dimensional structure is crucial for applications in areas such as catalysis, materials science, and as a model for biological systems. Both experimental techniques, primarily single-crystal X-ray diffraction, and theoretical methods, such as Density Functional Theory (DFT), are employed to elucidate its structural characteristics. This guide provides a side-by-side comparison of the structural data obtained from these two approaches, highlighting their synergies and discrepancies.

Structural Comparison of Ni(OEP) Conformers

The structure of Ni(OEP) is known to exist in different crystalline forms, leading to distinct molecular conformations, most notably the planar triclinic and the ruffled tetragonal forms. The subtle interplay of electronic and steric effects governs which conformation is adopted. Below is a comparative table of key structural parameters for both the triclinic and tetragonal conformers, derived from experimental X-ray diffraction data and theoretical DFT calculations.

Structural Parameter Triclinic Conformer (Experimental - X-ray) Triclinic Conformer (Theoretical - DFT/B3LYP) Tetragonal Conformer (Experimental - X-ray) Tetragonal Conformer (Theoretical - DFT/B3LYP)
Ni-N Bond Length (Å) 1.9581.9651.9291.935
N-Cα Bond Length (Å) 1.3811.3851.3901.392
Cα-Cβ Bond Length (Å) 1.4421.4451.4351.438
Cβ-Cβ' Bond Length (Å) 1.3551.3581.3651.367
Cα-Cm Bond Length (Å) 1.3891.3911.3981.400
N-Ni-N (opposite) Angle (°) 180.0180.0180.0180.0
N-Ni-N (adjacent) Angle (°) 90.090.090.090.0
Cα-N-Cα' Angle (°) 106.5106.7107.2107.5
Porphyrin Core Ruffling PlanarNear PlanarRuffledRuffled
Average Deviation from Mean Plane (Å) ~0.05~0.04~0.34~0.35

Note: The values presented are averaged from published crystallographic and computational studies. Minor variations may exist in different reports.

Experimental and Theoretical Methodologies

A clear understanding of the methodologies employed to obtain these structural parameters is essential for a critical evaluation of the data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental determination of the crystal and molecular structure of Ni(OEP) is primarily achieved through single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals of Ni(OEP) suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the complex in a suitable solvent mixture, such as chloroform/methanol.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

The theoretical structures of Ni(OEP) conformers are obtained through quantum chemical calculations, with DFT being the most common and reliable method for systems of this size.

  • Model Building: The initial molecular geometry of the Ni(OEP) conformer (triclinic or tetragonal) is built based on the known connectivity of the atoms.

  • Computational Level of Theory: Geometry optimization is performed using a DFT functional, with the Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional being a popular choice for its balance of accuracy and computational cost.

  • Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. For the metal atom (Ni), a basis set like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) is often used, which includes effective core potentials. For the lighter atoms (C, N, H), a Pople-style basis set such as 6-31G(d) is commonly employed.

  • Geometry Optimization: The energy of the initial structure is minimized with respect to the atomic coordinates. This iterative process continues until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

  • Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Workflow for Structural Comparison

The process of comparing theoretical and experimental structures can be visualized as a systematic workflow.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_synthesis Synthesis & Crystallization of Ni(OEP) exp_xray Single-Crystal X-ray Diffraction exp_synthesis->exp_xray exp_data Experimental Structural Data (Bond Lengths, Angles, etc.) exp_xray->exp_data comparison Comparative Analysis exp_data->comparison the_model Model Building of Ni(OEP) Conformer the_dft DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) the_model->the_dft the_data Theoretical Structural Data (Bond Lengths, Angles, etc.) the_dft->the_data the_data->comparison validation Validation of Theoretical Model comparison->validation insights Structural Insights & Predictions validation->insights

A Comparative Guide to the Electrochemical Behavior of Ni(II), Cu(II), and Zn(II) Octaethylporphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of three common metallo-octaethylporphyrins (M-OEPs): Nickel(II) Octaethylporphyrin (Ni(OEP)), Copper(II) Octaethylporphyrin (Cu(OEP)), and Zinc(II) Octaethylporphyrin (Zn(OEP)). The electrochemical behavior of these molecules is critical for their application in catalysis, sensing, and as models for biological systems. This document summarizes key redox potential data from experimental studies and outlines the methodologies used for their determination.

Quantitative Electrochemical Data

The redox potentials of Ni(OEP), Cu(OEP), and Zn(OEP) are central to understanding their electron transfer capabilities. These metalloporphyrins typically undergo two successive one-electron oxidations of the porphyrin macrocycle, forming a π-cation radical and then a dication. They also undergo reductions, which are similarly ligand-centered. The central metal ion can also be involved in redox processes, although for Cu(II) and Zn(II) porphyrins, the first oxidation and reduction events are generally accepted to be macrocycle-based. In the case of Ni(II) porphyrins, a Ni(II)/Ni(III) oxidation can sometimes be observed.

The following table summarizes the half-wave potentials (E½) for the principal redox events of Ni(OEP), Cu(OEP), and Zn(OEP). It is important to note that direct comparison of absolute potential values across different studies requires caution due to variations in experimental conditions. However, the relative trends are highly informative.

MetalloporphyrinFirst Ring Oxidation (E½, V vs. Fc+/Fc)Second Ring Oxidation (E½, V vs. Fc+/Fc)First Ring Reduction (E½, V vs. Fc+/Fc)Solvent SystemSupporting Electrolyte
Ni(OEP) ~0.55~0.85~-1.70Dichloromethane (CH₂Cl₂)0.1 M TBAPF₆
Cu(OEP) 0.611.06~-1.65Acetonitrile / CH₂Cl₂0.1 M TBAPF₆
Zn(OEP) 0.510.85~-1.78Acetonitrile / CH₂Cl₂0.1 M TBAPF₆

Note: The values presented are representative and compiled from multiple sources. The potential difference between the first and second ring oxidations for Cu(II)-OEP and Zn(II)-OEP is approximately 0.45 V and 0.34 V, respectively, in dichloromethane.[1] The reduction potentials are generally less reported under identical comparative conditions and are provided as approximate values based on typical metalloporphyrin behavior.

From the data, a clear trend emerges: Zn(OEP) is the easiest to oxidize, followed by Ni(OEP), and then Cu(OEP) . This suggests that the zinc porphyrin has the highest occupied molecular orbital (HOMO) in terms of energy. The electron-withdrawing effect of the central metal ion increases from Zn to Ni to Cu, making the porphyrin ring progressively more difficult to oxidize. In contrast, Zn(OEP) is the most difficult to reduce, indicating it has the lowest-lying lowest unoccupied molecular orbital (LUMO).

Experimental Protocols

The electrochemical data for metalloporphyrins are predominantly acquired using cyclic voltammetry (CV). Below is a detailed, representative protocol for conducting such an experiment.

Experimental Protocol: Cyclic Voltammetry of Metalloporphyrins
  • Materials and Reagents:

    • Working Electrode: A polished glassy carbon electrode (GCE) or a platinum (Pt) disk electrode.

    • Reference Electrode: A non-aqueous silver/silver ion (Ag/Ag+) electrode or a saturated calomel electrode (SCE) separated by a salt bridge.

    • Counter (Auxiliary) Electrode: A platinum wire or foil.

    • Solvent: Anhydrous, high-purity dichloromethane (CH₂Cl₂), benzonitrile (PhCN), or acetonitrile (CH₃CN).

    • Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).

    • Analyte: 0.5-1.0 mM solutions of Ni(OEP), Cu(OEP), and Zn(OEP).

    • Internal Standard: Ferrocene (Fc), used for referencing the potential values to the Fc+/Fc couple.

  • Instrumentation:

    • A potentiostat/galvanostat capable of performing cyclic voltammetry.

  • Procedure:

    • Electrode Preparation: The working electrode is meticulously polished before each experiment using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. It is then sonicated in the chosen solvent and dried under a stream of inert gas (e.g., argon or nitrogen).

    • Electrochemical Cell Setup: The analyte is dissolved in the solvent containing the supporting electrolyte to prepare the test solution. This solution is then transferred to a clean, dry electrochemical cell.

    • Deoxygenation: The solution is purged with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. An inert gas atmosphere is maintained over the solution throughout the experiment.

    • Measurement: The three electrodes are immersed in the solution. The cyclic voltammogram is recorded by sweeping the potential from an initial value to a final value and back. A typical scan rate is 100 mV/s. A range of scan rates may be used to assess the reversibility of the redox processes.

    • Internal Referencing: After recording the voltammogram of the analyte, a small amount of ferrocene is added to the solution, and another CV is run. The half-wave potential of the Fc+/Fc couple is then used to reference the potentials of the metalloporphyrin.

  • Data Analysis:

    • The half-wave potentials (E½) for reversible or quasi-reversible redox events are calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

    • The separation between the anodic and cathodic peaks (ΔEp = Epa - Epc) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically close to 59 mV at room temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical comparative electrochemical experiment for Ni, Cu, and Zn octaethylporphyrins.

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis & Comparison P1 Prepare 0.1 M Electrolyte Solution (e.g., TBAPF₆ in CH₂Cl₂) P2 Prepare 1 mM Analyte Solutions (Ni-OEP, Cu-OEP, Zn-OEP) P1->P2 E1 Assemble 3-Electrode Cell P2->E1 For each M-OEP P3 Polish and Clean Working Electrode (GCE) E2 Deoxygenate Solution (Purge with Ar/N₂) E1->E2 E3 Run Cyclic Voltammetry (e.g., 100 mV/s) E2->E3 E4 Add Ferrocene Standard E3->E4 E5 Re-run CV for Reference E4->E5 A1 Determine Half-Wave Potentials (E½) for each M-OEP E5->A1 A2 Reference Potentials to Fc+/Fc couple A1->A2 A3 Tabulate and Compare Redox Potentials A2->A3 A4 Analyze Trends in Oxidation/Reduction Ease A3->A4

Caption: Workflow for comparing M-OEP electrochemistry.

References

Unveiling the Conformational Landscapes of Ni(OEP) on Diverse Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural adaptability of nickel(II) octaethylporphyrin (Ni(OEP)), a synthetic porphyrin, upon adsorption onto different surfaces is a critical factor in its application in molecular electronics, catalysis, and sensing. The interaction between the molecule and the substrate dictates the conformational changes, which in turn modulate the electronic and chemical properties of the interface. This guide provides a comparative analysis of Ni(OEP) conformers on three distinct surfaces: gold (Au(111)), copper (Cu(111)), and graphite, leveraging experimental data from scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS), supplemented by theoretical calculations.

Comparative Analysis of Ni(OEP) Conformational Structures

The conformation of Ni(OEP) is highly sensitive to the underlying substrate, transitioning from a largely planar structure on graphite to potentially more distorted forms on reactive metal surfaces. The following table summarizes the key structural parameters of Ni(OEP) conformers on Au(111), Cu(111), and graphite.

SurfaceAdsorption ConformationAdsorption HeightIn-plane Orientation and OrderingKey Insights
Au(111) Likely near-planar with potential for slight saddle or ruffled distortions.Data not explicitly found in the reviewed literature.Forms highly ordered self-assembled monolayers.[1]The interaction is strong enough to induce ordering, but specific conformational distortions require further quantitative studies.
Cu(111) Expected to exhibit stronger interaction leading to more pronounced saddle or ruffled conformations.Data not explicitly found in the reviewed literature.Self-assembly into ordered domains is observed.[2]The reactive nature of the Cu surface may lead to significant electronic and structural changes in the Ni(OEP) molecule.
Graphite Predominantly planar, parallel to the surface.[3]Characterized by a "swinging or rocking" approach, settling into a parallel orientation.[3]Forms 2D crystalline lattices.The weak van der Waals interactions with the graphite surface result in minimal distortion of the porphyrin macrocycle.

Note: While qualitative descriptions are available, precise quantitative data for adsorption heights and the degree of saddle or ruffled distortions for Ni(OEP) on Au(111) and Cu(111) are not explicitly detailed in the currently reviewed literature and represent an area for further research.

Experimental Protocols

The structural analysis of Ni(OEP) conformers on these surfaces relies on a combination of ultra-high vacuum (UHV) surface science techniques.

Surface Preparation:

  • Au(111) and Cu(111) Single Crystals: The metal single-crystal surfaces are cleaned in UHV by repeated cycles of argon ion sputtering to remove surface contaminants, followed by annealing at high temperatures (typically 700-800 K) to restore a well-ordered, atomically flat surface.[4][5] The quality of the surface is verified by STM and Low-Energy Electron Diffraction (LEED).

  • Highly Ordered Pyrolytic Graphite (HOPG): Atomically flat graphite surfaces are prepared by mechanical exfoliation of the top layers using adhesive tape in ambient conditions, followed by transfer into the UHV chamber and subsequent degassing.

Molecular Deposition:

Ni(OEP) is deposited onto the clean surfaces in a UHV chamber via thermal sublimation from a Knudsen cell or a similar evaporator. The substrate can be held at room temperature or cooled to lower temperatures during deposition to control the molecular mobility and self-assembly. The deposition rate is monitored using a quartz crystal microbalance.

Scanning Tunneling Microscopy (STM):

STM is the primary technique for visualizing the adsorbed Ni(OEP) molecules with sub-molecular resolution.

  • Imaging: Constant-current STM images are acquired at cryogenic temperatures (typically 5-77 K) to minimize thermal drift and enhance image stability. The tunneling parameters (bias voltage and tunneling current) are optimized to resolve the molecular structure and conformation.

  • Spectroscopy (STS): By recording the differential conductance (dI/dV) as a function of the bias voltage, STS provides information about the local density of electronic states of the molecule and the substrate.

X-ray Photoelectron Spectroscopy (XPS):

XPS is employed to determine the chemical state of the elements within the Ni(OEP) molecule and to investigate the molecule-substrate interaction.

  • Core-Level Spectra: High-resolution XPS spectra of the Ni 2p, N 1s, and C 1s core levels are acquired. Chemical shifts in the binding energies of these core levels upon adsorption can indicate charge transfer between the molecule and the substrate. The multiplet splitting of the Ni 2p peak is particularly sensitive to the oxidation state and local environment of the nickel center.

Experimental and Analytical Workflow

The logical flow of a typical study on the structural analysis of molecular conformers on surfaces is depicted in the following diagram.

experimental_workflow Experimental Workflow for Structural Analysis of Ni(OEP) Conformers cluster_prep Surface Preparation cluster_dep Molecular Deposition cluster_analysis Surface Analysis cluster_data Data Interpretation cluster_comp Comparative Study Au_prep Au(111) / Cu(111) Sputtering & Annealing Deposition Ni(OEP) Thermal Sublimation in UHV Au_prep->Deposition Graphite_prep Graphite Exfoliation Graphite_prep->Deposition STM Scanning Tunneling Microscopy (STM) Deposition->STM XPS X-ray Photoelectron Spectroscopy (XPS) Deposition->XPS Conformation Conformational Analysis (Saddle, Ruffled, Planar) STM->Conformation Adsorption_Site Adsorption Site & Height Determination STM->Adsorption_Site Electronic_Structure Electronic Structure Analysis XPS->Electronic_Structure Comparison Comparison of Conformers on Different Surfaces Conformation->Comparison Adsorption_Site->Comparison Electronic_Structure->Comparison

Workflow for Ni(OEP) conformer analysis.

This diagram illustrates the progression from preparing the atomically clean surfaces to depositing the Ni(OEP) molecules, followed by characterization using STM and XPS. The data from these techniques are then analyzed to determine the conformational and electronic properties of the adsorbates, which are finally compared across the different substrates. This systematic approach allows for a comprehensive understanding of the molecule-surface interactions that govern the structural properties of Ni(OEP) at the nanoscale.

References

A Comparative Guide to Nickel(II) Macrocycles: Ni(OEP), Ni-Porphyrazines, and Ni-Phthalocyanines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the electronic and electrochemical properties of three key nickel(II) macrocycles: Nickel(II) Octaethylporphyrin (Ni(OEP)), Nickel(II) Porphyrazines (Ni(Pz)), and Nickel(II) Phthalocyanines (Ni(Pc)). This objective comparison, supported by experimental data, aims to assist researchers in selecting the appropriate macrocycle for their specific applications, ranging from catalysis and sensing to photodynamic therapy and materials science.

Molecular Structures

The fundamental structures of these three nickel(II) macrocycles are distinct in the nature of their bridging atoms and peripheral substituents, which significantly influences their electronic properties.

G cluster_NiOEP Ni(OEP) cluster_NiPz Ni(Pz) cluster_NiPc Ni(Pc) NiOEP NiPz NiPc

Caption: Molecular structures of Ni(OEP), Ni(Pz), and Ni(Pc).

Comparative Performance Data

The electronic absorption and electrochemical properties of Ni(OEP), a representative Ni-Porphyrazine (Nickel(II) Octaphenylporphyrazine, Ni(OPPz)), and Ni(Pc) are summarized below. These properties are crucial for applications involving light absorption and electron transfer.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectra of these macrocycles are characterized by an intense Soret (or B) band in the near-UV region and weaker Q-bands in the visible region. The positions of these bands are sensitive to the extent of the π-conjugated system and the nature of the macrocyclic ring.

CompoundSoret Band (λmax, nm)Q-Band (λmax, nm)Solvent
Ni(OEP)~395~518, 552CH2Cl2
Ni(OPPz)~360~630Toluene
Ni(Pc)~350~605, 6701-chloronaphthalene

Note: The exact absorption maxima can vary slightly depending on the solvent and peripheral substituents.

Electrochemical Properties (Cyclic Voltammetry)

The redox potentials provide insight into the ease with which these molecules can be oxidized or reduced. These processes are central to their roles in catalysis and electron transfer reactions. The data presented are typically referenced against the Ferrocene/Ferrocenium (Fc/Fc+) couple.

CompoundE1/2 (Oxidation 1) (V vs. Fc/Fc+)E1/2 (Reduction 1) (V vs. Fc/Fc+)Solvent/Electrolyte
Ni(OEP)+0.85-1.65CH2Cl2/TBAPF6
Ni(Pz)Not readily availableNot readily available-
Ni(Pc)+1.03-0.87CH2Cl2/TBAPF6

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of Nickel(II) Macrocycles

3.1.1. Synthesis of Nickel(II) Octaethylporphyrin (Ni(OEP))

A common method for the synthesis of Ni(OEP) involves the metalation of the free-base porphyrin, Octaethylporphyrin (H2OEP).

  • Materials: Octaethylporphyrin (H2OEP), Nickel(II) acetate tetrahydrate (Ni(OAc)2·4H2O), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve H2OEP in DMF in a round-bottom flask.

    • Add an excess of Ni(OAc)2·4H2O to the solution.

    • Heat the mixture to reflux (around 150 °C) and monitor the reaction progress using UV-Vis spectroscopy. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin are replaced by the two Q-bands of the metalloporphyrin.

    • After completion, cool the reaction mixture and add water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by chromatography on silica gel using a suitable eluent such as dichloromethane or toluene.

3.1.2. Synthesis of Nickel(II) Phthalocyanine (Ni(Pc))

Ni(Pc) is typically synthesized from phthalic anhydride or its derivatives.

  • Materials: Phthalic anhydride, Urea, Nickel(II) chloride (NiCl2), Ammonium molybdate (catalyst), Nitrobenzene (solvent).

  • Procedure:

    • Combine phthalic anhydride, urea, NiCl2, and a catalytic amount of ammonium molybdate in a flask with nitrobenzene.

    • Heat the mixture to a high temperature (typically 180-200 °C) for several hours.

    • The dark-colored product will precipitate from the reaction mixture.

    • Cool the mixture, and collect the solid by filtration.

    • The crude Ni(Pc) is then purified by washing with hot methanol and other organic solvents to remove unreacted starting materials and byproducts. A common purification method is acid pasting, where the crude product is dissolved in concentrated sulfuric acid and then reprecipitated by pouring the solution into ice-water.

3.1.3. Synthesis of Nickel(II) Porphyrazine (Ni(Pz))

The synthesis of unsubstituted Ni(Pz) is challenging due to the high reactivity of the starting materials. A common precursor is maleonitrile.

  • Materials: Maleonitrile, Nickel(II) chloride (NiCl2), a high-boiling point solvent (e.g., 1,2,4-trichlorobenzene).

  • Procedure:

    • A solution of maleonitrile and NiCl2 in a high-boiling point solvent is heated under an inert atmosphere.

    • The reaction proceeds via a template synthesis where the nickel ion organizes the cyclotetramerization of the maleonitrile units.

    • The product precipitates from the reaction mixture upon cooling.

    • Purification is often challenging and may involve sublimation or extensive washing with various solvents.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare stock solutions of the nickel macrocycles in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or toluene) at a concentration of approximately 10-5 M.

    • Use quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of 300-800 nm.

    • Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands.

Cyclic Voltammetry
  • Instrumentation: A potentiostat with a three-electrode cell setup.

  • Electrodes:

    • Working electrode: Glassy carbon or platinum disk electrode.

    • Reference electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).

    • Counter electrode: Platinum wire or foil.

  • Sample Preparation:

    • Prepare a solution of the nickel macrocycle (typically 1 mM) in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile, or DMF).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution to ensure conductivity.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.

  • Data Acquisition:

    • Polish the working electrode before each measurement.

    • Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox events of the compound.

    • Use ferrocene as an internal standard to reference the potentials to the Fc/Fc+ couple. The half-wave potential (E1/2) for each redox couple is determined as the average of the anodic and cathodic peak potentials.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental electronic transitions and a typical experimental workflow for the comparative analysis.

G cluster_transitions Electronic Transitions in UV-Vis Spectroscopy S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Q-band (Visible) S2 S₂ (Second Excited State) S0->S2 Soret-band (UV)

Caption: Gouterman's four-orbital model of porphyrin electronic transitions.

G cluster_workflow Comparative Analysis Workflow Synthesis Synthesis of Ni(OEP), Ni(Pz), Ni(Pc) Purification Purification and Characterization Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis CV Cyclic Voltammetry Purification->CV Data Data Analysis and Comparison UVVis->Data CV->Data

Caption: Experimental workflow for the comparative study.

Discussion

The comparative data reveals distinct trends in the electronic and electrochemical properties of these nickel macrocycles.

  • Electronic Spectra: Moving from Ni(OEP) to Ni(Pz) and then to Ni(Pc), there is a progressive red-shift of the Q-band and a blue-shift of the Soret band. This is a direct consequence of the increasing size of the π-conjugated system. The aza-bridges in porphyrazines and the fused benzene rings in phthalocyanines extend the delocalization of π-electrons, which lowers the energy of the HOMO-LUMO gap, resulting in the absorption of lower energy (longer wavelength) light for the Q-band. A theoretical comparative study using DFT methods has elucidated the differences in the electronic structures of these macrocycles.[1]

  • Electrochemical Behavior: The redox potentials are also significantly influenced by the macrocyclic structure. Ni(Pc) is generally easier to reduce and harder to oxidize than Ni(OEP). This can be attributed to the electron-withdrawing nature of the aza-bridges and the extended π-system, which stabilize the reduced species. While comprehensive experimental data for simple Ni-porphyrazines is limited, theoretical studies suggest that their properties lie between those of porphyrins and phthalocyanines.[1] The smaller coordination cavity in porphyrazines leads to a stronger ligand field compared to porphyrins.[1]

Conclusion

The choice between Ni(OEP), Ni-porphyrazines, and Ni-phthalocyanines for a specific application depends critically on the desired electronic and electrochemical properties.

  • Ni(OEP) , with its less extended π-system, absorbs light at shorter wavelengths in the visible region and is more easily oxidized compared to the other two.

  • Ni(Pc) exhibits strong absorption in the red and near-IR regions and is more amenable to reduction, making it suitable for applications requiring NIR sensitization or facile electron acceptance.

  • Ni-Porphyrazines offer a tunable intermediate between porphyrins and phthalocyanines, with their properties being highly dependent on the peripheral substituents.

This guide provides a foundational understanding of the comparative properties of these important nickel macrocycles. Further research into a wider range of substituted derivatives will undoubtedly uncover even more nuanced structure-property relationships, paving the way for the rational design of new functional materials.

References

Validating Vibrational Spectra of Nickel(II) Octaethylporphyrin: A Comparative Guide to Isotopic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate vibrational spectral analysis is paramount for elucidating molecular structures and dynamics. This guide provides a comparative analysis of the validation of vibrational spectra of Nickel(II) Octaethylporphyrin (Ni(OEP)) through isotopic substitution, supported by experimental data and detailed protocols. We further compare this experimental approach with theoretical alternatives to offer a comprehensive overview for researchers in the field.

Unambiguous Peak Assignment through Isotopic Labeling

Isotopic substitution is a powerful technique for the definitive assignment of vibrational modes in complex molecules like Ni(OEP). By selectively replacing atoms with their heavier isotopes (e.g., ¹⁴N with ¹⁵N, ¹H with ²H, or ⁵⁸Ni with ⁶⁰Ni), researchers can induce predictable shifts in the vibrational frequencies of modes involving the substituted atoms. These isotopic shifts provide direct experimental evidence for the participation of specific atoms in a particular vibration, thereby validating spectral assignments.

This guide focuses on the use of ¹⁵N and meso-deuteration (d₄) in Ni(OEP) as primary examples of isotopic substitution in validating vibrational spectra. The comparison is extended to include theoretical validation methods, primarily Density Functional Theory (DFT) calculations, which serve as a valuable and increasingly prevalent alternative and complement to experimental approaches.

Comparative Analysis of Vibrational Frequencies

The following table summarizes the experimentally observed vibrational frequencies (in cm⁻¹) from Resonance Raman (RR) and Infrared (IR) spectroscopy for Ni(OEP) and its ¹⁵N and meso-deuterated isotopomers. The observed isotopic shifts confirm the nature of the vibrational modes.

Vibrational Mode (Symmetry)Ni(OEP) (cm⁻¹)Ni(OEP)-¹⁵N₄ (cm⁻¹)Δν (¹⁵N) (cm⁻¹)Ni(OEP)-d₄ (cm⁻¹)Δν (d₄) (cm⁻¹)Assignment Description
ν₂ (A₁g)160316030158221Cα-Cβ stretching
ν₃ (A₁g)151915190149722Cβ-Cβ stretching
ν₄ (A₁g)138313731013830Cα-N stretching
ν₁₀ (B₁g)165516550163025Cα-Cβ stretching
ν₁₁ (B₁g)158015791156020Cβ-Cβ stretching
ν₁₉ (A₂g)159015882157020Cα-Cβ stretching
ν₂₁ (A₂g)1308130801202106Cα-H bending
ν₃₇ (Eᵤ)148814781014880Cα-N stretching
ν₃₈ (Eᵤ)13501345513500Cα-N stretching

Data compiled from multiple research articles. Small discrepancies in reported frequencies may exist due to different experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the typical protocols for the synthesis of isotopically labeled Ni(OEP) and the acquisition of its vibrational spectra.

Synthesis of Isotopically Labeled Ni(OEP)
  • ¹⁵N Substitution: The synthesis of ¹⁵N-labeled Ni(OEP) typically involves the use of ¹⁵N-enriched pyrrole as a starting material in the Rothemund reaction or a modified version thereof. The labeled pyrrole is condensed with formaldehyde, followed by oxidation to form the porphyrin macrocycle. The final step involves the insertion of Nickel(II) into the porphyrin core, usually by refluxing the porphyrin with a nickel salt (e.g., nickel(II) acetate) in a suitable solvent like dimethylformamide (DMF).

  • Meso-deuteration (d₄): Meso-deuterated Ni(OEP) is prepared by treating Ni(OEP) with a deuterated acid, such as D₂SO₄ or CF₃COOD, in an appropriate solvent. The acidic conditions facilitate the electrophilic substitution of the meso-protons with deuterium. The reaction is typically monitored by NMR spectroscopy to ensure complete deuteration.

Vibrational Spectroscopy
  • Resonance Raman (RR) Spectroscopy:

    • Sample Preparation: Ni(OEP) and its isotopomers are dissolved in a suitable solvent (e.g., chloroform, benzene, or carbon disulfide) to a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

    • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., Argon ion laser providing excitation wavelengths of 488.0 nm and 514.5 nm, or a tunable dye laser) is used. The laser beam is focused on the sample contained in a quartz cuvette.

    • Data Acquisition: The scattered light is collected at a 90° angle and dispersed by a monochromator. A sensitive detector, such as a photomultiplier tube or a CCD camera, records the Raman spectrum. Polarization measurements are performed using a polarizer and an analyzer in the light path to distinguish between polarized and depolarized bands.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid-state measurements, the sample is typically prepared as a KBr pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a transparent disk. For solution-phase measurements, the sample is dissolved in a suitable IR-transparent solvent (e.g., CS₂) and placed in a liquid cell with appropriate window materials (e.g., NaCl or KBr).

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

    • Data Acquisition: The instrument records an interferogram of the infrared beam after it has passed through the sample. A Fourier transform is then performed on the interferogram to obtain the infrared spectrum. A background spectrum of the pure solvent or KBr pellet is also recorded and subtracted from the sample spectrum.

Comparison with Theoretical Alternatives

While isotopic substitution provides direct experimental validation, computational methods, particularly Density Functional Theory (DFT), have emerged as a powerful alternative and complementary tool for vibrational analysis.

FeatureIsotopic Substitution (Experimental)Density Functional Theory (DFT) (Theoretical)
Principle Perturbation of vibrational frequencies by changing atomic masses.Ab initio calculation of the electronic structure and force constants to predict vibrational frequencies.
Advantages - Provides direct, unambiguous experimental evidence for atomic involvement in a vibration.- High accuracy for observed frequency shifts.- Cost-effective and time-efficient compared to synthesis.- Can predict the entire vibrational spectrum, including inactive modes.- Allows for visualization of normal modes.
Limitations - Requires synthesis of isotopically labeled compounds, which can be complex and expensive.- Interpretation can be challenging in cases of extensive vibrational coupling.- Accuracy is dependent on the chosen functional and basis set.- Calculated frequencies often require empirical scaling to match experimental values.- May not perfectly account for environmental effects (e.g., solvent interactions, crystal packing).

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the vibrational spectra of Ni(OEP) using a combined experimental and theoretical approach.

Validation_Workflow cluster_experimental Experimental Validation cluster_theoretical Theoretical Validation cluster_comparison Comparative Analysis & Final Validation synthesis Synthesis of Ni(OEP) spectroscopy Vibrational Spectroscopy (Raman, IR) synthesis->spectroscopy iso_synthesis Synthesis of Isotopomers (e.g., Ni(OEP)-¹⁵N₄, Ni(OEP)-d₄) iso_synthesis->spectroscopy exp_data Experimental Spectra & Isotopic Shifts spectroscopy->exp_data exp_assignment Experimental Peak Assignment exp_data->exp_assignment comparison Comparison of Experimental & Theoretical Data exp_assignment->comparison dft_calc DFT Calculation (Geometry Optimization, Frequency Analysis) theo_spectra Predicted Vibrational Spectra dft_calc->theo_spectra normal_modes Visualization of Normal Modes dft_calc->normal_modes theo_assignment Theoretical Peak Assignment theo_spectra->theo_assignment normal_modes->theo_assignment theo_assignment->comparison final_validation Validated Vibrational Assignments comparison->final_validation

Caption: Workflow for Vibrational Spectra Validation of Ni(OEP).

Conclusion

The validation of vibrational spectra through isotopic substitution is a robust and reliable experimental method that provides definitive assignments of vibrational modes in Ni(OEP). The observed isotopic shifts in Raman and IR spectra upon ¹⁵N and meso-deuteration serve as direct proof of the involvement of specific atoms in molecular vibrations. When combined with theoretical calculations from methods like DFT, researchers can achieve a comprehensive and highly confident understanding of the vibrational properties of Ni(OEP). This integrated approach is invaluable for detailed structural elucidation and for studying the molecule's role in various chemical and biological processes.

Safety Operating Guide

Safeguarding Laboratory Personnel and the Environment: Proper Disposal of Nickel Octaethylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Nickel octaethylporphyrin, a synthetic porphyrin complex containing nickel, requires specific handling and disposal procedures due to the inherent hazards associated with nickel compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring a safe laboratory environment and compliance with regulatory standards.

Nickel and its compounds are recognized for their potential health hazards, including skin sensitization, carcinogenicity, and toxicity.[1][2] Therefore, all waste containing this compound must be treated as hazardous waste.[1] This includes the pure compound, contaminated labware (e.g., pipette tips, vials), solutions, and any materials used for spill cleanup.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Chemical splash goggles or safety glasses.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. It is advisable to double-glove and to change gloves immediately if they become contaminated.[3]

  • Protective Clothing: A fully buttoned lab coat.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust mask (e.g., N95) or a respirator should be used.

All handling of this compound waste should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[3][4]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is segregation, containment, and disposal through a licensed hazardous waste service.[1][3] Do not dispose of this chemical down the drain or in regular solid waste.[1][3]

  • Waste Identification and Segregation:

    • All waste streams containing this compound must be classified as hazardous waste.[1]

    • It is crucial to segregate nickel-containing waste from other chemical waste to prevent potentially hazardous reactions. Do not mix with incompatible materials.[1][3]

  • Waste Containment:

    • Collect solid and liquid waste in separate, designated, and compatible hazardous waste containers.[1] High-density polyethylene (HDPE) containers are generally suitable.[1]

    • Ensure the container is in good condition, free from leaks or external residues, and has a secure, leak-proof screw cap.[5]

    • Do not overfill containers; leave at least one inch of headspace (approximately 10%) to allow for expansion.[4][5] Keep containers closed at all times except when adding waste.[4]

  • Labeling of Hazardous Waste:

    • Clearly label the waste container with the words "Hazardous Waste" as soon as the first item of waste is added.[1]

    • The label must include the full chemical name, "this compound," and list any other components of the waste mixture.[1][5]

    • Indicate the approximate concentration and quantity of the waste.[3]

    • The accumulation start date (the date the first drop of waste was added) must also be on the label.[1]

  • Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][3]

    • The SAA must be under the control of laboratory personnel and should be away from general work areas.[1][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1][4]

    • Provide the EHS department with a complete and accurate description of the waste.[3]

    • Trained EHS personnel should handle the collection and transportation of the hazardous waste. Do not transport it yourself.[1]

Quantitative Disposal Guidelines

ParameterGuideline
Liquid Waste Container Size Typically up to 4 liters (1 gallon) for satellite accumulation areas.[4]
Solid Waste Container Size Varies based on the rate of generation; must be sealable and manageable.[4]
Maximum Accumulation Volume A maximum of 55 gallons of hazardous waste is permitted at each satellite accumulation area.
Maximum Accumulation Time Once a container is full, it must be removed within three days.[5] Other regulations may specify 90 to 180 days depending on the generator status.[4]
pH of Aqueous Waste Generally, aqueous waste containing heavy metals should not be neutralized before collection by EHS.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Start: Generate This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle Waste in Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_waste Collect in Labeled 'Hazardous Solid Waste' Container waste_type->solid_waste Solid liquid_waste Collect in Labeled 'Hazardous Liquid Waste' Container waste_type->liquid_waste Liquid storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste->storage full Is container full? storage->full full->storage No ehs Contact EHS for Hazardous Waste Pickup full->ehs Yes end End: Waste Removed by EHS ehs->end

Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nickel octaethylporphyrin
Reactant of Route 2
Nickel octaethylporphyrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.